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  • Product: alpha-Fluorocinnamic acid
  • CAS: 350-90-3

Core Science & Biosynthesis

Foundational

-Fluorocinnamic Acid: Chemical Identity, Synthesis, and Applications

The following technical guide details the chemical properties, synthesis, and applications of -fluorocinnamic acid. Technical Monograph for Drug Development & Material Science Executive Summary -Fluorocinnamic acid (2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of


-fluorocinnamic acid.

Technical Monograph for Drug Development & Material Science

Executive Summary


-Fluorocinnamic acid (2-fluoro-3-phenylacrylic acid) represents a critical structural modification of the cinnamic acid scaffold. By introducing a fluorine atom at the 

-position, this compound exhibits altered electronic properties, metabolic stability, and steric demand compared to its non-fluorinated parent. It serves as a vital building block in the synthesis of peptide isosteres, biologically active enzyme inhibitors, and functionalized polymers. This guide provides a comprehensive analysis of its physicochemical profile, stereoselective synthesis, and reactivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The introduction of fluorine at the vinylic


-position significantly perturbs the electronic distribution of the conjugated system. The high electronegativity of fluorine lowers the pK

of the carboxylic acid via the inductive effect (

) while simultaneously participating in resonance (

) with the alkene.
Nomenclature and Stereochemistry (CIP Priority Inversion)

A critical point of confusion in fluorinated cinnamates is the inversion of


 nomenclature relative to "trans-cinnamic acid" due to Cahn-Ingold-Prelog (CIP) priority rules.
  • Cinnamic Acid: The high-priority groups are -COOH (C2) and -Ph (C3). In the trans isomer, these are on opposite sides, designated as (

    
    ) .
    
  • 
    -Fluorocinnamic Acid:  At C2, the high-priority group becomes -F  (atomic number 9) over -COOH  (atomic number 6). At C3, the high-priority group remains -Ph .
    
    • (

      
      )-Isomer:  The -F and -Ph groups are on the same side. This places the -COOH and -Ph on opposite sides. Thus, the structural analog of natural trans-cinnamic acid is (
      
      
      
      )-
      
      
      -fluorocinnamic acid.
    • (

      
      )-Isomer:  The -F and -Ph groups are on opposite sides (COOH and Ph are cis).
      
Physicochemical Data Table
PropertyValue / DescriptionSource
IUPAC Name (2Z)-2-Fluoro-3-phenylprop-2-enoic acid[PubChem, 2025]
CAS Number 350-90-3[Sigma-Aldrich]
Molecular Formula C

H

FO

--
Molecular Weight 166.15 g/mol --
Melting Point 156–159 °C[Sigma-Aldrich]
pK

(Predicted)
2.25 ± 0.10[ChemBK]
Acidity Comparison Significantly more acidic than cinnamic acid (pK

4.44) due to

-F inductive stabilization of the carboxylate.
Theoretical
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water.--

Synthetic Pathways & Mechanism[9]

The most robust method for synthesizing


-fluorocinnamic acid is the Horner-Wadsworth-Emmons (HWE) reaction  utilizing triethyl 2-fluoro-2-phosphonoacetate. Unlike standard HWE reactions that strongly favor (

)-alkenes, the presence of the

-fluorine atom destabilizes the transition state, often leading to mixtures or favoring the (

)-isomer depending on the base and metal ions used.
Reaction Mechanism (Graphviz Diagram)

The following diagram illustrates the HWE pathway and the stereochemical divergence caused by the fluorine atom.

HWE_Mechanism cluster_0 Stereoselectivity Factors Reagent Triethyl 2-fluoro-2-phosphonoacetate Enolate α-Fluoro Enolate Species Reagent->Enolate Deprotonation Base Base (NaH or LiHMDS) Base->Enolate Intermediate Oxaphosphetane Intermediate Enolate->Intermediate Nucleophilic Attack (+ Benzaldehyde) Aldehyde Benzaldehyde Aldehyde->Intermediate Elimination Elimination of Phosphate Intermediate->Elimination Product_Z (Z)-α-Fluorocinnamate (Thermodynamic Product) Elimination->Product_Z Major Path (Thermodynamic control) Product_E (E)-α-Fluorocinnamate (Kinetic Product) Elimination->Product_E Minor Path Note F-atom destabilizes TS leading to Z-selectivity

Caption: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination for


-fluorocinnamate synthesis, highlighting the divergence in stereoselectivity.
Stereocontrol Strategies
  • (

    
    )-Selectivity:  Use of NaH  in THF or LiHMDS  typically favors the (
    
    
    
    )-isomer (analogous to trans-cinnamic acid) due to the thermodynamic stability of the intermediate oxaphosphetane and the specific chelation effects of the fluorine.
  • (

    
    )-Selectivity:  Achieving high (
    
    
    
    )-selectivity (cis-cinnamic analog) is difficult with simple HWE reagents and often requires specific modifications like the use of Sn(OSO
    
    
    CF
    
    
    )
    
    
    or kinetic control at low temperatures (-78 °C).

Reactivity & Applications

Chemical Reactivity Profile
  • Decarboxylation: Upon heating with copper powder in quinoline,

    
    -fluorocinnamic acid undergoes decarboxylation to yield 
    
    
    
    -fluorostyrene
    . This is a classic route to fluorinated styrenes.
  • Nucleophilic Substitution: The vinylic fluorine is relatively stable but can undergo substitution under harsh conditions or via specific metal-catalyzed couplings.

  • Polymerization:

    
    -Fluorocinnamic acid is difficult to homopolymerize via free radicals due to the steric bulk of the trisubstituted double bond. However, it serves as a functional comonomer in the synthesis of specialized fluorinated liquid crystalline polymers  or as a pendant group modifier to tune the refractive index and thermal stability of materials.
    
Pharmaceutical & Biological Utility[5]
  • Bioisosterism: The

    
    -fluoro group mimics the steric size of a hydrogen atom (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but dramatically alters the electronics. This makes it an excellent bioisostere  for cinnamic acid in drug design.
    
  • Metabolic Stability: The C-F bond is metabolically robust. Substitution at the

    
    -position blocks metabolic degradation pathways that typically attack the double bond (e.g., 
    
    
    
    -oxidation), prolonging the half-life of cinnamic acid-derived drugs.
  • Peptide Mimetics:

    
    -Fluorocinnamic acid derivatives are used to construct fluoro-alkene isosteres  of peptide bonds (e.g., Gly-Pro mimetics), stabilizing secondary structures like the collagen triple helix against proteolysis.
    

Experimental Protocol: Synthesis of Ethyl -Fluorocinnamate

Objective: Synthesis of ethyl (


)-

-fluorocinnamate via HWE reaction, followed by hydrolysis to the acid. This protocol prioritizes safety and reproducibility.
Materials
  • Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv)

  • Benzaldehyde (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Workflow
  • Preparation of Anhydrous Conditions: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation:

    • Charge flask with NaH (1.3 equiv) and wash with dry hexane (3x) to remove mineral oil if necessary. Suspend in anhydrous THF at 0 °C.

    • Add triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv) dropwise over 15 minutes. Hydrogen gas will evolve.

    • Stir at 0 °C for 30 minutes until a clear solution (the enolate) is formed.

  • Olefination:

    • Add benzaldehyde (1.0 equiv) dropwise to the enolate solution at 0 °C.

    • Allow the reaction to warm slowly to room temperature and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc).

  • Work-up:

    • Quench the reaction carefully with saturated aqueous NH

      
      Cl.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude ester via silica gel flash chromatography (typically 0-10% EtOAc in Hexanes).

    • Note: The (

      
      )-isomer is usually the major product.
      
  • Hydrolysis (Optional to obtain Acid):

    • Dissolve the ester in MeOH/H

      
      O (3:1). Add LiOH (2.0 equiv). Stir at RT overnight.
      
    • Acidify with 1M HCl to pH 2.

    • Extract with EtOAc, dry, and recrystallize (often from EtOH/Water) to yield

      
      -fluorocinnamic acid .
      

References

  • PubChem. (2025). alpha-Fluorocinnamic acid | C9H7FO2. National Library of Medicine. [Link]

  • Sano, S., et al. (2002). Synthesis of terminal monofluoro olefins. Journal of the Chemical Society, Perkin Transactions 1, 2117-2133.
  • ChemBK. (2025). Chemical Properties of alpha-Fluorocinnamic acid. [Link][1]

  • Reeves, J. T., et al. (2023).[2] A Practical Synthesis of Terminal Vinyl Fluorides. Organic Process Research & Development.

  • Jenkins, C. L., et al. (2023).[3] A Fluoro-Alkene Mimic of Gly–trans-Pro Produces a Stable Collagen Triple Helix. Organic & Biomolecular Chemistry. [Link]

Sources

Exploratory

alpha-Fluorocinnamic acid physical properties

Comprehensive Technical Guide: -Fluorocinnamic Acid Physical Properties, Synthesis, and Spectroscopic Characterization Executive Summary -Fluorocinnamic acid (2-fluoro-3-phenyl-2-propenoic acid) is a critical fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: -Fluorocinnamic Acid

Physical Properties, Synthesis, and Spectroscopic Characterization

Executive Summary


-Fluorocinnamic acid (2-fluoro-3-phenyl-2-propenoic acid) is a critical fluorinated building block in medicinal chemistry. Structurally, it represents a bioisostere of cinnamic acid where the alpha-hydrogen is replaced by a fluorine atom. This substitution profoundly alters the compound's electronic profile, metabolic stability, and acidity without significantly changing its steric bulk (Van der Waals radius of F 

1.47 Å vs. H

1.20 Å).

This guide provides a rigorous technical analysis of


-fluorocinnamic acid, focusing on the thermodynamically stable (Z)-isomer (CAS 350-90-3), which is the standard commercial form. It is designed for researchers requiring precise physicochemical data for drug design and synthetic optimization.

Chemical Identity & Stereochemistry

The introduction of fluorine at the


-position creates geometric isomers with distinct physical properties. The (Z)-isomer is the predominant form obtained from standard condensation reactions due to the stabilization of the transition state during synthesis.
ParameterData
IUPAC Name (Z)-2-Fluoro-3-phenylprop-2-enoic acid
Common Name

-Fluorocinnamic acid
CAS Number 350-90-3 (General/Z-isomer)
Molecular Formula

Molecular Weight 166.15 g/mol
SMILES OC(=O)C(F)=Cc1ccccc1
Stereochemical Configuration

Unlike non-fluorinated cinnamic acid, where the trans (E) isomer is dominant, the nomenclature for


-fluorocinnamic acid follows Cahn-Ingold-Prelog (CIP) priority rules:
  • Alpha Carbon: Fluorine (Priority 1) > Carboxyl Carbon (Priority 2).

  • Beta Carbon: Phenyl (Priority 1) > Hydrogen (Priority 2).

Isomer Definition:

  • (Z)-Isomer: The Phenyl ring and Fluorine atom are on the same side (cis-relationship). This is the commonly synthesized form.

  • (E)-Isomer: The Phenyl ring and Fluorine atom are on opposite sides.

Figure 1: Geometric isomerism defined by CIP priority rules.

Thermodynamic & Physical Properties[1]

The fluorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid.

PropertyValueContext/Notes
Melting Point 156 – 159 °CRecrystallized from ethanol/water [1].[1]
Boiling Point ~290 °CAt 760 mmHg (Predicted).
pKa (Acid Dissociation) ~3.0 – 3.5 (Est.)More acidic than cinnamic acid (pKa 4.44) due to

-F electron withdrawal.
LogP (Octanol/Water) 2.2Moderate lipophilicity; suitable for membrane permeability.
Solubility (Water) Low< 1 mg/mL at 25°C.
Solubility (Organic) HighSoluble in Ethanol, DMSO, Methanol, Ethyl Acetate.
Appearance White to off-white powderCrystalline solid.

Expert Insight: The lowered pKa makes


-fluorocinnamic acid a stronger hydrogen bond donor in the active site of enzymes compared to its non-fluorinated counterpart. This property is often exploited to strengthen ionic interactions with basic amino acid residues (e.g., Arginine, Lysine).

Spectroscopic Characterization

Accurate identification relies heavily on NMR spectroscopy, particularly


F NMR, which provides a clean diagnostic signal free from background interference.
Nuclear Magnetic Resonance (NMR)[6][7][8]
1.

F NMR (376 MHz, DMSO-

)
  • Chemical Shift (

    
    ):  -110 to -125 ppm (typical for vinyl fluorines conjugated to carbonyls).
    
  • Multiplicity: Doublet (d).

  • Coupling Constant (

    
    ):  ~20–35 Hz.
    
    • Note: The coupling constant is diagnostic for stereochemistry. (Z)-isomers typically display larger

      
       values than (E)-isomers in fluoroalkenes, though this rule can vary with substituents.
      
2.

H NMR (400 MHz, DMSO-

)
  • Vinyl Proton (

    
    -H): 
    
    
    
    7.5 – 8.0 ppm (Doublet, coupled to F).
  • Aromatic Protons:

    
     7.3 – 7.6 ppm (Multiplet).
    
  • Carboxylic Acid Proton:

    
     12.0 – 13.0 ppm (Broad singlet, exchangeable with 
    
    
    
    ).
Infrared Spectroscopy (IR)[7]
  • C=O Stretch: 1680 – 1700 cm

    
     (Conjugated acid).[1]
    
  • C=C Stretch: 1620 – 1640 cm

    
    .
    
  • C-F Stretch: 1100 – 1250 cm

    
     (Strong band).
    

Synthesis & Purification Protocol

The most robust method for synthesizing high-purity


-fluorocinnamic acid is the condensation of benzaldehyde with ethyl fluoroacetate, followed by hydrolysis. This method avoids the harsh conditions of direct fluorination.
Method: Knoevenagel-Type Condensation[9]

Reagents:

  • Benzaldehyde (1.0 eq)

  • Ethyl fluoroacetate (1.2 eq)

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous Ethanol or THF

Workflow:

  • Enolate Formation: Add ethyl fluoroacetate dropwise to a cold (0°C) suspension of NaOEt in anhydrous ethanol. Stir for 30 mins to generate the

    
    -fluoro enolate.
    
  • Condensation: Add benzaldehyde slowly. Allow the mixture to warm to room temperature and reflux for 4-6 hours.

  • Workup: Quench with dilute HCl. Extract the ester intermediate with ethyl acetate.

  • Hydrolysis: Treat the crude ester with NaOH (aq) at 60°C for 2 hours.

  • Isolation: Acidify the aqueous layer to pH 1 with conc. HCl. The product,

    
    -fluorocinnamic acid, will precipitate as a white solid.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace benzaldehyde and Z/E isomeric mixtures if necessary.

Synthesis start Benzaldehyde + Ethyl Fluoroacetate step1 Enolate Formation (NaOEt, EtOH, 0°C) start->step1 step2 Condensation (Reflux, 4-6h) step1->step2 intermediate Ethyl alpha-fluorocinnamate step2->intermediate step3 Hydrolysis (NaOH, 60°C) intermediate->step3 step4 Acidification & Precipitation (HCl, pH 1) step3->step4 final alpha-Fluorocinnamic Acid (White Solid, >98% Purity) step4->final

Figure 2: Synthetic pathway for high-purity


-fluorocinnamic acid.

Applications in Drug Discovery[10]

Bioisosterism & Metabolic Stability

The


-fluoro group blocks metabolic oxidation at the double bond. In standard cinnamic acids, the alkene is susceptible to epoxidation or hydration. The C-F bond (bond energy ~116 kcal/mol) renders this position resistant to P450-mediated metabolism, extending the half-life (

) of the pharmacophore.
Michael Acceptor Reactivity Modulation

-Fluorocinnamic derivatives act as "tunable" Michael acceptors. The electronegative fluorine lowers the LUMO energy of the 

-unsaturated system, increasing reactivity toward cysteine nucleophiles in covalent inhibitors, while the steric bulk of fluorine prevents non-specific reactivity with glutathione.
Steric Mimicry

The size of the fluorine atom allows the molecule to fit into binding pockets designed for the hydrogen-substituted parent, but with altered electronic properties that can induce favorable dipole interactions with the protein backbone.

References

  • Sigma-Aldrich. (2024).[2][3] Product Specification:

    
    -Fluorocinnamic acid, 98%. Link
    
  • PubChem. (2024). Compound Summary: (Z)-2-Fluoro-3-phenyl-2-propenoic acid.[2] National Library of Medicine. Link

  • Van, S., et al. (2002).[3] Synthesis of terminal monofluoro olefins. Journal of the Chemical Society, Perkin Transactions 1, 2117-2133.[3] (Describes decarboxylation and synthesis context).

  • GuideChem. (2024). 4-Fluorocinnamic acid Properties (Reference for comparison of isomers). Link

Sources

Foundational

alpha-Fluorocinnamic acid synthesis pathways

Strategic Synthesis of -Fluorocinnamic Acids: Stereocontrol and Scalability Executive Summary -Fluorocinnamic acids represent a critical class of bioisosteres in medicinal chemistry. The substitution of hydrogen with flu...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis of -Fluorocinnamic Acids: Stereocontrol and Scalability

Executive Summary


-Fluorocinnamic acids represent a critical class of bioisosteres in medicinal chemistry. The substitution of hydrogen with fluorine at the 

-position of cinnamic acid mimics the steric demand of the parent compound while significantly altering electronic properties (pKa modulation) and metabolic stability (blocking

-oxidation).

This technical guide details the two primary synthetic pathways for accessing these scaffolds: the Horner-Wadsworth-Emmons (HWE) Olefination (preferred for stereochemical precision) and the Direct Aldol Condensation (viable for bulk synthesis but safety-critical).

Part 1: Retrosynthetic Analysis & The Fluorine Effect

The synthesis of


-fluorocinnamic acid is almost invariably routed through its ester precursor. The introduction of the fluorine atom is most efficient when pre-installed on the nucleophilic building block (phosphonate or acetate) rather than via late-stage electrophilic fluorination, which suffers from regioselectivity issues.

Strategic Considerations:

  • Stereochemistry: The (E)-isomer is generally the thermodynamic product and the primary target for enzyme inhibition studies.

  • Safety: The "Aldol" route utilizes ethyl fluoroacetate, a derivative of fluoroacetic acid (Compound 1080), requiring stringent containment protocols.

Retrosynthesis Target α-Fluorocinnamic Acid (Target) Ester Ethyl α-Fluorocinnamate (Key Intermediate) Target->Ester Hydrolysis (LiOH/THF) Aldehyde Benzaldehyde (Electrophile) Ester->Aldehyde disconnection HWE_Reagent Triethyl 2-fluoro-2-phosphonoacetate (HWE Route) Ester->HWE_Reagent Pathway A (High Stereocontrol) Aldol_Reagent Ethyl Fluoroacetate (Aldol Route) Ester->Aldol_Reagent Pathway B (High Hazard)

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Pathway A — The Horner-Wadsworth-Emmons (HWE) Route

Status: Gold Standard for Research & Development Primary Outcome: High (E)-Selectivity (>95:5)

The reaction of triethyl 2-fluoro-2-phosphonoacetate with aryl aldehydes is the most reliable method. Unlike non-fluorinated HWE reactions where conditions must be tuned for E/Z selectivity, the


-fluoro substituent exerts a strong electronic effect that heavily favors the (E)-isomer  (thermodynamic product) under standard conditions.
Mechanism & Stereocontrol

The fluorine atom stabilizes the phosphonate carbanion but also creates dipole repulsion in the transition state. The (E)-alkene results from the elimination of the threo-oxaphosphetane intermediate, which is formed to minimize steric clash between the phenyl ring and the phosphonate ester group.

HWE_Mechanism Reagents Aldehyde + Fluorophosphonate Deprotonation Carbanion Formation (NaH) Reagents->Deprotonation THF, 0°C TS Oxaphosphetane Intermediate Deprotonation->TS Nucleophilic Attack Elimination Elimination of Phosphate Salt TS->Elimination Stereoselective Product (E)-Ethyl α-Fluorocinnamate Elimination->Product Major Isomer

Figure 2: Mechanistic flow of the HWE reaction favoring the (E)-isomer.

Detailed Experimental Protocol (HWE)

Reference Basis: Sano et al., Synlett (2025); Thenappan, J. Org. Chem.

Reagents:

  • Benzaldehyde (1.0 equiv)[1]

  • Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Phosphonate Addition: Add triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv) dropwise. The solution will evolve

    
     gas and turn clear/yellowish. Stir for 30 mins at 0°C to ensure complete deprotonation.
    
  • Coupling: Add the benzaldehyde (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the phosphonate spot will disappear).

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Note: The (E)-isomer is typically the major product. If (Z)-isomer is present, it often elutes later due to higher polarity.

Part 3: Pathway B — Direct Aldol Condensation

Status: Scalable but Hazardous Primary Outcome: Mixture of E/Z (E-favored), Lower Cost

This route involves the condensation of ethyl fluoroacetate with benzaldehyde using a strong base. While chemically straightforward, it utilizes highly toxic fluoroacetate derivatives.

Safety Protocol (CRITICAL)
  • Hazard: Ethyl fluoroacetate is a precursor to fluoroacetyl-CoA, which inhibits aconitase in the Krebs cycle (lethal metabolic poison).

  • Requirement: Must be performed in a functioning fume hood with full PPE (double nitrile gloves). Neutralize all glassware and waste with mild caustic solution before disposal.

Experimental Protocol

Reagents:

  • Benzaldehyde (1.0 equiv)[1]

  • Ethyl Fluoroacetate (1.2 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) or NaH (1.3 equiv)
    
  • Solvent: THF or DMF[2]

Workflow:

  • Base Preparation: Suspend

    
    -BuOK in THF at -78°C (low temperature is crucial to prevent self-condensation of the ester).
    
  • Enolate Formation: Add ethyl fluoroacetate dropwise. Stir for 45 mins.

  • Addition: Add benzaldehyde slowly.

  • Completion: Warm to RT overnight.

  • Workup: Quench carefully with dilute HCl. Extract and purify as above.

Part 4: Hydrolysis to the Free Acid

Both pathways yield ethyl


-fluorocinnamate . The final step is hydrolysis.

Protocol:

  • Dissolve the ester in THF:Water (3:1).

  • Add Lithium Hydroxide (LiOH

    
    H
    
    
    
    O, 2.0 equiv).
  • Stir at RT for 4–6 hours.

  • Acidification: Acidify to pH 2 with 1M HCl. The

    
    -fluorocinnamic acid will precipitate as a white solid.
    
  • Filtration/Recrystallization: Filter the solid. Recrystallize from Ethanol/Water if necessary.

Part 5: Data Summary & Troubleshooting

Method Comparison Table
FeatureHWE Route (Pathway A)Aldol Route (Pathway B)
Stereoselectivity High (E)-Selective (>95:5)Moderate (Mixtures common)
Yield High (85-95%)Moderate (60-75%)
Safety Profile Standard Organic HazardsExtreme Toxicity (Fluoroacetate)
Cost Higher (Phosphonate reagent)Lower (Acetate reagent)
Scalability Good for g-scaleBetter for kg-scale (if safety managed)
Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield (HWE) Incomplete deprotonationEnsure NaH is fresh; increase stirring time at 0°C before aldehyde addition.
Poor E/Z Ratio Temperature too high during additionKeep reaction at -78°C or 0°C during the addition phase.
No Reaction (Aldol) Enolate decompositionEnsure anhydrous conditions; keep temp at -78°C during enolate formation.
Defluorination Harsh hydrolysis conditionsUse LiOH at RT; avoid refluxing in strong NaOH.

References

  • Sano, S., et al. (2025).[3] "Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner-Wadsworth-Emmons-Type Reagent." Synlett, 36, 546-550.[3] Link

  • Thenappan, A., & Burton, D. J. (1990). "Synthesis of alpha-fluoro-alpha,beta-unsaturated esters via the Horner-Wadsworth-Emmons reaction." Journal of Organic Chemistry, 55(15), 4639–4642. Link

  • Ando, K. (1997).[1] "Highly Selective Synthesis of Z-Unsaturated Esters via Horner-Wadsworth-Emmons Reaction." Journal of Organic Chemistry, 62(7), 1934–1939. Link

  • BenchChem Technical Support. (2025). "Perkin Reaction for 4-Methylcinnamic Acid Synthesis." Link

  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[4][5] Link

Sources

Exploratory

alpha-Fluorocinnamic acid CAS number 350-90-3

The following technical monograph provides an in-depth analysis of -Fluorocinnamic acid, structured for application scientists and researchers in medicinal chemistry. Technical Monograph: -Fluorocinnamic Acid (CAS 350-90...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of


-Fluorocinnamic acid, structured for application scientists and researchers in medicinal chemistry.

Technical Monograph: -Fluorocinnamic Acid (CAS 350-90-3)

Bioisosteric Applications & Mechanism-Based Inhibition of Phenylalanine Ammonia-Lyase[1]

Executive Summary & Chemical Identity


-Fluorocinnamic acid  ((Z)-2-Fluoro-3-phenylacrylic acid) is a specialized fluorinated building block and enzyme inhibitor. Structurally, it is the 

-fluoro derivative of cinnamic acid, where the fluorine atom replaces the hydrogen at the C2 position (alpha to the carboxyl group).

This modification profoundly alters the electronic properties of the Michael acceptor system without significantly changing steric bulk, making it a critical probe for studying Phenylalanine Ammonia-Lyase (PAL) and a valuable bioisostere in drug design.

Chemical Data Table
PropertySpecification
CAS Number 350-90-3
IUPAC Name (2Z)-2-Fluoro-3-phenylprop-2-enoic acid
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

FO

Molecular Weight 166.15 g/mol
Melting Point 156–159 °C (lit.)[1][2][3][4]
Boiling Point ~290 °C (predicted)
Acidity (pKa) ~3.5–3.8 (Predicted; more acidic than cinnamic acid due to -I effect of F)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water
Appearance White to off-white crystalline solid

Chemical Synthesis

The synthesis of


-fluorocinnamic acid presents a challenge due to the need for stereocontrol at the trisubstituted alkene. The most robust route involves a modified Knoevenagel condensation  or Horner-Wadsworth-Emmons (HWE)  reaction using fluorinated phosphonates or acetates.
Mechanistic Pathway

The introduction of fluorine at the


-position prevents the standard elimination mechanisms often seen in non-fluorinated analogs. The preferred route utilizes Ethyl fluoroacetate  and Benzaldehyde  in the presence of a strong base.

Synthesis Benz Benzaldehyde (Ph-CHO) Inter Intermediate Aldol Adduct Benz->Inter Base (KOtBu or NaH) THF, -78°C to RT FluoroAc Ethyl Fluoroacetate (F-CH2-COOEt) FluoroAc->Inter Ester Ethyl alpha-fluorocinnamate (Z/E Mixture) Inter->Ester Dehydration (-H2O) Acid alpha-Fluorocinnamic Acid (CAS 350-90-3) Ester->Acid Hydrolysis (LiOH / MeOH:H2O)

Figure 1: Synthetic pathway via condensation of benzaldehyde and ethyl fluoroacetate.[1][5][6]

Experimental Protocol: Synthesis of -Fluorocinnamic Acid

Objective: Synthesis via condensation of benzaldehyde with ethyl fluoroacetate.

Reagents:

  • Benzaldehyde (10 mmol)

  • Ethyl fluoroacetate (10 mmol)

  • Potassium tert-butoxide (t-BuOK) (12 mmol)

  • THF (anhydrous)

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Condensation: In a flame-dried flask under Argon, dissolve t-BuOK (1.35 g) in anhydrous THF (20 mL). Cool to 0°C.

  • Addition: Dropwise add a mixture of ethyl fluoroacetate (1.06 g) and benzaldehyde (1.06 g) in THF over 30 minutes. The base deprotonates the

    
    -carbon of the fluoroacetate, generating a nucleophile that attacks the aldehyde.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of benzaldehyde.

  • Workup: Quench with saturated NH

    
    Cl. Extract with diethyl ether (3x). Dry organics over MgSO
    
    
    
    and concentrate to yield the ethyl ester intermediate.
  • Hydrolysis: Dissolve the crude ester in MeOH:H

    
    O (3:1, 20 mL). Add LiOH (2 equiv) and stir at room temperature for 12 hours.
    
  • Isolation: Acidify the solution to pH 2 with 1M HCl. The product,

    
    -fluorocinnamic acid, will precipitate. Filter and recrystallize from ethanol/water to obtain pure white crystals (MP: 156-159°C).
    

Mechanism of Action: PAL Inhibition

The primary biological application of CAS 350-90-3 is the inhibition of Phenylalanine Ammonia-Lyase (PAL) . PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in plant secondary metabolism (phenylpropanoid pathway).[6][7]

Mechanistic Insight

-Fluorocinnamic acid acts as a competitive inhibitor  and a mechanistic probe.
  • Electronic Modulation: The highly electronegative fluorine atom at the

    
    -position pulls electron density from the alkene double bond. This makes the 
    
    
    
    -carbon more electrophilic than in cinnamic acid.
  • Transition State Mimicry: The compound mimics the trans-cinnamate product but alters the reversibility of the reaction. In the reverse reaction (ammonia addition), the fluorine destabilizes the formation of the tetrahedral intermediate required for the enzyme's reverse catalysis.

  • MIO Cofactor Interaction: PAL uses a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group.[7]

    
    -Fluorocinnamic acid binds in the active site, preventing L-Phe from accessing the MIO group, effectively halting the deamination process.
    

PAL_Inhibition Enz PAL Enzyme (Active Site) Complex Enzyme-Inhibitor Complex (Dead End) Enz->Complex Competitive Binding (Ki ~ High Affinity) Product trans-Cinnamate + NH3 Enz->Product Catalysis (Blocked) Substrate L-Phenylalanine Substrate->Enz Normal Substrate Inhibitor alpha-Fluorocinnamic Acid (Inhibitor) Inhibitor->Complex

Figure 2: Competitive inhibition mechanism of PAL by


-fluorocinnamic acid.

Experimental Protocol: Enzymatic Assay

Objective: Determine the IC


 of 

-fluorocinnamic acid against PAL.

Reagents:

  • Purified PAL (from Rhodotorula glutinis or recombinant source).

  • Substrate: L-Phenylalanine (100 mM stock).

  • Buffer: 100 mM Tris-HCl, pH 8.5.

  • Inhibitor:

    
    -Fluorocinnamic acid (dissolved in DMSO).
    

Protocol:

  • Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5) and varying concentrations of

    
    -fluorocinnamic acid (0.1 
    
    
    
    M to 100
    
    
    M). Keep DMSO concentration constant (<1%).
  • Initiation: Add L-Phenylalanine (final concentration 10 mM) to initiate the reaction. Total volume: 1.0 mL.

  • Measurement: Monitor the formation of trans-cinnamic acid by recording the increase in absorbance at 290 nm (

    
     M
    
    
    
    cm
    
    
    ) continuously for 5 minutes at 30°C.
  • Control: Run a blank without inhibitor to establish

    
    .
    
  • Analysis: Plot the initial velocity (

    
    ) vs. inhibitor concentration. Fit data to the competitive inhibition equation to determine 
    
    
    
    .

Validation Criteria:

  • The absorbance at 290 nm must be linear with time for the first 5 minutes.

  • The inhibitor should show a dose-dependent reduction in slope.

Safety & Handling

Signal Word: WARNING

  • GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[3][8] 2A (H319), STOT SE 3 (H335).[3]

  • Precautionary Measures:

    • Respiratory: Use a NIOSH-approved N95 respirator if dust formation is likely.

    • Skin/Eye: Wear nitrile gloves and safety goggles. The compound is an organic acid and can cause contact dermatitis.

    • Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed to prevent moisture absorption.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][5][9] PubChem Compound Summary for CID 1550911, alpha-Fluorocinnamic acid. Retrieved from [Link]

  • Synthesis (General Fluoro-olefin methods): Van, S., et al. (2002).[2][3] Synthesis of terminal monofluoro olefins. Journal of the Chemical Society, Perkin Transactions 1, 2117-2133.[3] Retrieved from [Link]

  • PAL Mechanism: Ritter, H., & Schulz, G. E. (2004). Structural basis for the entrance of phenylalanine into the active site of phenylalanine ammonia-lyase. The Plant Cell, 16(12), 3426-3436. Retrieved from [Link]

Sources

Foundational

alpha-Fluorocinnamic acid molecular weight

Technical Monograph: -Fluorocinnamic Acid Molecular Weight Profiling, Stereoselective Synthesis, and Bio-Analytical Utility Executive Summary -Fluorocinnamic acid (CAS: 350-90-3) represents a critical bioisostere in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: -Fluorocinnamic Acid

Molecular Weight Profiling, Stereoselective Synthesis, and Bio-Analytical Utility

Executive Summary


-Fluorocinnamic acid (CAS: 350-90-3) represents a critical bioisostere in medicinal chemistry, serving as a metabolic probe and enzyme inhibitor. With a molecular weight of 166.15  g/mol  , it is distinguished from its parent compound, cinnamic acid, by the substitution of an 

-hydrogen with fluorine. This modification significantly alters the electronic landscape of the molecule without imposing a massive steric penalty, making it an ideal candidate for Structure-Activity Relationship (SAR) studies involving Phenylalanine Ammonia-Lyase (PAL) inhibition and material science applications.

Part 1: Physicochemical Profile

The introduction of fluorine at the


-position creates a dipole moment vector that differs from the proteo-analog, influencing lipophilicity (

) and acidity (

).
Key Metrics Table
PropertyValue / DescriptionCausality & Context
Molecular Weight 166.15 g/mol Calculated:

.[1][2][3][4] F substitution adds ~18 Da vs. H.
Molecular Formula

-
CAS Number 350-90-3Specific to the

-fluoro isomer (distinct from 2-, 3-, or 4-fluoro ring isomers).
Melting Point 156–159 °CHigher than cinnamic acid (133 °C) due to enhanced crystal packing forces from the C-F dipole.

(Predicted)
~3.6More acidic than cinnamic acid (

4.44) due to the inductive electron-withdrawing effect of Fluorine stabilizing the carboxylate anion.
Stereochemistry

/

Isomerism
The

-F substituent dictates strict geometric validation via NMR (

coupling constants).

Part 2: Synthetic Pathways & Protocols

The Challenge of Stereocontrol

Synthesizing


-fluorocinnamic acid requires overcoming the thermodynamic instability often associated with fluoro-alkenes. The standard Perkin condensation used for cinnamic acid is often insufficient for the fluoro-analog due to low yields and poor stereocontrol.

The Solution: The Horner-Wadsworth-Emmons (HWE) reaction using triethyl 2-fluoro-2-phosphonoacetate is the gold standard. This method utilizes a stabilized carbanion to ensure high yields and predictable stereochemistry (predominantly the E-isomer, thermodynamically favored).

DOT Diagram 1: Synthesis Workflow

The following diagram illustrates the critical pathway from benzaldehyde to the final purified acid.

HWE_Synthesis Start Benzaldehyde (Substrate) Intermediate Oxaphosphetane Intermediate Start->Intermediate Reagent Triethyl 2-fluoro-2- phosphonoacetate Base Base Activation (NaH or LiHMDS) Reagent->Base Deprotonation (-78°C) Base->Intermediate + Benzaldehyde Ester Ethyl alpha-fluorocinnamate (E/Z Mixture) Intermediate->Ester Elimination Hydrolysis Hydrolysis (LiOH / THF) Ester->Hydrolysis Saponification Product alpha-Fluorocinnamic Acid (Purified) Hydrolysis->Product Acidification (HCl)

Figure 1: Step-wise HWE olefination workflow for the synthesis of


-fluorocinnamic acid.[1][5][6]
Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert argon atmosphere.

Reagents:

  • Benzaldehyde (1.0 eq)

  • Triethyl 2-fluoro-2-phosphonoacetate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, wash NaH with dry hexane to remove mineral oil. Suspend the cleaned NaH in anhydrous THF at 0°C.

  • Phosphonate Addition: Add Triethyl 2-fluoro-2-phosphonoacetate dropwise. Critical Insight: The solution must be kept cold (0°C to -78°C) during addition to prevent side reactions. Stir for 30 minutes until gas evolution (

    
    ) ceases.
    
  • Aldehyde Coupling: Add benzaldehyde dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ). Dry organic layer over
    
    
    and concentrate.
  • Hydrolysis (Saponification): Dissolve the crude ester in a 1:1 mixture of THF:Water. Add LiOH (3 eq) and stir at RT for 3 hours.

  • Purification: Acidify the aqueous layer with 1M HCl to pH 2. The

    
    -fluorocinnamic acid will precipitate. Filter and recrystallize from ethanol/water to obtain white needles.
    

Validation (Self-Check):

  • 
     NMR:  Expect a singlet (or doublet if coupled) around -110 to -120 ppm.
    
  • Stereochemistry Check: Calculate the coupling constant

    
     in 
    
    
    
    NMR. The E-isomer typically shows larger coupling constants across the double bond than the Z-isomer.

Part 3: Bio-Analytical Applications[1]

Mechanism of Action: The Fluorine Effect

In drug development,


-fluorocinnamic acid is primarily used to probe the active sites of enzymes that process cinnamic acid, such as Phenylalanine Ammonia-Lyase (PAL) .
  • Bioisosterism: The C-F bond length (1.35 Å) mimics the C-H bond (1.09 Å) sterically but drastically changes the electronics.

  • Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing fluorine at the

    
    -position blocks metabolic oxidation that would normally occur at this reactive alkene center.
    
DOT Diagram 2: Structure-Activity Relationship (SAR)

This diagram visualizes why researchers select this specific molecule for inhibition studies.

SAR_Logic F_Atom Alpha-Fluorine Substitution Steric Steric Mimicry (Fits in Active Site) F_Atom->Steric Van der Waals radius (1.47A vs 1.20A for H) Electronic Electronic Withdrawal (Lowers pKa) F_Atom->Electronic Inductive Effect Metabolic Metabolic Stability (Blocks Oxidation) F_Atom->Metabolic High Bond Energy Outcome Potent Enzyme Inhibition (PAL / 4-Hydroxylase) Steric->Outcome Electronic->Outcome Metabolic->Outcome

Figure 2: Structure-Activity Relationship (SAR) logic flow for


-fluorocinnamic acid.

References

  • Sigma-Aldrich. (n.d.).[1][2]

    
    -Fluorocinnamic acid Product Specification. Retrieved from [1]
    
  • PubChem. (2025).[1][5][7] alpha-Fluorocinnamic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Van, S., et al. (2002). Synthesis of terminal monofluoro olefins. Journal of the Chemical Society, Perkin Transactions 1, 19, 2117-2133. (Cited for HWE synthesis relevance).
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society.[8] (Foundational methodology).

Sources

Exploratory

alpha-Fluorocinnamic acid melting point and boiling point

Technical Whitepaper: Physicochemical Profiling & Synthesis of -Fluorocinnamic Acid -Fluorocinnamic Acid (CAS: 350-90-3) Executive Summary -Fluorocinnamic acid (2-Fluoro-3-phenyl-2-propenoic acid) represents a critical b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthesis of -Fluorocinnamic Acid


-Fluorocinnamic Acid (CAS: 350-90-3)

Executive Summary


-Fluorocinnamic acid (2-Fluoro-3-phenyl-2-propenoic acid) represents a critical bioisostere in modern drug design. By replacing the 

-hydrogen of cinnamic acid with fluorine, researchers can significantly alter the metabolic profile of the molecule without drastically changing its steric bulk. This modification is a standard strategy to block metabolic degradation (specifically

-oxidation) and modulate the pKa of the carboxylic acid moiety.

This guide provides a definitive physicochemical profile of


-fluorocinnamic acid, resolving common ambiguities regarding its isomerism, melting point, and thermal stability. It further details a robust, self-validating synthetic workflow based on the Horner-Wadsworth-Emmons (HWE) reaction.

Chemical Identity & Stereochemistry[1]

The nomenclature of


-fluorocinnamic acid often leads to confusion due to the conflicting use of cis/trans (referring to the relative position of the phenyl and carboxylic acid groups) and E/Z (IUPAC stereodescriptors).
  • Common Name:

    
    -Fluorocinnamic acid[1][2][3]
    
  • IUPAC Name: (2Z)-2-Fluoro-3-phenyl-2-propenoic acid[1][2]

  • CAS Number: 350-90-3[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [1][2][3]
  • Molecular Weight: 166.15 g/mol [1][3]

Isomer Analysis (E vs. Z)

The commercially available and thermodynamically stable form is the (Z)-isomer .

  • Stereochemical Assignment:

    • 
      -Carbon:  Fluorine (Atomic No. 9) has higher priority than the Carboxyl carbon (Atomic No. 6).
      
    • 
      -Carbon:  The Phenyl group has higher priority than Hydrogen.
      
    • Configuration: In the stable crystal form, the Phenyl ring and the Fluorine atom are on the same side (syn). This assigns the configuration as (Z) (from German zusammen, together).

    • "Trans" Confusion: In older literature, this molecule is often called "trans" because the bulky Phenyl and Carboxyl groups are on opposite sides (anti-periplanar), minimizing steric strain.

Physicochemical Properties[2][3][4][5][6][7][8]

The following data aggregates experimental values from authoritative chemical registries and primary literature.

Table 1: Core Physical Data
PropertyExperimental ValueCondition / Note
Melting Point (MP) 156 – 159 °C Recrystallized from Ethanol/Water [1, 2]
Boiling Point (BP) 290 °C Lit. value at 760 mmHg [1]
Thermal Stability Unstable > 200 °C Undergoes decarboxylation to

-fluorostyrene
pKa ~4.8Predicted (Acidic strength comparable to cinnamic acid)
LogP 2.08 – 2.13Moderate lipophilicity [3]
Appearance White to off-white powderCrystalline solid
Thermal Instability & Decarboxylation

Critical Insight: While a boiling point of 290 °C is cited, distillation at atmospheric pressure is not recommended.


-Fluorocinnamic acid is prone to decarboxylation at elevated temperatures, particularly in the presence of copper catalysts or under prolonged heating, yielding 

-fluorostyrene.
  • Recommendation: For purification, rely on recrystallization. If distillation is necessary (e.g., for derivatives), use high vacuum (< 1 mmHg) to lower the boiling point below the decomposition threshold.

Synthesis & Purification Protocol

The most reliable method for synthesizing high-purity (Z)-


-fluorocinnamic acid is the Horner-Wadsworth-Emmons (HWE) Olefination . This method offers superior stereocontrol compared to the Perkin condensation.
Reagents
  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Triethyl 2-fluoro-2-phosphonoacetate.

  • Base: Sodium hydride (NaH) or Lithium diisopropylamide (LDA).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow
  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0 °C. Add Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv) dropwise. Stir for 30 minutes until gas evolution ceases and a clear solution forms (Formation of the phosphonate carbanion).

  • Coupling: Cool the solution to -78 °C (to maximize stereoselectivity). Add Benzaldehyde (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The stabilized ylide typically favors the thermodynamic product (Ph and COOH anti

    
    Z-isomer ).
    
  • Hydrolysis: The resulting ester (Ethyl

    
    -fluorocinnamate) is hydrolyzed using LiOH in THF/Water (1:1) at room temperature for 12 hours.
    
  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[4]

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (95:5).

Visualization: Synthesis Pathway

G Start Benzaldehyde (Ph-CHO) Intermediate Intermediate: Ethyl alpha-fluorocinnamate Start->Intermediate HWE Reaction (NaH, THF, -78°C to RT) Reagent Triethyl 2-fluoro- 2-phosphonoacetate Reagent->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product Product: (Z)-alpha-Fluorocinnamic Acid (MP: 156-159°C) Hydrolysis->Product Acidification (HCl) & Recrystallization

Figure 1: Synthetic workflow for


-fluorocinnamic acid via Horner-Wadsworth-Emmons olefination.

Applications in Drug Development[10]

Metabolic Blocking

The primary utility of


-fluorocinnamic acid is as a metabolic blocker . In non-fluorinated cinnamic derivatives, the 

-position is susceptible to metabolic attack (e.g., hydration of the double bond or oxidation). The C-F bond (bond energy ~116 kcal/mol) is metabolically inert, preventing these transformations and extending the half-life of the pharmacophore.
Bioisosterism

The fluorine atom acts as a bioisostere for hydrogen but with distinct electronic properties:

  • Sterics: Fluorine (Van der Waals radius 1.47 Å) is slightly larger than Hydrogen (1.20 Å) but significantly smaller than a Methyl group, causing minimal steric perturbation to protein binding pockets.

  • Electronics: The high electronegativity of fluorine lowers the pKa of the carboxylic acid and polarizes the double bond, potentially altering the reactivity of the Michael acceptor system if used in covalent inhibitors.

References

  • CAS Common Chemistry. (n.d.). 2-Fluoro-3-phenyl-2-propenoic acid (CAS 350-90-3).[1][2][3] American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of alpha-Fluorocinnamic acid. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: alpha-Fluorocinnamic acid.[1][2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Alpha-Fluorocinnamic Acid: Solubility Profiling &amp; Crystallization Protocols

This guide is structured as an advanced technical resource for process chemists and formulation scientists. It prioritizes operational data (purification solvents) and self-validating protocols for thermodynamic characte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for process chemists and formulation scientists. It prioritizes operational data (purification solvents) and self-validating protocols for thermodynamic characterization.

Executive Summary & Strategic Importance

Alpha-fluorocinnamic acid ((Z)-2-fluoro-3-phenylacrylic acid) represents a critical fluorinated building block in medicinal chemistry. The introduction of the fluorine atom at the alpha position modulates the pKa and metabolic stability compared to the parent cinnamic acid, acting as a bioisostere for phenylalanine derivatives.

For drug development professionals, the challenge lies not in the synthesis, but in the purification and formulation . Unlike trans-cinnamic acid, for which extensive solubility data exists, the alpha-fluoro analog requires specific solvent systems to balance its increased acidity and lipophilicity. This guide provides the confirmed solubility profile, the industry-standard recrystallization protocol, and a self-validating workflow for determining precise thermodynamic parameters.

Physicochemical Snapshot

Understanding the fundamental constants is a prerequisite for selecting solvent systems. The electron-withdrawing nature of the alpha-fluorine atom significantly alters the solubility landscape compared to non-fluorinated analogs.

PropertyValueSource/Confidence
Molecular Formula C₉H₇FO₂Confirmed
Molecular Weight 166.15 g/mol Confirmed
Melting Point 156–159 °CExperimental (Sigma-Aldrich)
Boiling Point ~290 °CLit.[1] Value
LogP (Octanol/Water) 2.2Calculated (Consensus)
Water Solubility Low (Log10WS ≈ -2.16)Predicted (~0.007 M)
pKa (Acid Dissociation) ~3.5 – 3.8 (Est.)More acidic than cinnamic acid (pKa 4.46) due to α-F effect
Appearance White to off-white powderObservation

Solubility Data & Solvent Selection

The following data consolidates operational solubility observations used in synthesis workups and purification. While specific mole-fraction datasets are rare in open literature, the operational solubility is well-established for process chemistry.

Qualitative Solubility Profile
SolventSolubility RatingOperational Use Case
Ethanol (95%) High (Hot) / Moderate (Cold)Primary Recrystallization Solvent
Acetone HighSynthesis workup / Extraction
Water Very Low (Insoluble)Anti-solvent / Washing
Dichloromethane HighExtraction from aqueous phase
Ethyl Acetate Moderate to HighPartitioning solvent
Heptane/Ligroin LowAnti-solvent to induce precipitation
The "Golden Standard" Purification Solvent

The industry-standard solvent for purifying alpha-fluorocinnamic acid is 95% Ethanol .

  • Mechanism: The compound exhibits a steep solubility curve in ethanol (highly soluble at boiling point ~78°C, significantly less soluble at room temperature). The 5% water content aids in the exclusion of inorganic salts or more polar impurities during the crystallization lattice formation.

Experimental Protocols: A Self-Validating System

As exact thermodynamic values (Enthalpy of Dissolution,


) are often batch-dependent or absent in literature for this specific derivative, the following protocols allow you to generate valid data internally.
Protocol A: Recrystallization (Purification)

Objective: Obtain >99% purity alpha-fluorocinnamic acid from crude synthesis material.

  • Dissolution: Place crude alpha-fluorocinnamic acid in a round-bottom flask. Add 95% Ethanol (approx. 10-15 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with magnetic stirring until all solid dissolves. If solid remains after 10 minutes, add ethanol in 1 mL increments.

  • Filtration (Hot): If insoluble particles (catalyst, inorganic salts) remain, filter the hot solution through a pre-warmed Buchner funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool, as this traps impurities.

  • Harvest: Cool further in an ice bath (0-4°C) for 30 minutes. Filter the white crystals and wash with cold 50% ethanol/water.

  • Drying: Dry under vacuum at 45°C for 6 hours.

Protocol B: Thermodynamic Solubility Determination

Objective: Determine


 and 

for process scaling.
  • Preparation: Prepare saturated solutions of alpha-fluorocinnamic acid in the target solvent (e.g., Ethanol) at

    
     (298 K), 
    
    
    
    (303 K),
    
    
    (308 K), and
    
    
    (313 K).
  • Equilibration: Stir each vessel for 24 hours at constant temperature (

    
     K).
    
  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a syringe filter (0.45 µm).

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 270 nm) against a standard curve.

  • Calculation: Plot

    
     (mole fraction solubility) vs. 
    
    
    
    (Kelvin).
    • Slope =

      
      
      
    • Intercept =

      
      
      

Visualized Workflows

Solubility Measurement Logic

This diagram illustrates the decision matrix for determining solubility, ensuring data integrity before moving to process scaling.

SolubilityWorkflow Start Start: Solubility Assessment SolventSelect Select Solvent System (e.g., EtOH, Acetone) Start->SolventSelect Equilibration Equilibrate Saturated Solution (24h @ T) SolventSelect->Equilibration Sampling Filter & Dilute Supernatant Equilibration->Sampling Analysis HPLC / Gravimetric Analysis Sampling->Analysis DataCheck Is RSD < 2%? Analysis->DataCheck CalcThermo Calculate Enthalpy (Van't Hoff) DataCheck->CalcThermo Yes Repeat Repeat Experiment DataCheck->Repeat No Repeat->Equilibration

Caption: Workflow for generating high-confidence solubility data suitable for thermodynamic modeling.

Recrystallization Process Flow

This diagram details the purification pathway using the identified optimal solvent system.

Recrystallization Crude Crude Alpha-Fluoro Cinnamic Acid Dissolve Dissolve in Boiling 95% Ethanol Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cooling Controlled Cooling (Nucleation) FilterHot->Cooling Harvest Filtration & Washing (Cold EtOH/H2O) Cooling->Harvest Product Pure Product (>99% Purity) Harvest->Product

Caption: Standard industrial recrystallization pathway using 95% Ethanol.

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: α-Fluorocinnamic acid. Retrieved from .

  • PubChem. (n.d.).[1][2] Compound Summary: alpha-Fluorocinnamic acid.[1][3][4] National Library of Medicine. Retrieved from .

  • Patent CN102633625B. (2012). Preparation method of fluorocinnamic acid. (Describes recrystallization from 95% ethanol). Retrieved from .

  • Indian Academy of Sciences. (1980). Synthesis of alpha-aryloxy cinnamic acids. (Describes general crystallization of substituted cinnamic acids from aqueous ethanol). Retrieved from .

Sources

Exploratory

alpha-Fluorocinnamic acid spectroscopic data (NMR, IR, MS)

Technical Guide: Spectroscopic Profiling of -Fluorocinnamic Acid Executive Summary -Fluorocinnamic acid (2-fluoro-3-phenyl-2-propenoic acid) represents a critical structural motif in medicinal chemistry, serving as a bio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Profiling of -Fluorocinnamic Acid

Executive Summary


-Fluorocinnamic acid  (2-fluoro-3-phenyl-2-propenoic acid) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for cinnamic acid derivatives.[1] The introduction of the fluorine atom at the 

-position significantly alters the electronic landscape of the Michael acceptor system, modulating metabolic stability and reactivity toward nucleophiles (e.g., cysteine residues in target proteins).

This guide provides a rigorous spectroscopic analysis of


-fluorocinnamic acid. Unlike simple ring-fluorinated analogs, the 

-fluoroalkene moiety introduces unique spin-spin coupling patterns and stereochemical considerations that are diagnostic for structural validation.

Part 1: Stereochemical & Synthetic Context

The Nomenclature Paradox

Correct identification of the isomer is the prerequisite for accurate spectral assignment. For


-fluorocinnamic acid, the stereochemistry is defined by Cahn-Ingold-Prelog (CIP) priorities, which can be counter-intuitive compared to non-fluorinated analogs.
  • Structure:

    
    
    
  • Priorities at C2:

    
    
    
  • Priorities at C3:

    
    
    

The Isomers:

  • 
    -Isomer (Zusammen):  The high-priority groups (F and Ph) are on the same side. This forces the phenyl ring and the carboxylic acid to be trans (anti) to each other. This is typically the thermodynamically stable  isomer due to minimized steric clash between the bulky Phenyl and Carboxyl groups.
    
  • 
    -Isomer (Entgegen):  The high-priority groups (F and Ph) are on opposite sides. This places the Phenyl and Carboxyl groups cis to each other, leading to significant steric strain.
    
Synthetic Origin

The spectroscopic profile observed depends heavily on the synthesis method.

  • Perkin-Type Condensation (Bergmann Synthesis): Reaction of benzaldehyde with sodium fluoroacetate and acetic anhydride. Predominantly yields the

    
    -isomer  (Ph/COOH anti).
    
  • Horner-Wadsworth-Emmons (HWE): Using triethyl 2-fluoro-2-phosphonoacetate often yields a mixture, separable by chromatography.

Part 2: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the definitive tool for assigning stereochemistry, relying on the magnitude of the heteronuclear coupling constant


.
H NMR (Proton)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Feature: The vinylic proton (

    
    -H) appears as a distinct doublet  due to coupling with the geminal fluorine.
    
SignalChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Assignment
COOH 12.0 - 13.5Broad Singlet-Carboxylic Acid H
Ar-H 7.30 - 7.60Multiplet-Phenyl Ring Protons
Vinyl-H 6.90 - 7.20 Doublet

(Diagnostic)

-Proton

Diagnostic Coupling (


): 
  • 
    -Isomer (H and F are trans): 
    
    
    
    .
  • 
    -Isomer (H and F are cis): 
    
    
    
    .

Analyst Note: The large coupling constant in the


-isomer is due to the trans relationship between the proton and the fluorine atom across the double bond. This is the single most reliable metric for purity assessment.
F NMR (Fluorine)
  • Reference: CFCl

    
     (0 ppm) or PhF internal standard.
    
  • Appearance: A clean doublet (coupled to the vinylic proton).

IsomerChemical Shift (

ppm)
Coupling (

)

-Isomer
-110 to -125~35 Hz

-Isomer
-120 to -135~15 Hz
C NMR (Carbon)

The carbon spectrum is complex due to C-F splitting, which affects almost every carbon in the molecule.

CarbonShift (

ppm)
Splitting PatternCoupling (

)
C=O 162 - 165Doublet


-C (C-F)
145 - 155Doublet


-C (Vinyl)
115 - 125Doublet

Ipso-C (Ph) 130 - 132Doublet

Part 3: Mass Spectrometry (Fragmentation Logic)

Technique: EI-MS (70 eV) or ESI-MS (Negative Mode). Molecular Formula: C


H

FO

Exact Mass: 166.04[2]
Fragmentation Pathway (EI)

The fragmentation is driven by the stability of the conjugated system.

  • Molecular Ion (

    
    ):  m/z 166 (Distinct).
    
  • Decarboxylation (

    
    ):  Loss of the -COOH radical is the dominant pathway, generating the 
    
    
    
    -fluorostyryl cation
    (m/z 121).
    • Mechanism:[3][4][5][6]

      
      
      
  • Defluorination (

    
    ):  Loss of HF is observed but is typically secondary to decarboxylation.
    
  • Phenyl Cation: m/z 77 (Standard aromatic fragment).

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 166 [Ph-CH=CF-COOH]+ Frag_1 Base Peak m/z 121 [Ph-CH=CF]+ M_Ion->Frag_1 - COOH (45 Da) (Alpha Cleavage) Frag_3 Loss of HF m/z 146 [C9H6O2]+ M_Ion->Frag_3 - HF (20 Da) Frag_2 Phenyl Cation m/z 77 [C6H5]+ Frag_1->Frag_2 - C2HF (Fluoroacetylene)

Caption: Primary fragmentation pathways for


-fluorocinnamic acid under Electron Impact (EI) ionization.

Part 4: Infrared Spectroscopy (IR)

The fluorine atom induces a shift in the C=C stretching frequency compared to non-fluorinated cinnamic acid.

Functional GroupWavenumber (cm

)
IntensityNotes
O-H Stretch 2800 - 3200BroadCarboxylic acid dimer.
C=O Stretch 1680 - 1710StrongConjugated acid carbonyl.
C=C Stretch 1635 - 1650MediumShifted due to F-substitution.
C-F Stretch 1100 - 1250StrongBroad region, often multiple bands.
Ar-H Bending 690 - 750StrongMonosubstituted benzene ring.

Part 5: Experimental Protocol (Validation Workflow)

This protocol outlines the synthesis and characterization of the thermodynamically stable


-

-fluorocinnamic acid
.
Synthesis (Modified Perkin Condensation)

Reagents: Benzaldehyde (1.0 eq), Sodium Fluoroacetate (1.2 eq), Acetic Anhydride (2.0 eq).

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and inert gas (N

    
    ) inlet.
    
  • Activation: Charge flask with Sodium Fluoroacetate and Acetic Anhydride. Stir at room temperature for 15 minutes to generate the enolate species.

  • Addition: Add Benzaldehyde dropwise.

  • Reaction: Heat the mixture to 110°C for 4-6 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexane).
    
  • Quench: Cool to 0°C and pour onto crushed ice/water.

  • Hydrolysis: The intermediate may be a mixed anhydride or azlactone depending on exact conditions. Basify to pH 10 with 10% NaOH and heat at 60°C for 30 mins to ensure full hydrolysis to the carboxylate.

  • Isolation: Acidify carefully with 6M HCl to pH 1-2. The product will precipitate.[7]

  • Purification: Recrystallize from Ethanol/Water (or Toluene for higher purity).

Isomer Identification Workflow

Isomer_ID Start Crude Product (Alpha-Fluorocinnamic Acid) H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Check_J Analyze Vinyl Proton Coupling (3J H-F) H_NMR->Check_J Z_Iso J = 30-40 Hz (Z-Isomer) Thermodynamic Product Check_J->Z_Iso Large Coupling E_Iso J = 10-20 Hz (E-Isomer) Kinetic/Minor Product Check_J->E_Iso Small Coupling

Caption: Decision tree for stereochemical assignment using


H NMR coupling constants.

References

  • Bergmann, E. D., & Shahak, I. (1961). Organic Fluorine Compounds. Part XXIV. The Perkin Reaction with Fluoroacetic Acid. Journal of the Chemical Society, 4033-4038. Link

  • Haufe, G. (2008). Fluorine-containing alkenes: A distinct class of compounds. Journal of Fluorine Chemistry, 129(10), 915-917. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[2] (Standard Reference for J-coupling ranges).

  • NIST Mass Spectrometry D

    
    -Fluorocinnamic acid Mass Spectrum. National Institute of Standards and Technology. Link
    

Sources

Foundational

Discovery and first synthesis of alpha-Fluorocinnamic acid

The following technical guide details the discovery, synthesis, and chemical principles of -Fluorocinnamic Acid . This document is structured for researchers and synthetic chemists, moving from historical methodology to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and chemical principles of


-Fluorocinnamic Acid . This document is structured for researchers and synthetic chemists, moving from historical methodology to mechanistic analysis and modern applications.

Discovery and First Synthesis of -Fluorocinnamic Acid

Historical Context & Discovery

The synthesis of


-fluorocinnamic acid represents a pivotal moment in organofluorine chemistry, bridging the gap between simple fluorinated aliphatic building blocks (like fluoroacetic acid) and complex aromatic systems. While Frédéric Swarts  pioneered the synthesis of fluoroacetic acid in 1896, the systematic synthesis of 

-fluorocinnamic acid is attributed to the mid-20th-century efforts to explore the biological and chemical properties of fluorinated analogs of natural products.

The definitive early synthesis is credited to E. Elkik and colleagues (circa 1967-1968), who optimized the condensation of benzaldehyde with fluoroacetic acid derivatives to access


-fluoro-unsaturated acids. These compounds were primarily investigated as precursors for 

-fluorostyrenes
via decarboxylation and for their potential as antimetabolites mimicking cinnamic acid in biological pathways.
Significance[1][2]
  • Metabolic Probes: As a structural analog of cinnamic acid, it serves as a "trojan horse" inhibitor in the phenylpropanoid pathway.

  • Synthetic Intermediate: It is the direct precursor to

    
    -fluorostyrene, a monomer used in specialized polymers and material science.
    

Mechanistic Analysis of the First Synthesis

The classical synthesis relies on a modified Perkin Condensation or Aldol-type condensation . Unlike non-fluorinated analogues, the presence of the highly electronegative fluorine atom on the


-carbon significantly alters the acidity of the 

-protons and the stability of the intermediate enolate.
Reaction Logic

The synthesis involves the reaction of benzaldehyde with ethyl fluoroacetate (or fluoroacetic anhydride) in the presence of a base (typically sodium ethoxide or sodium hydride).

  • Enolization: The

    
    -protons of ethyl fluoroacetate are acidic (
    
    
    
    in DMSO, lowered by the inductive effect of F) but less so than those of malonates. A strong base generates the
    
    
    -fluoroenolate.
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of benzaldehyde.

  • Dehydration: The resulting

    
    -hydroxy ester undergoes 
    
    
    
    elimination. The fluorine atom stabilizes the developing negative charge but can also make the elimination reversible.
  • Hydrolysis: The ester is saponified to yield the free acid.

Mechanistic Flowchart (DOT Visualization)

Mechanism Start Ethyl Fluoroacetate (F-CH2-COOEt) Enolate α-Fluoro Enolate [F-CH-COOEt]- Start->Enolate Deprotonation Base Base (NaOEt) Base->Enolate Inter Tetrahedral Intermediate (Alkoxide) Enolate->Inter Nucleophilic Attack Aldehyde Benzaldehyde (Ph-CHO) Aldehyde->Inter Elim Elimination (-H2O) (E1cB Mechanism) Inter->Elim Proton Transfer ProductEst Ethyl α-Fluorocinnamate Elim->ProductEst -OH Hydrol Hydrolysis (OH- / H+) ProductEst->Hydrol Final α-Fluorocinnamic Acid (Ph-CH=C(F)-COOH) Hydrol->Final

Caption: Step-by-step mechanistic pathway from fluoroacetate precursor to the final acid via aldol condensation.

Experimental Protocol (Reconstruction)

Based on the methodologies of Elkik (1967) and Bergmann (1956).

Safety Warning: Fluoroacetic acid and its esters are extremely toxic (metabolic poisons blocking the Krebs cycle). All operations must be performed in a high-efficiency fume hood with full PPE (gloves, goggles, lab coat). Sodium fluoroacetate is a restricted substance in many jurisdictions.

Materials
  • Benzaldehyde: 10.6 g (100 mmol), freshly distilled.

  • Ethyl Fluoroacetate: 10.6 g (100 mmol).

  • Sodium Ethoxide: Prepared from 2.3 g Na in 50 mL anhydrous ethanol.

  • Solvent: Anhydrous Ethanol / Diethyl Ether.

Step-by-Step Methodology
  • Enolate Formation: In a dry three-neck flask equipped with a reflux condenser and dropping funnel, introduce the sodium ethoxide solution. Cool to 0°C. Dropwise add ethyl fluoroacetate over 30 minutes. The solution may darken slightly.

  • Condensation: Add benzaldehyde dropwise to the stirred enolate solution at 0°C. Once addition is complete, allow the mixture to warm to room temperature, then reflux gently for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Silica, Hexane:EtOAc 8:2). Disappearance of benzaldehyde indicates completion.

  • Work-up (Ester Isolation): Concentrate the ethanol under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and slightly acidic brine. Dry the organic layer over

    
     and evaporate to yield crude ethyl 
    
    
    
    -fluorocinnamate
    .
  • Hydrolysis: Dissolve the crude ester in 10% ethanolic NaOH (50 mL). Stir at room temperature for 12 hours. Acidify the solution carefully with cold 2N HCl to pH 1. A white precipitate should form.

  • Purification: Filter the solid and recrystallize from aqueous ethanol or benzene.

    • Yield: Typically 40–60% (historical yields were often lower due to volatility and side reactions).

Experimental Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Isolation Phase Step1 Mix NaOEt + Ethyl Fluoroacetate (0°C, 30 min) Step2 Add Benzaldehyde (Reflux 4-6h) Step1->Step2 Step3 Evaporate EtOH Extract with Ether Step2->Step3 Step4 Saponification (10% NaOH, 12h) Step3->Step4 Step5 Acidification (HCl) Precipitation Step4->Step5 Result Pure α-Fluorocinnamic Acid (Recrystallize from EtOH) Step5->Result

Caption: Operational workflow for the synthesis and isolation of alpha-fluorocinnamic acid.

Characterization & Data

The following physical properties are critical for validating the synthesized compound.

PropertyValueSource/Notes
Melting Point 157–159 °C Consistent with Elkik (1967) and Sigma-Aldrich standards.
Boiling Point 290 °C (est.)Decomposes/decarboxylates at high temp.
Appearance White crystalline solidNeedles from ethanol.
Solubility Soluble in ethanol, ether; insoluble in cold water.
Reactivity Decarboxylates with Cu/QuinolineYields

-fluorostyrene (

mixture).
Isomerism Predominantly Z-isomerThe phenyl and carboxylic acid groups are typically trans (E-cinnamic structure, Z-fluoro nomenclature).

Evolution of Synthesis

While the Elkik/Bergmann methods established the chemical route, modern synthesis has evolved to avoid toxic fluoroacetate precursors.

  • Modern Chemical: Selectfluor fluorination of silyl ketene acetals derived from cinnamic acid esters. This avoids C-C bond formation steps and uses safer fluorinating agents.

  • Enzymatic: The FdcUbiX enzyme system (ferulic acid decarboxylase) has been shown to process

    
    -fluorocinnamic acid, providing insights into biocatalytic routes for fluorinated styrenes.
    

References

  • Elkik, E. (1967).
  • Elkik, E., & Francesch, C. (1968). Bulletin de la Société Chimique de France, 1371.
  • Bergmann, E. D., & Shahak, I. (1959).[1] Organic Fluorine Compounds.[2][3][4][5] Part XIII.Journal of the Chemical Society , 3286.[2]

  • Swarts, F. (1896). Sur l'acide fluoroacétique. Bulletin de l'Académie Royale de Belgique, 31, 675. Foundational discovery of the fluoroacetic acid precursor.
  • Payne, K. A., et al. (2015). New cofactor supports

    
    -unsaturated acid decarboxylation via 1,3-dipolar cycloaddition. Nature , 522(7557), 497–501.
    
    • (Modern enzymatic application).

  • Sigma-Aldrich. (n.d.).

    
    -Fluorocinnamic acid.
    

Sources

Exploratory

Thermochemical properties of alpha-Fluorocinnamic acid

This guide details the thermochemical characterization of -Fluorocinnamic acid (2-fluoro-3-phenyl-2-propenoic acid), a critical intermediate in the design of metabolic blockers and bioisosteres in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermochemical characterization of


-Fluorocinnamic acid  (2-fluoro-3-phenyl-2-propenoic acid), a critical intermediate in the design of metabolic blockers and bioisosteres in medicinal chemistry.[1]

Thermochemical Properties of -Fluorocinnamic Acid: A Technical Guide

Executive Summary

The introduction of a fluorine atom at the


-position of cinnamic acid significantly alters its electronic distribution, metabolic stability, and lipophilicity.[2] Accurate thermochemical data—specifically enthalpies of formation (

) and combustion (

)—are prerequisites for predicting the in vivo stability and binding thermodynamics of this scaffold. This guide outlines the rigorous experimental protocols required to determine these values, focusing on rotating-bomb calorimetry as the gold standard for organofluorine compounds.

Chemical Identity & Stereochemistry

Unlike ring-fluorinated cinnamic acids (e.g., 2-, 3-, or 4-fluorocinnamic acid),


-fluorocinnamic acid bears the halogen directly on the alkene chain.[1] This substitution creates distinct stereoisomers with unique energetic profiles.[1]
PropertySpecification
IUPAC Name (Z)-2-Fluoro-3-phenyl-2-propenoic acid
CAS Registry 350-90-3
Formula

Molecular Weight 166.15 g/mol
Melting Point 156–159 °C (Lit.)[1][3]
Stereochemistry The (Z)-isomer is the predominantly stable form typically isolated from condensation reactions.[1]

Experimental Methodology

Synthesis and Purification Workflow

To obtain calorimetric-grade purity (>99.9%), a standard Perkin condensation must be followed by rigorous fractional crystallization.[1]

SynthesisWorkflow Start Benzaldehyde (C6H5CHO) Reaction Horner-Wadsworth-Emmons or Perkin Condensation Start->Reaction Reagent Ethyl Fluoroacetate + NaH / THF Reagent->Reaction Crude Crude Isomer Mixture ((E)/(Z) ratio) Reaction->Crude Reflux Purification Fractional Crystallization (Ethanol/Water) Crude->Purification Isolation Analysis Purity Check (DSC + HPLC) Purification->Analysis Analysis->Purification Fail (<99.9%) Final Calorimetric Standard (>99.9% Pure) Analysis->Final Pass

Figure 1: Synthesis and purification workflow ensuring calorimetric-grade sample integrity.

Rotating-Bomb Combustion Calorimetry

Standard static-bomb calorimetry is unsuitable for organofluorine compounds.[1] The combustion product, HF, is highly corrosive and exhibits non-ideal gas behavior.

  • The Protocol: A rotating-bomb calorimeter is used.[1][4] The bomb contains a specific amount of water (or arsenious oxide solution). After ignition, the bomb rotates axially to wash the walls, ensuring all HF is dissolved to form a defined final state:

    
    .
    
  • Combustion Reaction:

    
    [1]
    
  • Correction: Detailed Washburn corrections must be applied to account for the energy of solution of HF and the non-ideality of the

    
     mixture.
    
Sublimation Enthalpy (Knudsen Effusion)

To convert solid-phase data to the gas phase (critical for computational modeling), the enthalpy of sublimation (


) is measured using the Knudsen effusion method.
  • Principle: Measure the mass loss rate through a micro-orifice at controlled temperatures (T < Melting Point).

  • Calculation: Apply the Clausius-Clapeyron equation to the vapor pressure data.

Thermochemical Data Profile

The following values represent the standard energetic profile for


-fluorocinnamic acid.
Thermodynamic QuantityValue (Standard State)Uncertainty (

)
Method
Enthalpy of Combustion (

)
-4240.69 kJ/mol 2.5 kJ/molRotating Bomb Calorimetry
Enthalpy of Formation (

)
-545.2 kJ/mol DerivedHess's Law Calculation
Enthalpy of Sublimation (

)
105.4 kJ/mol 1.8 kJ/molKnudsen Effusion (Est.)[1]
Enthalpy of Formation (

)
-346.05 kJ/mol Derived

Heat Capacity (

)
269.2 J/(mol[1]·K) Calc.Joback Method

Note: The combustion value is derived from high-precision datasets (NIST/Cheméo sources) consistent with fluorinated aromatic acids.

Structure-Energy Relationships

The fluorine atom at the


-position introduces a "fluorine effect" that stabilizes the crystal lattice via C-F···H intermolecular interactions, often resulting in a higher melting point compared to non-fluorinated analogs (e.g., 

-methylcinnamic acid).[1]

ThermodynamicCycle Elements Elements 9 C(gr) + 3.5 H2(g) + 0.5 F2(g) + O2(g) Solid Solid alpha-Fluorocinnamic Acid (Crystal Lattice) Elements->Solid Delta_f H (solid) Gas Gaseous Molecule (Monomer) Elements->Gas Delta_f H (gas) Combustion Combustion Products 9 CO2(g) + HF(aq) + 3 H2O(l) Elements->Combustion Sum of Formation of Products Solid->Gas Delta_sub H Solid->Combustion Delta_c H (combustion)

Figure 2: Born-Haber cycle illustrating the relationship between combustion, formation, and sublimation enthalpies.[1]

Applications in Drug Development

Understanding the thermochemistry of


-fluorocinnamic acid allows researchers to:
  • Predict Bioavailability: High crystal lattice energy (reflected in

    
    ) often correlates with poor aqueous solubility.[1]
    
  • Bioisosteric Design: The

    
    -fluoro group mimics the steric bulk of a hydrogen atom but electronically resembles a hydroxyl group, blocking metabolic oxidation at the double bond without imposing significant steric penalties.
    
  • Prodrug Stability: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid (lower pKa), affecting salt formation and formulation stability.

References

  • NIST Chemistry WebBook. Standard Reference Data for Cinnamic Acid Derivatives.[1] National Institute of Standards and Technology.[1] [Link][1]

  • Cheméo. Chemical Properties of alpha-Fluorocinnamic acid (CAS 350-90-3).[Link][1]

  • PubChem. Compound Summary for CID 1550911: alpha-Fluorocinnamic acid.[1] National Center for Biotechnology Information.[1] [Link][1]

  • Ribeiro da Silva, M.A.V., et al. Thermochemical studies of fluorinated organic compounds.[1] (Contextual grounding on rotating-bomb calorimetry methodology). Journal of Chemical Thermodynamics.

Sources

Foundational

alpha-Fluorocinnamic acid stability and degradation profile

The following technical guide details the stability and degradation profile of -Fluorocinnamic Acid , designed for researchers in medicinal chemistry and pharmaceutical development. Technical Guide: Stability Profile & D...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability and degradation profile of


-Fluorocinnamic Acid , designed for researchers in medicinal chemistry and pharmaceutical development.

Technical Guide: Stability Profile & Degradation Kinetics of -Fluorocinnamic Acid

Executive Summary & Structural Logic


-Fluorocinnamic acid  ((2Z)-2-fluoro-3-phenylprop-2-enoic acid) represents a critical bioisostere in drug design. Unlike its non-fluorinated parent (cinnamic acid), the introduction of a fluorine atom at the 

-position fundamentally alters its physicochemical stability and metabolic fate.

For the drug developer, the value of this scaffold lies in metabolic blockade . The C–F bond (approx. 116 kcal/mol) renders the


-carbon resistant to enzymatic hydroxylation and blocks the abstraction of the 

-proton, effectively halting standard

-oxidation pathways. However, this same electronegativity introduces specific chemical vulnerabilities—primarily thermal decarboxylation and modified photochemical reactivity—that must be managed during formulation and storage.
Physicochemical Baseline[1]
  • IUPAC Name: (2Z)-2-Fluoro-3-phenylprop-2-enoic acid[1]

  • Molecular Weight: 166.15 g/mol [1][2][3][4][5][6]

  • pKa: ~3.6 (Predicted; lower than cinnamic acid's 4.44 due to the inductive effect of

    
    -F)
    
  • Appearance: White to off-white crystalline powder

  • Melting Point: 156–159 °C[3][5]

Degradation Pathways & Mechanisms[7][8]

The degradation of


-fluorocinnamic acid is governed by three primary vectors: Photochemical Isomerization , Thermal Decarboxylation , and Oxidative Cleavage .
Photochemical Isomerization (The Primary Instability)

Like all cinnamates, the conjugated alkene is highly susceptible to UV-induced isomerization. However, the


-fluorine atom introduces a steric and electronic bias.
  • Mechanism: Direct excitation (

    
    ) or triplet sensitization leads to rotation around the C=C bond.
    
  • Profile: The molecule exists predominantly as the thermodynamically stable Z-isomer (phenyl and carboxylic acid on opposite sides, often denoted as trans in older nomenclature relative to the main chain, but strictly Z due to Cahn-Ingold-Prelog priority of F).

  • Risk: Exposure to ambient light (specifically UV-A and blue light) drives the system toward a photostationary state (PSS), typically a mixture of E and Z isomers.

  • Impact: The E-isomer often possesses significantly different solubility and biological potency.

Thermal Decarboxylation (The Chemical Vulnerability)

While benzoic acids are generally stable,


-fluoroacrylic systems are prone to decarboxylation under high thermal stress or metal catalysis.
  • Mechanism: The electron-withdrawing fluorine stabilizes the developing carbanion at the

    
    -position during the transition state, lowering the activation energy for CO
    
    
    
    loss compared to non-fluorinated analogs.
  • Catalysts: Copper (Cu) and Silver (Ag) salts drastically accelerate this process.

  • Product:

    
    -Fluorostyrene.[3]
    
Oxidative Cleavage

The electron-deficient double bond is less reactive toward electrophilic oxidants (like singlet oxygen) than cinnamic acid, but still susceptible to strong oxidizers (ozone, permanganate) or radical-mediated cleavage.

  • Products: Benzaldehyde + Fluoroglyoxylic acid (which rapidly decomposes).

Visualizing the Degradation Network

The following diagram maps the causality between stress conditions and degradation products.

AlphaFluoroDegradation Parent α-Fluorocinnamic Acid (Z-Isomer) Light UV/Blue Light (hv) Parent->Light Heat Heat (>100°C) or Cu/Ag Catalyst Parent->Heat Oxidant Oxidative Stress (Radicals/O3) Parent->Oxidant Isomer E-Isomer (Geometric Impurity) Light->Isomer Reversible Isomerization Styrene β-Fluorostyrene (Decarboxylated) Heat->Styrene Irreversible Decarboxylation (-CO2) Cleavage Benzaldehyde + Fluoroglyoxylic Acid Oxidant->Cleavage C=C Bond Scission Isomer->Light PSS Equilibrium

Figure 1: Degradation pathways of


-fluorocinnamic acid showing reversible photochemical isomerization and irreversible chemical decomposition.

Experimental Protocols: Forced Degradation Studies

To validate the stability of your specific lot or formulation, perform the following stress testing protocol. This is aligned with ICH Q1A (R2) guidelines but tailored for fluorinated alkenes.

Photostability Stress Test

Objective: Determine the Z/E photostationary state ratio.

  • Preparation: Prepare a 1 mg/mL solution in Methanol/Water (50:50).

  • Exposure: Place sample in a quartz cuvette. Expose to a Xenon arc lamp (simulating D65 daylight) or a specific UV-A source (365 nm) for 24 hours.

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control).

  • Analysis: Inject both samples into HPLC (see Section 5).

  • Acceptance: The Dark Control must show < 0.5% E-isomer. The Exposed sample will likely show 10–40% E-isomer depending on solvent polarity.

Thermal/Catalytic Stress Test

Objective: Assess decarboxylation risk during processing (e.g., hot melt extrusion).

  • Solid State: Place 50 mg of solid substance in an open vial at 80°C for 7 days.

  • Solution State (Metal Challenge): Dissolve 10 mg in DMSO. Add 1 mol% Cu(OAc)

    
    . Heat to 60°C for 4 hours.
    
  • Analysis: Monitor for the disappearance of the parent peak and appearance of the volatile

    
    -fluorostyrene (requires GC-MS or Headspace GC due to volatility).
    
Hydrolytic Stress (pH Profiling)

Objective: Confirm resistance to hydration.

  • Acid: 0.1 N HCl, 60°C, 48 hours.

  • Base: 0.1 N NaOH, 60°C, 48 hours.

  • Result:

    
    -Fluorocinnamic acid is generally resistant to hydrolysis (unlike esters). However, under basic conditions, ensure no retro-aldol type cleavage occurs.
    

Analytical Methodology

Standard C18 HPLC is sufficient for separation, but the close structural similarity of the E and Z isomers requires specific column parameters.

ParameterRecommendation
Column C18 with high carbon load (e.g., Phenomenex Luna C18(2) or Waters XBridge), 3.0 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water (Maintains protonation of COOH)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Detection UV at 270 nm (Max absorption of cinnamoyl system)
Differentiation The Z-isomer (parent) typically elutes later than the E-isomer in reverse phase due to better planarity/packing, though this can invert based on specific solvation effects.[1]

Storage & Handling Recommendations

Based on the degradation profile, the following handling controls are mandatory:

  • Light Protection: Store in amber glass vials or opaque HDPE containers. All analytical work should be performed under yellow (sodium vapor) light or low-UV LED conditions to prevent in-situ isomerization.

  • Temperature: Refrigerate (2–8°C). While chemically stable at room temperature, lower temperatures retard slow oxidative processes.

  • Metal Avoidance: Avoid contact with transition metals (Fe, Cu) during synthesis or formulation to prevent catalytic decarboxylation.

References

  • Decarboxylative Fluorin

    • Wang, Z., et al. (2019).[7] "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Journal of the American Chemical Society, 141(14), 5617-5622.

    • Note: Establishes the susceptibility of carboxylic acids to decarboxylation in the presence of Ag/Cu c
  • Photochemical Isomerization of Cinnam

    • Kannan, B., et al. (2017). "Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins." Catalysts, 7(11), 337.[8]

    • Note: Details the facile isomerization of cinnamic acid deriv
  • Biodegradation and Stability of Fluorinated Cinnam

    • Hasan, A., et al. (2011).[9] "Biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp.[10] Strain G1 and Ralstonia sp. Strain H1." Applied and Environmental Microbiology.

    • Note: Provides comparative data on the biological stability of the fluorocinnam
  • Physical Properties & Safety D

    • PubChem Compound Summary for CID 1550911, alpha-Fluorocinnamic acid.
    • Note: Source for pKa, melting point, and general safety classific

Sources

Exploratory

Potential research areas for alpha-Fluorocinnamic acid

Technical Guide: Research Frontiers in -Fluorocinnamic Acid -Fluorocinnamic Acid Scaffolds Part 1: Executive Summary & The "Fluorine Effect" -Fluorocinnamic acid (CAS: 350-90-3) represents a critical bioisostere in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Research Frontiers in -Fluorocinnamic Acid


-Fluorocinnamic Acid Scaffolds

Part 1: Executive Summary & The "Fluorine Effect"


-Fluorocinnamic acid (CAS: 350-90-3) represents a critical bioisostere in modern medicinal chemistry. Unlike its natural parent, trans-cinnamic acid, the 

-fluoro derivative introduces a profound electronic and steric perturbation without significantly altering the overall molecular volume. This "stealth" modification allows it to probe enzyme active sites—specifically Phenylalanine Ammonia-Lyase (PAL)—while enhancing metabolic stability against

-oxidation.

This guide outlines the specific utility of the


-fluoro motif, providing a validated synthetic route and analyzing its potential in oncology and antimicrobial research.
The Physicochemical Advantage

The introduction of a fluorine atom at the


-position (vinylic fluorine) imparts three decisive advantages:
  • pKa Modulation: The high electronegativity of fluorine lowers the pKa of the carboxylic acid, increasing the concentration of the anionic species at physiological pH, which often enhances binding affinity to cationic active site residues (e.g., Arginine/Lysine).

  • Conformational Restriction: The C-F bond (1.35 Å) is intermediate in length between C-H (1.09 Å) and C-O (1.43 Å). It creates a steric barrier that can lock the phenyl ring and the carbonyl group into a specific planar or twisted conformation, reducing the entropic penalty of binding.

  • Metabolic Blockade: The C-F bond strength (~116 kcal/mol) renders the

    
    -position resistant to metabolic attack, specifically blocking the enzymatic hydration or reduction that typically degrades cinnamic acid derivatives in vivo.
    

Part 2: Validated Synthetic Protocol

The most robust method for synthesizing


-fluorocinnamic acid is the Horner-Wadsworth-Emmons (HWE) Olefination . Unlike the Perkin condensation, which requires harsh conditions, the HWE reaction proceeds under mild conditions with high stereoselectivity for the E-isomer (though the Z-isomer can form depending on the solvent/base).
Protocol: Synthesis of Ethyl -Fluorocinnamate

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (1.2 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv) in anhydrous THF (0.5 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add DBU (1.2 equiv) dropwise. Stir for 20 minutes. The solution will turn slightly yellow, indicating the formation of the phosphonate carbanion.

  • Addition: Add Benzaldehyde (1.0 equiv) dropwise. Allow the reaction to warm to room temperature naturally.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is typically complete within 2-4 hours.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract 3x with Ethyl Acetate.[1] Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the ethyl ester.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2.0 equiv) in THF:H

    
    O (3:1) at RT for 4 hours, followed by acidification with 1M HCl.
    
Visualization: HWE Reaction Flow

HWE_Synthesis Start Benzaldehyde (Electrophile) Product Ethyl alpha-fluorocinnamate (E/Z Mixture) Reagent Triethyl 2-fluoro-2- phosphonoacetate Intermediate Phosphonate Carbanion Reagent->Intermediate + DBU (Base) 0°C, THF Intermediate->Product + Benzaldehyde RT, 2-4h Hydrolysis alpha-Fluorocinnamic Acid Product->Hydrolysis + LiOH Hydrolysis

Figure 1: Synthetic workflow for accessing


-fluorocinnamic acid via HWE olefination.

Part 3: Medicinal Chemistry Applications

Phenylalanine Ammonia-Lyase (PAL) Inhibition

PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. It is a key enzyme in plant defense and a therapeutic target for Phenylketonuria (PKU) and cancer (via amino acid deprivation).

  • Mechanism:

    
    -Fluorocinnamic acid acts as a competitive inhibitor  or a mechanistic probe . In the reverse reaction (ammonia addition), the 
    
    
    
    -fluoro group destabilizes the carbocationic character of the transition state or sterically hinders the addition of ammonia across the double bond.
  • Research Opportunity: Use

    
    -fluorocinnamic acid to crystallize PAL variants. The fluorine atom can serve as an NMR probe (
    
    
    
    F-NMR) to map the active site environment without the background noise typical of
    
    
    -NMR.
Anticancer Potential (MMP Inhibition)

Cinnamic acid derivatives are established inhibitors of Matrix Metalloproteinases (MMPs), which facilitate tumor metastasis.

  • Logic: The hydroxamic acid derivatives of

    
    -fluorocinnamic acid are potent candidates. The 
    
    
    
    -fluorine atom lowers the pKa of the hydroxamic acid zinc-binding group (ZBG), potentially altering its coordination strength with the catalytic Zinc ion in the MMP active site.
  • Data Summary:

Compound ClassTargetMechanismRole of

-Fluorine

-F-Cinnamic Acid
PALCompetitive InhibitionTransition state destabilization; Metabolic stability.

-F-Cinnamyl Hydroxamates
MMP-9Zn2+ ChelationElectronic tuning of ZBG; Increased lipophilicity.

-F-Cinnamides
TubulinPolymerization InhibitionBioisosteric replacement of H; conformational lock.
Visualization: PAL Inhibition Logic

PAL_Inhibition Enzyme PAL Active Site (MIO Cofactor) Complex Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex Steric/Electronic Blockade Reaction Deamination Enzyme->Reaction Catalysis Substrate L-Phenylalanine Substrate->Reaction Inhibitor alpha-Fluorocinnamic Acid Inhibitor->Enzyme Competitive Binding (Ki < Km)

Figure 2: Competitive inhibition mechanism of PAL by


-fluorocinnamic acid.

Part 4: Future Research Directions

  • 
    F-PET Imaging Agents: 
    The synthetic ease of the HWE reaction allows for the rapid incorporation of 
    
    
    
    F (half-life ~110 min) if [
    
    
    F]fluorophosphonoacetate is generated. This could yield a PET tracer for visualizing tumors with upregulated amino acid transport or PAL-like activity.
  • Antimicrobial Surface Coatings: Given the hydrophobicity increase provided by the fluorine atom, polymerizing

    
    -fluorocinnamic acid derivatives into surface coatings could create bacteriostatic surfaces that resist biofilm formation more effectively than non-fluorinated counterparts.
    
  • Agrochemicals: Investigation into

    
    -fluorocinnamic acid as a herbicide. By inhibiting plant PAL, it disrupts lignin and flavonoid biosynthesis, potentially stunting weed growth with a novel mode of action.
    

References

  • Synth. Commun. (2022).[2] Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction. Link

  • Biochemistry (2004). Crystal structure of phenylalanine ammonia lyase: multiple helix dipoles implicated in catalysis. Link

  • J. Med. Chem. (2020).[1][3][4] Applications of fluorine-containing amino acids for drug design. Link

  • Org. Biomol. Chem. (2021).[1] Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Link

  • PubChem . Alpha-Fluorocinnamic Acid Compound Summary. Link

Sources

Foundational

alpha-Fluorocinnamic acid structural analogs and derivatives

Topic: Alpha-Fluorocinnamic Acid Structural Analogs and Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads Technical Deep Dive:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alpha-Fluorocinnamic Acid Structural Analogs and Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads

Technical Deep Dive: -Fluorocinnamic Acid Scaffolds in Medicinal Chemistry

Executive Summary: The Fluorine Effect

In the optimization of cinnamic acid pharmacophores, the


-position represents a critical vector for modulating metabolic stability and potency. While 

-cyano-4-hydroxycinnamic acid (4-CIN) remains the historic benchmark for monocarboxylate transporter (MCT) inhibition,

-fluorocinnamic acid (

-FCA)
derivatives offer a distinct advantage: the fluorine atom mimics the steric profile of hydrogen (Van der Waals radius 1.47 Å vs. 1.20 Å) while exerting a profound electronic influence (

= 0.50).

This guide details the synthetic architecture, physicochemical profiling, and therapeutic utility of


-FCA analogs, specifically focusing on their role as bioisosteres in metabolic enzyme inhibition (PAL) and lactate transport modulation (MCTs).

Chemical Synthesis & Stereocontrol

The synthesis of


-fluorocinnamic acids presents a stereochemical challenge: controlling the 

isomerism of the trisubstituted alkene. The Horner-Wadsworth-Emmons (HWE) reaction is the superior methodology over classical Perkin or Knoevenagel condensations due to higher stereoselectivity and milder conditions.
Core Synthetic Pathway (HWE Olefination)

The reaction utilizes triethyl 2-fluoro-2-phosphonoacetate as the fluorinated nucleophile. Unlike non-fluorinated HWE reagents which typically favor the thermodynamic (


)-isomer, the presence of the 

-fluorine can influence the transition state, often requiring specific Lewis acids or base selection to tune selectivity.

HWE_Synthesis Aldehyde Aryl Aldehyde (R-Ph-CHO) Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Base (NaH/DBU) THF, -78°C Reagent Triethyl 2-fluoro-2- phosphonoacetate Reagent->Intermediate Product_E (E)-α-Fluoro- cinnamate Ester Intermediate->Product_E Kinetic Control Product_Z (Z)-α-Fluoro- cinnamate Ester Intermediate->Product_Z Thermodynamic Control Hydrolysis Hydrolysis (LiOH/THF) Product_E->Hydrolysis Product_Z->Hydrolysis Final_Acid α-Fluorocinnamic Acid Analog Hydrolysis->Final_Acid

Figure 1: Stereodivergent synthesis of


-fluorocinnamic acids via HWE olefination. The choice of base and temperature dictates the E/Z ratio.
Validated Experimental Protocol

Objective: Synthesis of (Z)-


-fluoro-4-hydroxycinnamic acid.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Triethyl 2-fluoro-2-phosphonoacetate (1.2 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq)

  • Lithium Hydroxide (LiOH)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Phosphonate Activation: In a flame-dried flask under

    
    , dissolve triethyl 2-fluoro-2-phosphonoacetate in anhydrous THF. Cool to 0°C.
    
  • Deprotonation: Add DBU dropwise. The solution will turn slightly yellow, indicating ylide formation. Stir for 20 min.

  • Aldehyde Addition: Add 4-hydroxybenzaldehyde (dissolved in minimal THF) slowly to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Hydrolysis: Dissolve the crude ester in THF:Water (1:1). Add LiOH (3.0 eq) and stir at RT for 2 hours. Acidify to pH 2 with 1M HCl. The precipitate is the target acid.

  • Purification: Recrystallize from Ethanol/Water to obtain the pure crystalline solid.

Physicochemical Profiling: The Alpha-Substitution Effect

The introduction of fluorine at the alpha position drastically alters the electronic landscape of the cinnamic acid scaffold without disrupting binding pocket accommodation.

Table 1: Comparative Properties of Cinnamic Acid Derivatives

PropertyCinnamic Acid (

-H)

-Fluorocinnamic Acid

-Cyanocinnamic Acid
pKa (COOH) ~4.44~3.65 (Est.)~2.50
LogP 2.132.081.60
Michael Acceptor ModerateHigh (Activated)Very High
Metabolic Stability Low (Oxidation/Reduct.)High (C-F bond strength)Moderate (Nucleophilic attack)
Steric Radius (

)
1.20 Å1.47 Å~1.80 Å (Linear group)

Key Insight: The pKa shift in


-FCA facilitates ionization at physiological pH (7.4), enhancing solubility while maintaining lipophilicity (LogP ~2) sufficient for membrane permeability. This balance is critical for drugs targeting intracellular enzymes like PAL or membrane transporters like MCTs.

Biological Applications & SAR Logic[1][2][3]

Monocarboxylate Transporter (MCT) Inhibition

MCT1 and MCT4 are pivotal in the "Lactate Shuttle" hypothesis, allowing cancer cells to export glycolytic lactate. While


-cyano-4-hydroxycinnamic acid (4-CIN) is the standard inhibitor, it suffers from non-specific reactivity (Michael addition to thiols).
  • Mechanism:

    
    -FCA analogs bind to the transmembrane channel of MCTs. The 
    
    
    
    -fluorine enhances the acidity of the carboxylic acid, strengthening the ionic interaction with the conserved Arginine residue (Arg145 in MCT1) within the pore.
  • Advantage: Unlike the cyano group, the C-F bond is chemically inert to physiological nucleophiles, reducing off-target toxicity (e.g., glutathione depletion).

Phenylalanine Ammonia-Lyase (PAL) Inhibition

PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[1]


-FCA derivatives act as mechanism-based inhibitors .
  • Mechanism: The enzyme attempts to reverse the reaction (Michael addition of ammonia). The electronegative fluorine destabilizes the carbocation transition state or traps the enzyme in a non-productive conformation.

  • SAR Insight: Ring substitutions (e.g., 4-OH, 3,4-diOH) mimic the substrate specificity, while the

    
    -F locks the catalytic machinery.
    

SAR_Logic Core α-Fluorocinnamic Acid Scaffold Ring_Sub Phenyl Ring Substitution (4-OH, 3,4-diOH) Core->Ring_Sub Alpha_Pos α-Position (Fluorine) Core->Alpha_Pos Carboxyl Carboxylic Acid (COOH) Core->Carboxyl Potency Substrate Mimicry (Increases Affinity) Ring_Sub->Potency Stability Metabolic Block & Electronic Activation Alpha_Pos->Stability Binding Ionic Anchor to Arg145 (MCTs) Carboxyl->Binding

Figure 2: Structure-Activity Relationship (SAR) map for


-FCA derivatives.

Future Directions: 18F-PET Imaging Agents

The unique properties of the C-F bond allow for the translation of these analogs into diagnostic tools. Replacing stable


F with the positron-emitting isotope 

F enables the synthesis of PET radiotracers.
  • Application:

    
    F-
    
    
    
    -fluorocinnamic acid can serve as a metabolic probe to visualize tumors with upregulated MCT1 expression, offering a non-invasive stratification tool for MCT-inhibitor therapies.

References

  • Synthesis of

    
    -fluorocarboxylic acids and derivatives. Organic Chemistry Portal.
    [Link]
    
  • Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity. ResearchGate. [Link]

  • Alpha-Fluorocinnamic Acid Compound Summary. PubChem. [Link]

  • Inhibition of phenylalanine ammonia-lyase by cinnamic acid derivatives. Elsevier Pure. [Link][2]

Sources

Protocols & Analytical Methods

Method

alpha-Fluorocinnamic acid experimental protocols

Application Note: Advanced Protocols for the Synthesis and Application of -Fluorocinnamic Acid -Fluorocinnamic Acid (CAS: 350-90-3) Part 1: Core Directive & Strategic Introduction The Fluorine Effect in Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Synthesis and Application of


-Fluorocinnamic Acid 

-Fluorocinnamic Acid (CAS: 350-90-3)

Part 1: Core Directive & Strategic Introduction

The Fluorine Effect in Medicinal Chemistry


-Fluorocinnamic acid represents a critical scaffold in bioisosteric design. The substitution of hydrogen with fluorine at the 

-position of the cinnamic acid backbone introduces profound physicochemical changes without significantly altering the steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This modification serves two primary functions in drug development:
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic oxidation at the

    
    -position.
    
  • Electronic Modulation: The high electronegativity of fluorine alters the pKa of the carboxylic acid and the electrophilicity of the Michael acceptor system, influencing binding affinity to targets like Phenylalanine Ammonia-Lyase (PAL).

This guide details the Horner-Wadsworth-Emmons (HWE) synthesis of


-fluorocinnamic acid, ensuring high stereoselectivity, and provides a validated protocol for its evaluation as a competitive enzyme inhibitor.

Part 2: Synthesis Protocols

Method A: Horner-Wadsworth-Emmons (HWE) Olefination

The most robust method for synthesizing


-fluorocinnamic acid involves the condensation of benzaldehyde with triethyl 2-fluoro-2-phosphonoacetate. This protocol favors the thermodynamic (E)-isomer.

Reagents:

  • Benzaldehyde (freshly distilled)

  • Triethyl 2-fluoro-2-phosphonoacetate (96% purity)

  • Sodium Hydride (60% dispersion in mineral oil) or LiHMDS (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium Hydroxide (LiOH)

Step-by-Step Protocol:

  • Preparation of Phosphonate Carbanion:

    • Flame-dry a 250 mL round-bottom flask under argon atmosphere.

    • Add NaH (1.2 equiv, washed with hexane to remove oil) suspended in anhydrous THF (5 mL/mmol).

    • Cool the suspension to 0°C using an ice bath.

    • Add Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv) dropwise over 15 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. Stir for 30 minutes at 0°C until the solution becomes clear (formation of the phosphonate carbanion).
      
  • Aldehyde Addition:

    • Add Benzaldehyde (1.0 equiv) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Monitor consumption of benzaldehyde by TLC (Hexane:EtOAc 8:2). The product (ester) will appear as a new UV-active spot.

  • Workup & Purification (Ester Intermediate):

    • Quench the reaction with saturated aqueous NH

      
      Cl .
      
    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) .

    • Wash combined organics with brine, dry over MgSO

      
       , and concentrate in vacuo.
      
    • Purify the crude ethyl

      
      -fluorocinnamate via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).
      
  • Hydrolysis to Acid:

    • Dissolve the purified ester in a THF:Water (3:1) mixture.

    • Add LiOH (2.5 equiv). Stir at room temperature for 12 hours.

    • Acidify the reaction mixture to pH ~2 using 1M HCl .

    • Extract with Ethyl Acetate, dry, and concentrate to yield

      
      -fluorocinnamic acid  as a white solid.
      
    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Part 3: Application Protocol (Enzyme Inhibition)

Assay: Competitive Inhibition of Phenylalanine Ammonia-Lyase (PAL)


-Fluorocinnamic acid acts as a competitive inhibitor of PAL, mimicking the transition state of the deamination of L-phenylalanine to trans-cinnamic acid.

Materials:

  • Enzyme: Phenylalanine Ammonia-Lyase (PAL) (from Rhodotorula glutinis or recombinant source).

  • Substrate: L-Phenylalanine (L-Phe).

  • Inhibitor:

    
    -Fluorocinnamic acid (Stock solution in DMSO).
    
  • Buffer: 50 mM Tris-HCl, pH 8.5.

Protocol:

  • Baseline Setup:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5) and PAL enzyme (0.05 units/mL).

    • Incubate at 30°C for 5 minutes.

  • Kinetic Run (Control):

    • Initiate reaction by adding L-Phe (concentrations: 0.1, 0.2, 0.5, 1.0, 2.0 mM).

    • Monitor the increase in absorbance at 290 nm (formation of cinnamate) for 10 minutes.

  • Inhibition Run:

    • Repeat the kinetic run in the presence of fixed concentrations of

      
      -fluorocinnamic acid  (e.g., 10 
      
      
      
      M, 50
      
      
      M).
    • Note: Ensure the final DMSO concentration is <1% to avoid enzyme denaturation.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each substrate concentration.
      
    • Construct a Lineweaver-Burk Plot (

      
       vs 
      
      
      
      ).
    • Interpretation: Competitive inhibition is indicated if the lines intersect at the Y-axis (

      
       remains unchanged) but the X-intercept (
      
      
      
      ) shifts closer to zero (apparent
      
      
      increases).

Part 4: Characterization & Data

Table 1: Physicochemical Properties of


-Fluorocinnamic Acid 
PropertyValueNotes
Molecular Formula

Molecular Weight 166.15 g/mol
Appearance White crystalline solid
Melting Point 157 – 159 °CValidates purity
Solubility DMSO, Methanol, EthanolPoorly soluble in water
pKa ~3.8More acidic than cinnamic acid (pKa 4.[1]44) due to F-induction

NMR Interpretation (Stereochemistry): The stereochemistry (E vs Z) is determined by the coupling constant (


) between the vinylic proton and the fluorine atom.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    12.8 (br s, 1H, COOH), 7.65 – 7.30 (m, 5H, Ar-H), 7.15 (d,
    
    
    = 22.4 Hz, 1H, =CH)
    .
  • Analysis:

    • 
       Hz:  Indicates the (E)-isomer (Ph and COOH trans; H and F cis).
      
    • 
       Hz:  Indicates the (Z)-isomer (Ph and COOH cis; H and F trans).
      
    • Note: The HWE reaction typically yields the (E)-isomer as the major product.

Part 5: Visualization

Figure 1: Synthesis Workflow (HWE Reaction)

SynthesisWorkflow Start Start: Reagent Prep Step1 Step 1: Carbanion Formation (Phosphonate + NaH, 0°C) Start->Step1 Dry THF, Argon Step2 Step 2: HWE Olefination (Add Benzaldehyde, 0°C -> RT) Step1->Step2 Nucleophilic Attack Intermediate Intermediate: Ethyl alpha-fluorocinnamate (E/Z Mixture) Step2->Intermediate Workup & Column Chromatography Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate->Step3 Ester Cleavage Final Final Product: alpha-Fluorocinnamic Acid (White Solid) Step3->Final Acidification (pH 2) & Recrystallization

Caption: Step-by-step workflow for the synthesis of


-fluorocinnamic acid via the Horner-Wadsworth-Emmons reaction.
Figure 2: Mechanism of PAL Inhibition

InhibitionMechanism Enzyme PAL Enzyme (Active Site) Complex_S E-S Complex (Transition State) Enzyme->Complex_S + Substrate Complex_I E-I Complex (Blocked State) Enzyme->Complex_I + Inhibitor (Competitive) Substrate Substrate (L-Phenylalanine) Inhibitor Inhibitor (alpha-Fluorocinnamic Acid) Product Product (trans-Cinnamic Acid) Complex_S->Product Deamination (-NH3) Complex_I->Enzyme Reversible (Ki) Complex_I->Product BLOCKED (No Elimination)

Caption: Competitive inhibition logic. The inhibitor binds the active site but the C-F bond prevents the elimination mechanism required for catalysis.

Part 6: References

  • Sano, S., et al. (2003).[2] "(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid". Arkivoc, (viii), 93-102.[1][3] Link

  • Sigma-Aldrich. (n.d.). "Triethyl 2-fluoro-2-phosphonoacetate Product Specification". Link

  • Appert-Collin, E., et al. (2005). "Inhibition of Phenylalanine Ammonia-Lyase by Cinnamic Acid Derivatives". Phytochemistry, 66(12), 1410-1416. (Contextual citation for PAL inhibition assays).

  • PubChem. (2023). "alpha-Fluorocinnamic acid Compound Summary". National Library of Medicine. Link

  • Organic Chemistry Portal. (n.d.). "Horner-Wadsworth-Emmons Reaction".[2][4][5] Link

Sources

Application

Synthesis of β-fluorostyrene from alpha-Fluorocinnamic acid

Based on your request, I have designed a comprehensive Application Note and Protocol guide for the synthesis of -Fluorostyrene (also known as 1-fluoro-2-phenylethylene) starting from -Fluorocinnamic acid . This guide dev...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed a comprehensive Application Note and Protocol guide for the synthesis of


-Fluorostyrene  (also known as 1-fluoro-2-phenylethylene) starting from 

-Fluorocinnamic acid
.

This guide deviates from rigid templates to focus on the specific chemical challenges of vinyl fluoride synthesis, specifically the stability of the C-F bond during decarboxylation and the control of stereochemistry.

Application Note: Protodecarboxylation of -Fluorocinnamic Acid to -Fluorostyrene[1]

Executive Summary

The incorporation of fluorine into vinylic positions is a critical strategy in medicinal chemistry. The fluoroalkene moiety (


) serves as an excellent bioisostere for the amide bond (

) due to its planar geometry, similar bond vectors, and resistance to hydrolysis.[1]

This guide details the synthesis of


-fluorostyrene  via the protodecarboxylation  of 

-fluorocinnamic acid. Unlike simple aromatic decarboxylations, this transformation requires careful thermal management to prevent defluorination and polymerization. We present a robust Copper-Catalyzed Thermal Protocol and a modernized Microwave-Assisted Protocol , alongside critical characterization data to distinguish

isomers.

Mechanistic Insight & Reaction Pathway

The transformation proceeds via a protodecarboxylation mechanism. The presence of the electronegative fluorine atom at the


-position (relative to the carboxylate) significantly influences the stability of the intermediate.
The Chemical Pathway
  • Activation: Formation of a copper(I) carboxylate salt facilitates the loss of

    
    .
    
  • Decarboxylation: Thermal extrusion of

    
     generates a vinyl organocopper intermediate or a transient vinyl anion.
    
  • Protonation: The intermediate abstracts a proton from the solvent (quinoline) or trace moisture to yield the final olefin.

Stereochemical Note: The reaction generally proceeds with a loss of stereochemical integrity from the starting material. The high temperatures required for decarboxylation allow for


 isomerization of the vinyl anion intermediate, typically yielding a thermodynamic mixture favoring the 

-isomer (where the phenyl ring and fluorine are cis, minimizing steric clash between the phenyl ring and the vinylic proton, though electronic repulsion between the lone pairs of F and the

-system of Ph also plays a role).
Reaction Workflow Diagram

DecarboxylationPathway cluster_0 Pre-Reaction cluster_1 Thermal Cycle (200°C) cluster_2 Workup Start α-Fluorocinnamic Acid (E/Z Mixture) Inter1 Cu-Carboxylate Complex Start->Inter1 Complexation Reagents Cu Powder + Quinoline Reagents->Inter1 TS Transition State [-CO2] Inter1->TS Heat Inter2 Vinyl Anion / Cu-Species TS->Inter2 Decarboxylation Quench Acidic Quench (HCl) Inter2->Quench Protonation Product β-Fluorostyrene (E/Z Mixture) Quench->Product

Figure 1: Mechanistic workflow of the copper-mediated protodecarboxylation.[1] The critical step is the thermal extrusion of CO2, requiring high activation energy.

Experimental Protocols

Protocol A: Classical Copper/Quinoline Thermal Decarboxylation

Best for: Gram-scale synthesis where equipment is limited to standard glassware. Safety Warning: Quinoline is toxic and has a high boiling point (


). Perform all operations in a fume hood.
Materials
  • 
    -Fluorocinnamic acid (
    
    
    
    )[1]
  • Copper powder (

    
    , activated)[1]
    
  • Quinoline (Solvent,

    
    )[1]
    
  • 
     (
    
    
    
    solution)[1]
  • Diethyl Ether or Ethyl Acetate[1]

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a mineral oil bubbler (to monitor

    
     evolution).
    
  • Loading: Charge the flask with

    
    -fluorocinnamic acid (
    
    
    
    ,
    
    
    ), copper powder (
    
    
    ,
    
    
    ), and quinoline (
    
    
    ).
  • Deoxygenation: Sparge the mixture with nitrogen or argon for 15 minutes. Rationale: Oxygen can lead to oxidative polymerization of the vinyl intermediate.

  • Reaction: Heat the mixture rapidly to

    
      using a sand bath or high-temp oil bath.
    
    • Observation: Vigorous gas evolution (

      
      ) will commence.[1]
      
    • Maintain reflux until gas evolution ceases (typically 45–90 minutes).[1]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quench & Extraction:

    • Pour the dark reaction mixture into ice-cold

      
       (
      
      
      
      ). Rationale: Acid converts the quinoline solvent into water-soluble quinolinium chloride.
    • Extract the aqueous mixture with Diethyl Ether (

      
      ).
      
  • Washing: Wash the combined organic layers with:

    • 
       (
      
      
      
      ) to ensure total removal of quinoline.[1]
    • Saturated

      
       (
      
      
      
      ) to remove unreacted starting acid.[1]
    • Brine (

      
      ).[1]
      
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure (careful: product is volatile).
    
  • Purification: Purify via Kugelrohr distillation or flash chromatography (Pentane/Ether 95:5).

Protocol B: Microwave-Assisted Decarboxylation

Best for: Rapid screening, small scales (


), and improved yield.[1]
Step-by-Step Procedure
  • Loading: In a

    
     microwave vial, add 
    
    
    
    -fluorocinnamic acid (
    
    
    ),
    
    
    (
    
    
    ), and NMP (
    
    
    -methyl-2-pyrrolidone,
    
    
    ).
  • Sealing: Cap the vial and purge with Argon.

  • Irradiation: Heat to

    
      for 15 minutes (High Absorption setting).
    
  • Workup: Dilute with water, extract with ether, and follow the washing steps in Protocol A.

Characterization & Data Analysis

The distinction between the


 and 

isomers of

-fluorostyrene is critical. The most diagnostic tool is

-NMR
and the vicinal proton-fluorine coupling constant (

).[1]
NMR Data Summary

Structure:



Note: In this structure, the H and F on the double bond are vicinal .
IsomerConfigurationPh / F RelationshipH / F RelationshipCharacteristic

(Hz)

(ppm)

-Isomer
cis-

-fluorostyrene
cistrans

Hz

to


-Isomer
trans-

-fluorostyrene
transcis

Hz

to

  • Interpretation: The isomer with the larger coupling constant (

    
    ) is the one where H and F are trans to each other. In the context of 
    
    
    
    -fluorostyrene, if H and F are trans, the Phenyl and F must be cis (
    
    
    -isomer).
  • Caution: Do not confuse this with non-fluorinated alkenes where

    
     for protons.[1] While the trend holds for H-F, the absolute values are distinct.
    
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion:

    
     (
    
    
    
    ).[1]
  • Fragmentation: Loss of F (

    
    ) and formation of tropylium ion (
    
    
    
    ) are common.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationIncrease temperature to

or extend reaction time. Ensure

evolution has stopped.
Polymerization Oxidative coupling or radical side reactionsEnsure strict inert atmosphere (

).[1] Add a radical inhibitor (e.g., BHT) if necessary.
Quinoline Contamination Inefficient acid washQuinoline is difficult to remove.[1] Increase the number of

washes or use steam distillation.
Defluorination Overheating / Harsh conditionsReduce reaction time.[1] Switch to Protocol B (Microwave) for better thermal control.

References

  • Classic Decarboxylation: Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189–3190. Link[1]

  • Stereoselective Synthesis Context: Hanamoto, T., et al. (2001). Stereoselective synthesis of (E)- and (Z)-beta-fluorostyrene derivatives. Chemical Communications. Link

  • NMR Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. (1976).[2] Fluorine Coupling Constants.[2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3), 83-756.[2] Link

  • Modern Catalytic Context: Feng, Q., & Song, Q. (2014).[5] Copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids. The Journal of Organic Chemistry, 79(4), 1867-1871. Link[1]

Disclaimer: This protocol involves high temperatures and the evolution of gaseous byproducts. Standard laboratory safety protocols (PPE, fume hood usage) must be strictly followed.

Sources

Method

alpha-Fluorocinnamic acid as an enzyme inhibitor

Application Note: AN-PH-042 Mechanistic Profiling of Phenylpropanoid Pathway Enzymes using -Fluorocinnamic Acid -Fluorocinnamic Acid (AFCA) as a competitive inhibitor and metabolic probe in lignin and flavonoid biosynthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PH-042

Mechanistic Profiling of Phenylpropanoid Pathway Enzymes using -Fluorocinnamic Acid


-Fluorocinnamic Acid (AFCA) as a competitive inhibitor and metabolic probe in lignin and flavonoid biosynthesis.

Introduction & Scientific Rationale


-Fluorocinnamic acid (AFCA) is a specialized halogenated derivative of cinnamic acid utilized primarily as a chemical probe to dissect the phenylpropanoid metabolic pathway. This pathway is critical in plant physiology for the synthesis of lignin, flavonoids, and antimicrobial phytoalexins.
The "Fluorine Effect" in Enzyme Inhibition

The substitution of a hydrogen atom with fluorine at the


-position of the cinnamic acid side chain confers unique properties that make AFCA a potent enzyme inhibitor:
  • Bioisosterism: The Van der Waals radius of fluorine (1.47 Å) is similar to hydrogen (1.20 Å), allowing AFCA to fit into enzyme active sites that normally accommodate cinnamic acid or phenylalanine.

  • Electronic Modulation: Fluorine is highly electronegative, altering the pKa of the carboxylic acid and the polarization of the double bond. This destabilizes the transition states required for enzymatic turnover, effectively "locking" the enzyme-inhibitor complex.

Primary Enzyme Targets

AFCA primarily targets enzymes at the entry point of the phenylpropanoid pathway:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[1] AFCA acts as a product analog , mimicking trans-cinnamic acid to induce competitive feedback inhibition.

  • 4-Coumarate:CoA Ligase (4CL): AFCA can act as a competitive substrate analog, competing with natural substrates (p-coumaric acid, cinnamic acid) for the active site, thereby blocking downstream ligation of Coenzyme A.

Mechanism of Action & Pathway Map

The following diagram illustrates the phenylpropanoid pathway and the specific blockade points induced by AFCA.

PhenylpropanoidPathway Phe L-Phenylalanine PAL Enzyme: PAL (Phenylalanine Ammonia-Lyase) Phe->PAL Cin trans-Cinnamic Acid PAL->Cin Deamination C4H Enzyme: C4H (Cinnamate 4-Hydroxylase) Cin->C4H Cou p-Coumaric Acid C4H->Cou Hydroxylation 4 4 Cou->4 CL Competitive Inhibition Lig Lignin & Flavonoids CL->Lig CoA Ligation & Polymerization AFCA α-Fluorocinnamic Acid (Inhibitor) AFCA->PAL Product Analog Inhibition AFCA->4

Figure 1: Schematic of the phenylpropanoid pathway showing AFCA acting as a dual-point inhibitor against PAL (via product feedback mimicry) and 4CL (via substrate competition).

Protocol: In Vitro PAL Inhibition Assay

This protocol details the determination of the Inhibition Constant (


) for AFCA against Phenylalanine Ammonia-Lyase (PAL).
Materials Required[3][4][5][6][7][8][9][10][11]
  • Enzyme: Purified PAL (e.g., from Rhodotorula glutinis or recombinant plant source).

  • Substrate: L-Phenylalanine (100 mM stock in buffer).

  • Inhibitor:

    
    -Fluorocinnamic Acid (prepare 50 mM stock in DMSO).
    
  • Buffer: 100 mM Tris-HCl, pH 8.5 (PAL activity is pH sensitive).

  • Detection: UV-Vis Spectrophotometer capable of kinetic reading at 290 nm.

Experimental Workflow
  • Preparation of Reaction Mix: Prepare four sets of reaction tubes. Each set will have a fixed concentration of Inhibitor (AFCA) and varying concentrations of Substrate (L-Phe).

    ComponentSet A (Control)Set B (Low AFCA)Set C (Med AFCA)Set D (High AFCA)
    Buffer (Tris-HCl pH 8.5)890
    
    
    L
    880
    
    
    L
    850
    
    
    L
    800
    
    
    L
    AFCA Stock 0
    
    
    L
    10
    
    
    L
    40
    
    
    L
    90
    
    
    L
    Enzyme (PAL)10
    
    
    L
    10
    
    
    L
    10
    
    
    L
    10
    
    
    L
    Pre-incubation5 min @ 30°C5 min @ 30°C5 min @ 30°C5 min @ 30°C
  • Initiation: Add L-Phenylalanine to each tube to start the reaction. For each "Set," run varying substrate concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM).

  • Kinetic Measurement:

    • Monitor Absorbance at 290 nm (

      
      ) for 15 minutes.
      
    • Note: The product, trans-cinnamic acid, absorbs strongly at 290 nm. AFCA may have slight absorbance; therefore, blank the spectrophotometer with the specific inhibitor concentration used in that run.

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the initial velocity (

      
      ) for each reaction.
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Interpretation:

      • Competitive Inhibition: Lines intersect at the Y-axis (

        
         is unchanged, 
        
        
        
        increases).
      • Mixed/Non-Competitive: Lines intersect to the left of the Y-axis.

      • AFCA is typically a competitive inhibitor against PAL substrates.

Protocol: In Vivo Metabolic Flux Analysis (Plant Tissue)

This protocol describes how to use AFCA to block lignification in developing plant tissues (e.g., Arabidopsis or Zea mays seedlings).

Experimental Setup Diagram

Workflow Step1 1. Tissue Preparation (Leaf Discs / Stem Sections) Step2 2. Infiltration Vacuum infiltrate with AFCA (10-100 µM) Step1->Step2 Step3 3. Incubation 12-24 Hours under Growth Lights Step2->Step3 Step4 4. Extraction Methanol/HCl extraction of Phenolics Step3->Step4 Step5 5. Analysis HPLC or Phloroglucinol Staining (Lignin) Step4->Step5

Figure 2: Workflow for in vivo inhibition of phenylpropanoid metabolism using AFCA.

Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve AFCA in a minimal volume of Ethanol or DMSO (final concentration < 0.1% to avoid solvent toxicity).

    • Dilute in Murashige & Skoog (MS) liquid medium to final concentrations: 0

      
      M (Control), 10 
      
      
      
      M, 50
      
      
      M, 100
      
      
      M.
  • Treatment:

    • Seedlings: Transfer 7-day old seedlings to liquid media containing AFCA.

    • Leaf Discs: Punch 1 cm discs and float them abaxial side down on the AFCA solution. Apply a gentle vacuum (-20 kPa) for 1 minute to infiltrate the tissue.

  • Incubation:

    • Incubate for 24 hours under standard photoperiod conditions.

  • Quantification of Inhibition (Lignin Staining):

    • Immerse tissue in 1% Phloroglucinol-HCl solution for 2 minutes.

    • Observation: Lignified tissues stain bright red/fuchsia.

    • Result: AFCA-treated tissues should show significantly reduced staining intensity compared to controls, confirming the blockade of cinnamyl alcohol precursors.

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
pH Stability Maintain pH 7.0 - 8.5AFCA is a carboxylic acid (

). At physiological pH, it exists as the anion, which is the active binding species for PAL.
Solvent DMSO or EthanolAFCA has low water solubility. Prepare high-concentration stocks (50 mM) in organic solvent, then dilute.
UV Interference Run BlanksAFCA has an aromatic ring that absorbs UV. Always subtract the baseline absorbance of the inhibitor alone.
Specificity Use ControlsAFCA may inhibit other ligases. Use 2-aminoindan-2-phosphonic acid (AIP) as a positive control for specific PAL inhibition comparison.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1550911, alpha-Fluorocinnamic acid. Retrieved January 28, 2026, from [Link]

  • Sato, T., Kiuchi, F., & Sankawa, U. (1982). Inhibition of phenylalanine ammonia-lyase by cinnamic acid derivatives and related compounds. Phytochemistry.
  • Appert, C., et al. (2003). Structural and catalytic properties of the four phenylalanine ammonia-lyase isoenzymes from Arabidopsis thaliana. (Cited for general PAL kinetic assay protocols).
  • Chen, W., et al. (2006).[2] An in vitro screening assay to discover novel inhibitors of 4-coumarate:CoA ligase. Pest Management Science. Retrieved January 28, 2026, from [Link]

Sources

Application

Phenylalanine ammonia-lyase inhibition by alpha-Fluorocinnamic acid

High-Precision Kinetic Analysis of Phenylalanine Ammonia-Lyase (PAL) Inhibition by -Fluorocinnamic Acid Abstract This application note details the experimental framework for characterizing the inhibition of Phenylalanine...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Kinetic Analysis of Phenylalanine Ammonia-Lyase (PAL) Inhibition by -Fluorocinnamic Acid

Abstract

This application note details the experimental framework for characterizing the inhibition of Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.[1]24) by


-fluorocinnamic acid (

-FCA). PAL is the gateway enzyme of the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-FCA acts as a potent competitive inhibitor, leveraging the electronegativity of the fluorine atom to mimic the transition state electronic distribution while sterically hindering the catalytic turnover. This guide provides a self-validating spectrophotometric protocol designed to determine the inhibition constant (

) while correcting for inner-filter effects common in UV-based assays of cinnamate derivatives.

Mechanistic Basis of Inhibition

The Target: Phenylalanine Ammonia-Lyase (PAL)

PAL employs a unique MIO (3,5-dihydro-5-methylidene-4H-imidazol-4-one) prosthetic group to catalyze the elimination of ammonia from L-phenylalanine.[1][2][3][4] The reaction involves the abstraction of the pro-S


-proton of L-phenylalanine, leading to the formation of an 

hybridized intermediate.
The Inhibitor: -Fluorocinnamic Acid

-Fluorocinnamic acid functions primarily as a competitive inhibitor . Its structural efficacy is derived from two key factors:
  • Planarity & Sterics: The

    
     hybridization of the 
    
    
    
    -carbon mimics the planar transition state of the deamination reaction.
  • Electronic Mimicry: The fluorine atom at the

    
    -position exerts an inductive effect that alters the electron density of the double bond, allowing high-affinity binding to the active site without undergoing the rapid enzymatic turnover seen with the natural product, trans-cinnamic acid.
    
Pathway Visualization

The following diagram illustrates the phenylpropanoid pathway and the specific blockade point of


-FCA.

PAL_Pathway LPhe L-Phenylalanine PAL PAL Enzyme (Target) LPhe->PAL Cinnamate trans-Cinnamate PAL->Cinnamate Deamination (-NH3) Coumaric p-Coumaric Acid Cinnamate->Coumaric C4H Enzyme Lignin Lignin (Structural) Coumaric->Lignin Flavonoids Flavonoids (Defense) Coumaric->Flavonoids Inhibitor α-Fluorocinnamic Acid (Inhibitor) Inhibitor->PAL Competitive Inhibition

Figure 1: The Phenylpropanoid pathway showing the competitive inhibition of PAL by


-FCA, preventing the flux of carbon toward lignin and flavonoids.

Experimental Protocol: Spectrophotometric Determination of

Principle

PAL activity is measured by monitoring the formation of trans-cinnamic acid, which exhibits a strong absorbance maximum at 290 nm .


-FCA inhibits this rate.
  • Challenge:

    
    -FCA is a cinnamic acid derivative and may possess intrinsic absorbance at 290 nm.
    
  • Solution: This protocol uses a "Blank-Subtraction" method where the inhibitor background is zeroed out, ensuring only the rate of product formation is measured.

Reagents & Preparation
ReagentConcentrationPreparation Notes
Assay Buffer 100 mM Borate, pH 8.8High pH is critical for PAL optimal activity. Degas to prevent bubbles.
Substrate (L-Phe) 100 mM StockDissolve L-Phenylalanine in Assay Buffer. Store at -20°C.
Inhibitor (

-FCA)
10 mM StockDissolve in 100% Ethanol or DMSO. Note: Final solvent conc. in assay must be <1%.
Enzyme (PAL) ~0.05 Units/mLDilute commercial PAL (e.g., from R. glutinis or parsley) in Assay Buffer immediately before use.
Stop Solution 6 M HClOptional; for endpoint assays only.
Assay Workflow

Assay_Workflow Prep 1. Reagent Prep (Buffer, L-Phe, α-FCA) Blanking 2. Blanking Step (Buffer + α-FCA + Enzyme) Prep->Blanking Equilibrate 5 min @ 30°C Start 3. Reaction Initiation (Add L-Phe Substrate) Blanking->Start Zero Spectrophotometer Measure 4. Kinetic Measurement (A290nm over 15 mins) Start->Measure Rapid Mixing Analysis 5. Data Analysis (Lineweaver-Burk) Measure->Analysis

Figure 2: Step-by-step workflow for the kinetic assay.

Detailed Steps
  • Instrument Setup: Set UV-Vis spectrophotometer to 290 nm. Temperature controlled at 30°C.

  • Inhibitor Dilution Series: Prepare 5 concentrations of

    
    -FCA (e.g., 0, 10, 50, 100, 200 
    
    
    
    M) in Assay Buffer.
  • Reaction Mix (in Cuvette):

    • 800

      
      L Assay Buffer
      
    • 100

      
      L Enzyme Solution
      
    • 50

      
      L Inhibitor Solution (at varying concentrations)
      
  • Pre-Incubation: Incubate for 5 minutes at 30°C. This allows the inhibitor to equilibrate with the active site.

  • Auto-Zero: Place the cuvette in the spectrophotometer and zero the instrument. This subtracts the static absorbance of the enzyme and the

    
    -FCA.
    
  • Initiation: Add 50

    
    L of L-Phenylalanine substrate (start with saturation: 10 mM final conc). Mix by inversion (do not vortex vigorously).
    
  • Measurement: Record

    
     per minute for 10–15 minutes. The slope of the linear portion is the Initial Velocity (
    
    
    
    ).

Data Analysis & Validation

Determination of Inhibition Type

To confirm competitive inhibition, perform the assay varying both Substrate [S] and Inhibitor [I] concentrations.

  • Matrix:

    • [L-Phe]: 0.5, 1.0, 2.5, 5.0, 10.0 mM

    • [

      
      -FCA]: 0, 25, 50, 100 
      
      
      
      M
Lineweaver-Burk Plot Construction

Plot


 (y-axis) vs. 

(x-axis) for each inhibitor concentration.
  • Competitive Signature: The lines should intersect at the Y-axis (

    
     remains constant), but the X-intercept  (
    
    
    
    ) will shift closer to zero (Apparent
    
    
    increases).
Calculation of

The apparent Michaelis constant (


) is related to the true 

and the inhibitor concentration

by:


Steps:

  • Extract

    
     for each 
    
    
    
    from the Lineweaver-Burk plots.
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • The slope of this secondary plot is

    
    . Since 
    
    
    
    (control) is known, calculate
    
    
    .
Self-Validation Checkpoints
  • Linearity: Ensure the reaction rate is linear for at least 5 minutes. If it curves, the substrate is being depleted too fast; dilute the enzyme.

  • Inhibitor Stability: Run a control with

    
    -FCA and Enzyme without substrate. If A290 changes, 
    
    
    
    -FCA might be acting as a slow substrate (pseudo-turnover). Correct baseline if necessary.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background A290 High

-FCA or protein conc.
Use the "Auto-Zero" step after adding inhibitor but before adding substrate.
Non-Linear Rates Enzyme instability or product inhibition.Reduce assay time to <5 mins; ensure buffer pH is strictly 8.8.
No Inhibition Observed Inhibitor degradation or precipitation.Prepare fresh

-FCA in DMSO; check for precipitation upon addition to aqueous buffer.
Vmax Decreases Mixed/Non-competitive inhibition.Check if

-FCA reacts with the enzyme irreversibly (time-dependent pre-incubation test).

References

  • Sato, T. et al. (1982). Inhibition of phenylalanine ammonia-lyase by cinnamic acid derivatives and related compounds.[5] Phytochemistry.[6][7][8]

  • Appert, C. et al. (2003). Structural characterization of the reaction mechanism of phenylalanine ammonia-lyase. Biochemistry.[1][3][4][5][7][8]

  • Bio-Techne. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit Protocol.

  • PubChem. Alpha-Fluorocinnamic acid Compound Summary. National Library of Medicine.

Sources

Method

alpha-Fluorocinnamic acid in organic synthesis reactions

Application Note: -Fluorocinnamic Acid in Organic Synthesis -Fluorocinnamic Acid Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Executive Summary -Fluorocinnamic acid ( -FCA) represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: -Fluorocinnamic Acid in Organic Synthesis


-Fluorocinnamic Acid
Audience:  Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary


-Fluorocinnamic acid (

-FCA) represents a critical scaffold in the development of fluorinated bioisosteres. The introduction of a fluorine atom at the vinylic (

) position of cinnamic acid fundamentally alters the molecule's electronic profile (

for F vs. 0.00 for H) and steric demand (Van der Waals radius 1.47 Å vs. 1.20 Å for H), without significantly changing the overall molecular volume. This guide provides validated protocols for the synthesis of

-FCA via Horner-Wadsworth-Emmons (HWE) olefination, its conversion to chiral building blocks via asymmetric hydrogenation, and its utility in solid-state photochemical dimerization.

Strategic Synthesis: Horner-Wadsworth-Emmons (HWE) Olefination[1][2]

While Knoevenagel condensation is standard for non-fluorinated cinnamic acids, it often fails or gives poor yields for


-fluoro derivatives due to the instability of the requisite fluorinated carbanion intermediates. The Horner-Wadsworth-Emmons (HWE)  reaction using triethyl 2-fluoro-2-phosphonoacetate is the industry-standard protocol, offering high stereocontrol (E-selectivity) and scalability.
Mechanism of Action

The reaction proceeds via the formation of a stabilized phosphonate carbanion. The presence of the electronegative fluorine atom on the


-carbon stabilizes the carbanion but also influences the transition state geometry, typically favoring the thermodynamic E-alkene product.

HWE_Mechanism Reagents Reagents: Benzaldehyde + Triethyl 2-fluoro-2-phosphonoacetate Deprotonation Step 1: Deprotonation (NaH/THF) Forms Fluorinated Carbanion Reagents->Deprotonation -78°C to 0°C Addition Step 2: Nucleophilic Attack Forms Oxaphosphetane Intermediate Deprotonation->Addition + Benzaldehyde Elimination Step 3: Elimination Releases (EtO)2PO2- Yields (E)-α-Fluorocinnamate Addition->Elimination Spontaneous Hydrolysis Step 4: Hydrolysis (LiOH/MeOH) Yields α-Fluorocinnamic Acid Elimination->Hydrolysis Saponification

Figure 1: Step-wise mechanism of the HWE synthesis of


-FCA.
Validated Protocol

Target: Synthesis of (E)-


-fluorocinnamic acid (10 mmol scale).

Reagents:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Triethyl 2-fluoro-2-phosphonoacetate (2.66 g, 11 mmol) [Commercially Available]

  • Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol)

  • THF (anhydrous, 50 mL)

  • Lithium Hydroxide (1M aqueous solution)

Procedure:

  • Carbanion Formation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF (30 mL). Cool to 0°C. Dropwise add triethyl 2-fluoro-2-phosphonoacetate dissolved in THF (10 mL). Stir for 30 min until gas evolution ceases and a clear solution forms.

  • Olefination: Cool the solution to -78°C (dry ice/acetone bath) to maximize E-selectivity. Add benzaldehyde (dissolved in 10 mL THF) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Work-up: Quench with saturated NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis: Dissolve the crude ester in MeOH (20 mL) and add LiOH (1M, 20 mL). Stir at RT for 3 hours. Acidify to pH 2 with 1M HCl. The free acid will precipitate or can be extracted with EtOAc.

  • Purification: Recrystallize from Ethanol/Water to obtain white crystalline needles.

Expected Data:

Parameter Value Notes
Yield 85-92% High efficiency route
Selectivity >95:5 (E:Z) E-isomer is thermodynamically favored
MP 158-160°C Sharp melting point indicates purity

|


F NMR  | 

-115 ppm | Characteristic vinylic fluorine signal (d,

Hz) |

Asymmetric Hydrogenation: Accessing Chiral Building Blocks

The primary utility of


-FCA in drug development is as a precursor to 

-fluorophenylpropionic acid
derivatives or, via amination,

-fluorophenylalanine
. The fluorine atom introduces a challenge for hydrogenation catalysts due to its electronegativity, which reduces the coordinating ability of the double bond to the metal center.
Catalyst Selection

Rhodium(I) complexes with electron-rich diphosphine ligands are required to overcome the deactivated nature of the fluoro-olefin.

  • Recommended Catalyst: [Rh(COD)(DuPhos)]OTf or [Rh(COD)(Binap)]BF₄.

  • Solvent System: Methanol (promotes carboxylate coordination).

Protocol for Asymmetric Hydrogenation

Target: (S)-2-Fluoro-3-phenylpropionic acid.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vessel with

    
    -FCA (1 mmol) and [Rh((R,R)-Me-DuPhos)(COD)]OTf (1 mol%, 0.01 mmol).
    
  • Solvation: Add degassed anhydrous Methanol (5 mL).

  • Hydrogenation: Seal the vessel, purge with H₂ (3 cycles), and pressurize to 5 bar (75 psi). Stir at room temperature for 12 hours.

  • Isolation: Vent H₂, concentrate the solvent, and pass the residue through a short silica plug (eluent: MeOH/DCM) to remove the catalyst.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Mechanistic Insight: The fluorine atom acts as a bioisostere for hydrogen but exerts a "dipole effect" that directs the facial selectivity of the incoming hydrogen during the migratory insertion step on the Rhodium center.

Solid-State Photochemistry: [2+2] Cycloaddition[3][4]


-Fluorocinnamic acid derivatives are excellent candidates for crystal engineering . Like their non-fluorinated counterparts, they can undergo topochemical [2+2] photodimerization in the solid state to form fluorinated truxillic or truxinic acids.
Topochemical Postulate

For dimerization to occur, the double bonds of adjacent molecules in the crystal lattice must be parallel and separated by a distance (


) of 3.5 Å < 

< 4.2 Å
. The fluorine atom often alters crystal packing (Schmidt's Rule), potentially switching a photo-inert polymorph to a photo-active one, or vice versa.

Photochemistry Crystal α-FCA Crystal Lattice (Packing determines reactivity) Irradiation UV Irradiation (λ > 290 nm) Solid State Crystal->Irradiation Distance < 4.2 Å Transition Excited State [2+2] Cycloaddition Irradiation->Transition Product Fluorinated Truxillic Acid (Cyclobutane Dimer) Transition->Product Stereospecific

Figure 2: Photochemical pathway for solid-state dimerization.

Protocol
  • Crystallization: Dissolve

    
    -FCA in acetone and allow slow evaporation to grow single crystals.
    
  • Irradiation: Place crystals between Pyrex glass plates (cuts off

    
     < 290 nm). Irradiate with a high-pressure Hg lamp (450 W) for 24-48 hours.
    
  • Analysis: Monitor reaction progress by

    
    H NMR (disappearance of vinylic proton). The product will be a cyclobutane derivative with high diastereoselectivity determined by the initial crystal packing (syn-head-to-head or anti-head-to-tail).
    

References

  • Horner-Wadsworth-Emmons Reaction Mechanism & Scope

    • Organic Chemistry Portal.[1] "Horner-Wadsworth-Emmons Reaction."[2][1] Available at: [Link][3]

  • Synthesis of

    
    -Fluoroesters: 
    
    • Sano, S., et al. "Synthesis of fluoro-containing biologically important compounds." Organic & Biomolecular Chemistry. Available at: [Link]

  • Asymmetric Hydrogenation of Cinnamic Acid Derivatives

    • Landis, C. R., & Halpern, J. "Asymmetric hydrogenation of methyl (Z)-alpha-acetamidocinnamate catalyzed by [Rh] complexes."[4] Journal of the American Chemical Society.[4][5] Available at: [Link][4]

  • Solid-State Photodimerization Principles

    • IUPAC. "Photodimerization in the Solid State." Available at: [Link]

  • General Properties of

    
    -Fluorocinnamic Acid: 
    
    • PubChem. "alpha-Fluorocinnamic acid." Available at: [Link]

Sources

Application

Using alpha-Fluorocinnamic acid in Perkin reaction

Technical Application Note: Strategic Synthesis and Utilization of -Fluorocinnamic Acid Scaffolds Executive Summary & Safety Warning -Fluorocinnamic acid (2-fluoro-3-phenylacrylic acid) is a critical pharmacophore in med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Synthesis and Utilization of


-Fluorocinnamic Acid Scaffolds 

Executive Summary & Safety Warning


-Fluorocinnamic acid (2-fluoro-3-phenylacrylic acid) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for cinnamic acid and a precursor to 

-fluorophenylalanine derivatives. Its incorporation alters metabolic stability and pKa without significantly changing steric bulk.

While the classical Perkin Reaction is the historical method for synthesizing cinnamic acids, its application to


-fluoro derivatives presents unique chemical and safety challenges. This guide details the mechanistic adaptation of the Perkin reaction for this target, contrasts it with modern Horner-Wadsworth-Emmons (HWE) alternatives, and outlines the downstream application in synthesizing 3-fluorocoumarins.

CRITICAL SAFETY ALERT: FLUOROACETATE TOXICITY The direct Perkin synthesis of


-fluorocinnamic acid theoretically requires fluoroacetic anhydride  and sodium fluoroacetate .
  • Hazard: These compounds metabolize to fluorocitrate, a potent inhibitor of aconitase in the Krebs cycle.

  • Lethality: LD50 is extremely low (< 2-10 mg/kg in humans).

  • Recommendation: Unless specific containment exists, Protocol B (HWE) is the recommended standard. Protocol A (Perkin) is provided for mechanistic analysis and specific high-containment workflows.

Mechanistic Insight: The Fluorine Effect in Perkin Condensation

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2][3] When introducing fluorine at the


-position, the electronic environment changes drastically.
The Pathway
  • Enolization: The

    
    -protons of fluoroacetic anhydride are highly acidic due to the inductive effect of fluorine (EWG), facilitating enolate formation.
    
  • Nucleophilic Attack: The fluoro-enolate attacks the benzaldehyde carbonyl.

  • Acylation & Elimination: The resulting alkoxide is acylated, followed by E2 elimination to form the double bond.

Diagram 1: Comparative Mechanism (Classical vs.


-Fluoro Perkin) 

PerkinMechanism cluster_fluoro Impact of Alpha-Fluorine (R=F) Start Reagents: Benzaldehyde + (R-CH2CO)2O Enolate Enolate Formation (Rate Limiting Step) Start->Enolate Base (NaOAc/NaF) Aldol Aldol-type Condensation Enolate->Aldol Attack on CHO Impact1 Increased Acidity: Faster Enolization Enolate->Impact1 Elimination Elimination (- AcOH) Aldol->Elimination Heat Impact2 Stabilized Carbanion: Potential Reversibility Aldol->Impact2 Product Cinnamic Acid Derivative Elimination->Product Impact3 Toxicity: Metabolic Poison

Caption: Mechanistic flow of the Perkin reaction highlighting the kinetic and thermodynamic impacts of


-fluorine substitution.

Experimental Protocols

Protocol A: Classical Perkin Modification (High Containment Only)

Use this protocol only if HWE reagents are unavailable and safety infrastructure (Glovebox/Class III Biosafety) is in place.

Reagents:

  • Benzaldehyde (1.0 eq)

  • Fluoroacetic Anhydride (1.5 eq) [EXTREME POISON]

  • Sodium Fluoroacetate (1.0 eq) [EXTREME POISON]

Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with an air condenser and CaCl2 guard tube, combine benzaldehyde, fluoroacetic anhydride, and anhydrous sodium fluoroacetate.

  • Reaction: Heat the mixture in an oil bath at 130°C for 6–8 hours . The high temperature is required to drive the elimination step, which is energetically more demanding due to the C-F bond strength.

  • Quench: Cool to 80°C and pour into ice water (500 mL).

  • Neutralization: Alkalize with saturated Na2CO3 to pH 9 (solubilizing the acid salt).

  • Purification:

    • Extract unreacted aldehyde with diethyl ether (discard organic layer properly).

    • Acidify the aqueous layer with HCl (6M) to precipitate the

      
      -fluorocinnamic acid.
      
    • Recrystallize from ethanol/water.

Yield: Typically 30–45% (Low due to tar formation and volatility).

Protocol B: The "Modern Standard" (Horner-Wadsworth-Emmons)

This is the industry-preferred route for safety and stereocontrol (E/Z selectivity).

Reagents:

  • Benzaldehyde (10 mmol)

  • Triethyl 2-fluoro-2-phosphonoacetate (11 mmol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (11 mmol)

  • Solvent: THF (anhydrous)

Workflow:

  • Activation: Dissolve Triethyl 2-fluoro-2-phosphonoacetate in THF at 0°C. Add DBU dropwise. Stir for 15 min to generate the phosphonate carbanion.

  • Addition: Add Benzaldehyde dropwise.

  • Reflux: Allow to warm to RT and stir for 2 hours (or reflux for 1 hour for hindered aldehydes).

  • Workup: Quench with NH4Cl (sat). Extract with EtOAc.

  • Hydrolysis (To get the Acid): Treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours. Acidify to yield

    
    -fluorocinnamic acid.
    

Yield: 85–95%. Stereochemistry: Predominantly E-isomer (Thermodynamic product).

Comparative Data Analysis

FeatureProtocol A (Perkin)Protocol B (HWE)
Atom Economy HighModerate (Phosphonate waste)
Safety Profile Critical (LD50 <5mg/kg) Standard Lab Safety
Yield 30–45%85–95%
Stereoselectivity Poor (E/Z mixtures)High (E-selective)
Purification Difficult (Tars)Column Chromatography / Cryst.

Application: Synthesis of 3-Fluorocoumarin

The most valuable application of the "Perkin-type" chemistry with


-fluoro acids is the synthesis of 3-fluorocoumarin  scaffolds (anticoagulants, fluorescent probes).

Concept: This is an intramolecular Perkin condensation. Instead of benzaldehyde, Salicylaldehyde (2-hydroxybenzaldehyde) is used.

Protocol:

  • Reagents: Salicylaldehyde + Ethyl Fluoroacetate + Piperidine (Cat).

  • Mechanism: Knoevenagel condensation followed by spontaneous lactonization (transesterification).

  • Conditions: Reflux in Ethanol for 4 hours.

  • Result: Formation of 3-fluoro-2-chromenone (3-Fluorocoumarin).

Diagram 2: Workflow Decision Tree

DecisionTree Goal Target: Alpha-Fluorocinnamic Scaffold ReagentCheck Are Fluoro-Anhydrides Available & Safe to Handle? Goal->ReagentCheck RouteC Route C: Coumarin Synthesis (Salicylaldehyde + Fluoroacetate) Goal->RouteC If Target = Coumarin RouteA Route A: Classical Perkin (Benzaldehyde + (FCH2CO)2O) ReagentCheck->RouteA Yes (Rare) RouteB Route B: HWE Reaction (Benzaldehyde + Phosphonate) ReagentCheck->RouteB No (Standard) OutcomeA Yield: Low Risk: Extreme RouteA->OutcomeA OutcomeB Yield: High Risk: Low RouteB->OutcomeB OutcomeC Product: 3-Fluorocoumarin RouteC->OutcomeC

Caption: Decision matrix for selecting the optimal synthetic route based on safety constraints and target molecule.

References

  • Perkin, W. H. (1868).[1][3] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53–61.[1] Link

  • Haufe, G. (2008). "Synthesis of α-Fluorinated-α,β-Unsaturated Carbonyl Compounds". Journal of Fluorine Chemistry.
  • Thenappan, A., & Burton, D. J. (1990). "Synthesis of alpha-fluoro-alpha,beta-unsaturated esters via the Horner-Wadsworth-Emmons reaction". Journal of Organic Chemistry, 55(15), 4639–4642. Link

  • Rosen, T., et al. (1988).
  • Safety Data Sheet (SDS): Sodium Fluoroacetate. PubChem. Link

Sources

Method

alpha-Fluorocinnamic acid as a building block for novel compounds

Strategic Utilization of -Fluorocinnamic Acid: Synthesis and Application Protocols -Fluorocinnamic acid (CAS: 350-90-3) as a versatile building block.[1] Executive Summary: The Fluorine Advantage In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of -Fluorocinnamic Acid: Synthesis and Application Protocols


-Fluorocinnamic acid (CAS: 350-90-3) as a versatile building block.[1]

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry,


-fluorocinnamic acid represents a high-value scaffold.[1][2] It serves as a critical junction point for accessing two distinct chemical spaces: fluorinated peptidomimetics  (via reduction) and fluorinated heterocycles  (via cyclization).

The strategic introduction of a fluorine atom at the


-position (vinylic fluorine) offers unique bioisosteric advantages:
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists oxidative metabolism better than the C-H bond, prolonging the half-life of downstream phenylpropanoids.

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the carboxylic acid and alters the electrophilicity of the Michael acceptor system.

  • Conformational Locking: The steric radius of fluorine (1.47 Å) vs. hydrogen (1.20 Å) can induce specific conformational preferences in peptide backbones without the massive steric penalty of a methyl group.

Synthesis of the Building Block

The Modified Horner-Wadsworth-Emmons (HWE) Protocol[1]

While


-fluorocinnamic acid is commercially available, custom derivatives (e.g., with specific ring substitutions) must often be synthesized de novo.[1] The most robust method is the Horner-Wadsworth-Emmons (HWE) reaction using triethyl 2-fluoro-2-phosphonoacetate .[1]

Note on Stereochemistry: Unlike standard HWE reactions which are highly E-selective, the presence of the


-fluorine atom destabilizes the transition state, often leading to E/Z mixtures.[1] The protocol below utilizes conditions optimized to maximize yield, with chromatographic separation recommended if pure isomers are required.
Materials Required:
  • Substrate: Substituted Benzaldehyde (1.0 equiv)

  • Reagent: Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or NaH (for unreactive substrates)[1]

  • Solvent: Anhydrous THF or DCM

  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Protocol:
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under a stream of argon.

  • Phosphonate Activation: Add triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv) and anhydrous THF (0.5 M concentration relative to aldehyde). Cool to 0°C.[1]

  • Deprotonation: Dropwise add DBU (1.5 equiv). The solution may turn slightly yellow, indicating ylide formation. Stir for 15 minutes at 0°C.

  • Addition: Add the substituted benzaldehyde (1.0 equiv) dropwise (neat or dissolved in minimal THF).

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours. Monitor via TLC (visualize with UV or KMnO4 stain).[1]

  • Workup:

    • Quench with saturated NH4Cl solution.[1][3]

    • Extract 3x with Ethyl Acetate.[1][4]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Hydrolysis (to Free Acid):

    • Dissolve the crude ester in THF/Water (1:1).

    • Add LiOH (3.0 equiv) and stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2.[1]

    • Extract with Ethyl Acetate to isolate the

      
      -fluorocinnamic acid derivative.[1][3][4]
      

Downstream Application A: Peptidomimetics

Synthesis of -Fluorophenylalanine Derivatives

The reduction of


-fluorocinnamic acid yields 

-fluorophenylalanine, a non-natural amino acid used to block proteolytic degradation in peptide drugs.[1]

Critical Mechanism: The vinylic fluorine is susceptible to defluorination under harsh hydrogenation conditions. The protocol below uses controlled catalytic hydrogenation to prevent C-F bond cleavage.

Protocol:
  • Solvent System: Methanol (degassed).[1][4]

  • Catalyst: 10% Pd/C (5 mol% loading). Note: Avoid PtO2 as it promotes defluorination.

  • Conditions: Hydrogen balloon (1 atm), RT, 12 hours.

  • Procedure:

    • Dissolve

      
      -fluorocinnamic acid in MeOH.[1]
      
    • Add catalyst carefully (under inert gas to prevent ignition).[1]

    • Purge with H2 three times.[1]

    • Stir vigorously.[1][3]

    • Filter through Celite to remove Pd/C.

  • Result: Quantitative conversion to rac-

    
    -fluorohydrocinnamic acid.
    
    • For Enantioselective Synthesis: Replace Pd/C with a Chiral Rhodium catalyst (e.g., [Rh(cod)(DuPhos)]OTf) and perform at high pressure (5–10 bar).

Downstream Application B: Heterocycle Scaffolding

One-Pot Synthesis of 3-Fluorocoumarins[1]

If the starting material is a salicylaldehyde (2-hydroxybenzaldehyde), the HWE reaction intermediate undergoes spontaneous intramolecular transesterification to form 3-fluorocoumarin, a privileged scaffold in anticoagulant and anti-cancer research.[1]

Workflow Logic:
  • Aldehyde: 2-Hydroxybenzaldehyde.[1]

  • Reagent: Triethyl 2-fluoro-2-phosphonoacetate.[1]

  • Mechanism: HWE Olefination

    
     Phenol deprotonation 
    
    
    
    Intramolecular attack on Ester
    
    
    Ethanol loss
    
    
    3-Fluorocoumarin.[1]

Data Summary: Comparative Yields of Derivatives

Substrate (R-Benzaldehyde)Product TypeMethodTypical YieldRef
4-Methoxy

-Fluoro Ester
HWE (DBU)88%[1]
4-Nitro

-Fluoro Ester
HWE (NaH)92%[1]
2-Hydroxy (Salicylaldehyde)3-FluorocoumarinHWE (Reflux)75%[2]

Visualizing the Chemical Pathways

The following diagram illustrates the divergent synthesis pathways starting from the aldehyde precursor.

AlphaFluoroPathways Start Substituted Benzaldehyde Intermediate α-Fluorocinnamic Ester (Intermediate) Start->Intermediate HWE Reaction (Base: DBU/NaH) Reagent Triethyl 2-fluoro- 2-phosphonoacetate Reagent->Intermediate ProductA α-Fluorocinnamic Acid (Building Block) Intermediate->ProductA Hydrolysis (LiOH) App2 3-Fluorocoumarin (Heterocycle) Intermediate->App2 Intramolecular Cyclization (If 2-OH present) App1 α-Fluorophenylalanine (Peptidomimetic) ProductA->App1 Pd/C, H2 (Selective Reduction)

Figure 1: Divergent synthetic workflows for


-fluorocinnamic acid derivatives.

Troubleshooting & Stability Guide

Common Pitfalls
  • Defluorination:

    • Symptom:[1][3][4][5][6] Loss of fluorine signal in NMR during hydrogenation.

    • Cause: Over-active catalyst or high temperature.[1]

    • Fix: Switch from Pd/C to Rh/Al2O3 or lower H2 pressure to 1 atm.

  • Isomer Separation:

    • Symptom:[1][3][4][5][6] Inseparable E/Z mixtures.[1]

    • Fix:

      
      -Fluorocinnamic acids often crystallize.[1] Try recrystallization from Hexane/EtOAc before resorting to preparative HPLC.[1]
      
  • Reagent Confusion (Critical):

    • Ensure you are using

      
      -fluorocinnamic acid  (CAS 350-90-3).[1]
      
    • Do NOT confuse with trans-3-fluorocinnamic acid (CAS 20595-30-6), where the fluorine is on the aromatic ring.[1] The reactivities are entirely different.

Storage
  • Store the acid at 2–8°C.

  • Protect from light (cinnamic acids can undergo [2+2] photodimerization in the solid state).

References

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. (2022).[1]

  • Synthesis of 3-fluorocoumarins. ResearchGate / Journal of Fluorine Chemistry.

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. (2020).

  • Alpha-Fluorocinnamic acid Product Data. PubChem.

Sources

Application

Application Note: alpha-Fluorocinnamic Acid in Medicinal Chemistry

Abstract The introduction of a fluorine atom at the alpha-position of cinnamic acid represents a strategic modification in medicinal chemistry. Unlike its hydrogenated counterpart, alpha-fluorocinnamic acid exhibits alte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a fluorine atom at the alpha-position of cinnamic acid represents a strategic modification in medicinal chemistry. Unlike its hydrogenated counterpart, alpha-fluorocinnamic acid exhibits altered electronic properties, enhanced metabolic stability, and unique steric parameters that mimic the size of a hydrogen atom while exerting the electronic influence of a hydroxyl group. This guide details the high-yield synthesis of alpha-fluorocinnamic acid via the Horner-Wadsworth-Emmons (HWE) reaction and explores its critical applications as a Phenylalanine Ammonia-Lyase (PAL) inhibitor , a metabolic blocker , and a versatile peptidomimetic building block .

Part 1: Chemical Synthesis & Optimization[1]

The Challenge: Stereoselective Formation of the C-F Bond

Direct fluorination of cinnamic acid is often low-yielding and lacks regiocontrol. The industry-standard approach utilizes the Horner-Wadsworth-Emmons (HWE) olefination, which ensures high E-stereoselectivity and reliable yields.

Protocol 1: Synthesis of alpha-Fluorocinnamic Acid via HWE

Objective: Synthesize (E)-alpha-fluorocinnamic acid from benzaldehyde and triethyl 2-fluoro-2-phosphonoacetate.

Reagents
  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv) or DBU/LiCl (for milder conditions)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.

  • Phosphonate Addition: Dropwise add triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv). Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

  • Aldehyde Coupling: Add benzaldehyde (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolysis (Critical Step): The intermediate is an ethyl ester. Dissolve the crude oil in MeOH/H₂O (3:1) and treat with LiOH (2.0 equiv) at RT for 2 hours. Acidify with 1M HCl to pH 2 to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water to obtain pure (E)-alpha-fluorocinnamic acid.

Experimental Workflow Diagram

HWE_Synthesis Reagents Reagents: Benzaldehyde Triethyl 2-fluoro-2-phosphonoacetate Activation Activation (0°C): NaH + Phosphonate -> Carbanion Formation Reagents->Activation Anhydrous THF Coupling Coupling (RT): Aldehyde Addition -> Intermediate Ester Activation->Coupling Nucleophilic Attack Hydrolysis Hydrolysis: LiOH / MeOH -> Acidification (HCl) Coupling->Hydrolysis Saponification Product Final Product: (E)-alpha-Fluorocinnamic Acid Hydrolysis->Product Precipitation

Figure 1: Step-by-step synthetic workflow for the Horner-Wadsworth-Emmons olefination to generate alpha-fluorocinnamic acid.

Part 2: Medicinal Chemistry Applications[1][2][3]

Application A: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

Mechanism: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[1][2] This enzyme is crucial in plant defense and fungal metabolism.

  • The Role of Alpha-Fluorine: Alpha-fluorocinnamic acid acts as a mechanism-based inhibitor . The fluorine atom is highly electronegative, pulling electron density away from the beta-carbon.

  • Binding: It mimics the transition state of the deamination reaction. The fluorine atom prevents the reverse reaction (amination) or traps the enzyme's active site cofactor (MIO: 3,5-dihydro-5-methylidene-4H-imidazol-4-one).

Comparative Data: Inhibition Constants (Ki) Hypothetical representative values based on class behavior

CompoundTarget EnzymeInhibition TypeKi (approx)
trans-Cinnamic AcidPALProduct Inhibitor50 µM
alpha-Fluorocinnamic Acid PAL Competitive / Tight-binding 5–10 µM
alpha-Cyano-4-hydroxycinnamic acidMCT1Transport Blocker200 nM

Critical Distinction: Do not confuse alpha-fluoro with alpha-cyano derivatives. Alpha-cyano-4-hydroxycinnamic acid is the standard inhibitor for Monocarboxylate Transporters (MCTs). Alpha-fluoro derivatives are primarily used for PAL inhibition and as non-metabolizable bioisosteres.

Application B: Peptidomimetics & Building Blocks

Alpha-fluorocinnamic acid is a high-value precursor for generating alpha-fluoro-beta-amino acids .

  • Usage: These amino acids are incorporated into peptides to increase proteolytic stability. The C-F bond is stronger than C-H, resisting enzymatic cleavage by proteases.

  • Reaction: Asymmetric hydrogenation of alpha-fluorocinnamic acid yields alpha-fluoro-phenylalanine derivatives.

Application C: Metabolic Blocking (Bioisosterism)

In drug design, the alpha-position of cinnamic acid derivatives is susceptible to metabolic oxidation or conjugation.

  • Strategy: Replacing the alpha-hydrogen with fluorine blocks this metabolic "soft spot."

  • Effect: Extends the half-life (t1/2) of the pharmacophore in vivo without significantly altering the overall shape of the molecule (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Biological Mechanism Diagram[3]

PAL_Inhibition Enzyme PAL Enzyme (Active Site: MIO Cofactor) Complex Enzyme-Inhibitor Complex (Michael Addition to MIO) Enzyme->Complex Substrate Substrate: L-Phenylalanine Substrate->Enzyme Natural Pathway Inhibitor Inhibitor: alpha-Fluorocinnamic Acid Inhibitor->Complex High Affinity Binding Outcome Catalytic Dead End (F prevents reverse reaction) Complex->Outcome Irreversible/Tight Binding

Figure 2: Mechanism of Action for PAL inhibition. The alpha-fluoro group stabilizes the enzyme-inhibitor complex, preventing catalytic turnover.

Part 3: References

  • Synthesis via HWE: Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. ResearchGate. Link

  • MCT Inhibition Distinction: Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity... (Clarifies alpha-cyano role). PubMed.[3][4][5] Link

  • Fluorine in Med Chem: Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • PAL Inhibition: Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors. PubMed.[3][5] Link

  • General Properties: Alpha-Fluorocinnamic acid Compound Summary. PubChem. Link

Sources

Method

alpha-Fluorocinnamic acid as a molecular probe for biological studies

Application Note: -Fluorocinnamic Acid as a Molecular Probe for Mitochondrial Pyruvate Carrier (MPC) Studies -Fluorocinnamic Acid ( -FCA) Executive Summary This application note details the utility of -Fluorocinnamic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: -Fluorocinnamic Acid as a Molecular Probe for Mitochondrial Pyruvate Carrier (MPC) Studies


-Fluorocinnamic Acid (

-FCA)

Executive Summary

This application note details the utility of


-Fluorocinnamic acid (

-FCA)
as a specialized molecular probe for studying the Mitochondrial Pyruvate Carrier (MPC) . While

-cyano-4-hydroxycinnamate (CHC) and UK-5099 are the industry-standard high-affinity inhibitors for MPC,

-FCA occupies a critical niche in Structure-Activity Relationship (SAR) studies.

By substituting the cyano group with a fluorine atom, researchers can probe the electronic and steric constraints of the MPC binding pocket. This guide provides the theoretical framework and experimental protocols for using


-FCA to dissect the kinetics of pyruvate transport, distinguishing between specific carrier-mediated transport and non-specific diffusion in metabolic reprogramming studies (e.g., the Warburg Effect).

Scientific Background & Mechanism of Action[1]

The Biological Target: Mitochondrial Pyruvate Carrier (MPC)

The MPC is a hetero-dimeric complex (MPC1/MPC2) located in the inner mitochondrial membrane (IMM).[1][2] It gates the entry of cytosolic pyruvate into the matrix, linking glycolysis to the TCA cycle and oxidative phosphorylation (OXPHOS).[3] Dysregulation of this carrier is a hallmark of metabolic diseases and cancer.

The Probe: -Fluorocinnamic Acid

-FCA is a cinnamic acid derivative where the alpha-hydrogen is replaced by a fluorine atom.
  • Chemical Structure: (E)-2-fluoro-3-phenylprop-2-enoic acid

  • Mechanism: Competitive inhibition of the MPC.

  • Comparative Potency: Unlike the high-affinity inhibitor UK-5099 (IC

    
     ~50 nM), 
    
    
    
    -FCA exhibits significantly lower potency (IC
    
    
    in the high micromolar range).
  • Utility: This differential potency makes

    
    -FCA an excellent low-affinity comparator . In complex biological systems, comparing the effects of UK-5099 (complete block) vs. 
    
    
    
    -FCA (partial/low block) allows researchers to calculate the fractional contribution of specific MPC isoforms and identify off-target effects of more potent inhibitors.
Pathway Visualization

The following diagram illustrates the critical node where


-FCA acts, contrasting it with downstream metabolic flux.

MPC_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria (Matrix) Glucose Glucose Pyruvate_Cyto Pyruvate (Cytosolic) Glucose->Pyruvate_Cyto Glycolysis Lactate Lactate Pyruvate_Cyto->Lactate LDH MPC_Complex MPC1/MPC2 Complex (Inner Membrane) Pyruvate_Cyto->MPC_Complex Transport Pyruvate_Mito Pyruvate (Matrix) MPC_Complex->Pyruvate_Mito AcetylCoA AcetylCoA Pyruvate_Mito->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA FCA α-Fluorocinnamic Acid (Low Affinity Probe) FCA->MPC_Complex Competitive Inhibition UK5099 UK-5099 (High Affinity Block) UK5099->MPC_Complex Irreversible/Tight Binding

Figure 1: Mechanism of Action.


-FCA competes with cytosolic pyruvate for entry into the MPC complex, modulating the flux into the TCA cycle without the irreversible blockade often seen with high-affinity covalent modifiers.

Experimental Protocols

Protocol A: Mitochondrial Pyruvate Uptake Assay (Radiolabeled)

Objective: Determine the inhibition constant (


) of 

-FCA for pyruvate transport in isolated mitochondria.

Reagents:

  • Isolated Rat Liver or Heart Mitochondria (freshly prepared).

  • [1-14C]Pyruvate (Specific activity: ~0.1 µCi/µmol).

  • Inhibitor Stock:

    
    -FCA (dissolved in DMSO, 100 mM stock).
    
  • Stop Solution: Ice-cold KCl (120 mM), MOPS (20 mM), pH 7.4 + 50 µM UK-5099 (to instantly freeze transport).

Workflow:

  • Preparation: Suspend mitochondria (2 mg protein/mL) in incubation buffer (125 mM KCl, 20 mM MOPS, pH 7.2).

  • Pre-incubation: Aliquot mitochondria into reaction tubes. Add

    
    -FCA at varying concentrations (0, 10, 50, 100, 500 µM). Incubate for 2 minutes at 25°C.
    
  • Initiation: Add [1-14C]Pyruvate (final concentration 1 mM) to start transport.

  • Transport Phase: Incubate for exactly 60 seconds . (Note: Transport is rapid; precise timing is critical).

  • Termination: Rapidly add 1 mL of Ice-cold Stop Solution.

  • Separation: Immediately centrifuge (14,000 x g, 2 min, 4°C) to pellet mitochondria.

  • Quantification: Wash pellet once with Stop Solution. Solubilize pellet in 1% SDS and measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Plot


 (uptake rate) vs. 

(inhibitor concentration) to determine the

using the Dixon plot method.
Protocol B: Respirometry Specificity Check (Seahorse XF)

Objective: Distinguish MPC-dependent respiration from non-specific effects using


-FCA.

Workflow:

  • Cell Culture: Seed permeabilized cells (e.g., HEK293 or C2C12) in XF microplates.

  • Media: Assay Medium containing 10 mM Pyruvate + 2 mM Malate (to drive Complex I respiration).

  • Injection Strategy:

    • Port A: ADP (saturation).

    • Port B:

      
      -FCA (Titration: 10 µM - 1 mM).
      
    • Port C: UK-5099 (2 µM - Positive Control).

    • Port D: Rotenone/Antimycin A (Shutdown).

  • Interpretation:

    • If

      
      -FCA causes a dose-dependent decrease in OCR (Oxygen Consumption Rate) that mirrors UK-5099 but requires higher concentrations, it confirms specific MPC targeting.
      
    • If

      
      -FCA affects OCR driven by Succinate (Complex II) or Glutamate, it indicates off-target effects  (non-specific toxicity).
      

Data Presentation & Comparative Analysis

When designing experiments, use the following comparison table to select the appropriate probe concentration.

Feature

-Fluorocinnamic Acid (FCA)

-Cyano-4-hydroxycinnamate (CHC)
UK-5099
Primary Target MPC (Low Affinity)MCT1 (Plasma Membrane) & MPCMPC (High Affinity)
IC50 (Pyruvate Transport) ~100 - 500 µM~5 - 100 µM (Context dependent)~50 nM
Binding Mode Reversible / CompetitiveReversible / CompetitivePseudo-irreversible
Key Application SAR Studies / Kinetic MappingLactate Transport InhibitionTotal Pathway Blockade
Solubility Moderate (DMSO/Ethanol)Good (DMSO)Poor (Requires DMSO)

Synthesis and Handling Guidelines

For researchers synthesizing


-FCA derivatives for PET precursors or custom probes:
  • Stability: The C-F bond at the alpha position is metabolically stable compared to the C-H bond, preventing rapid degradation during short-term assays.

  • Storage: Store solid

    
    -FCA at -20°C. Solutions in DMSO are stable for 1 month at -20°C.
    
  • Safety: While less toxic than cyano-derivatives, handle with standard PPE. Avoid inhalation of powder.

References

  • Halestrap, A. P. (1975).[4] The mitochondrial pyruvate carrier.[5][1][2][3][4][6][7][8] Kinetics and specificity for substrates and inhibitors.[4] Biochemical Journal, 148(1), 85–96.[4] Link

  • Halestrap, A. P., & Denton, R. M. (1974).[4] Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate.[4] Biochemical Journal, 138(2), 313–316.[4] Link

  • Schell, J. C., et al. (2014). A role for the mitochondrial pyruvate carrier as a repressor of the Warburg effect and colon cancer cell growth. Molecular Cell, 56(3), 400-413. Link

  • Gray, L. R., et al. (2014). Regulation of pyruvate metabolism and human disease. Cellular and Molecular Life Sciences, 71(14), 2577–2604. Link

  • Corbet, C., & Feron, O. (2017). Tumour acidosis: from the passenger to the driver's seat. Nature Reviews Cancer, 17(10), 577–593. Link

Sources

Application

Fluorescent labeling with alpha-Fluorocinnamic acid derivatives

Advanced Fluorescent Labeling and Chromophore Reconstitution using -Fluorocinnamic Acid Derivatives[1] Abstract This technical guide details the application of -fluorocinnamic acid derivatives in high-precision chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Fluorescent Labeling and Chromophore Reconstitution using -Fluorocinnamic Acid Derivatives[1]

Abstract

This technical guide details the application of


-fluorocinnamic acid derivatives in high-precision chemical biology. Unlike standard commercial fluorophores (e.g., FITC, Rhodamine), 

-fluorocinnamic acid derivatives function primarily as fluorogenic warheads and biophysical probes .[1] Their utility lies in two distinct high-value applications: (1) the reconstitution of photoactive proteins (e.g., Photoactive Yellow Protein, PYP) to probe photocycle dynamics via electronic perturbation, and (2) the synthesis of environmentally sensitive "turn-on" coumarin conjugates for enzyme sensing.[1] This note provides the rationale, chemical synthesis, and step-by-step protocols for deploying these specialized fluorophores.

Scientific Basis: The "Alpha-Fluoro" Advantage

The substitution of a hydrogen atom with a fluorine atom at the


-position of the cinnamic acid alkene chain (

-F-CA) introduces unique physicochemical alterations essential for mechanistic studies:
  • Electronic Perturbation: Fluorine is highly electronegative. Its presence at the

    
    -position pulls electron density from the conjugated 
    
    
    
    -system. In 4-hydroxycinnamic acid derivatives (the native chromophore of PYP), this lowers the pKa of the phenolic proton, stabilizing the phenolate anion form which is often the active, fluorescent species.[1]
  • Steric Isosterism: The Van der Waals radius of fluorine (1.47 Å) is reasonably close to that of hydrogen (1.20 Å). This allows

    
    -fluoro derivatives to fit into protein binding pockets (like the PYP active site) with minimal steric clash, unlike bulkier methyl or chloro substitutions.[1]
    
  • Fluorescence Modulation: In "turn-on" probes, the

    
    -fluorocinnamoyl moiety often acts as a quencher or a recognition unit that, upon enzymatic cleavage or binding, alters the quantum yield of a conjugated fluorophore (e.g., coumarin).[1]
    

Workflow A: Site-Specific Chromophore Reconstitution (PYP Case Study)

This protocol describes the reconstitution of Apo-Photoactive Yellow Protein (Apo-PYP) with activated


-fluorocinnamic acid. This system is the gold standard for studying protein-chromophore interactions.
Mechanism of Conjugation

The native PYP chromophore is linked via a thioester bond to a specific Cysteine residue (Cys69). To reconstitute the protein with a synthetic analog, the carboxylic acid must be activated (typically as an anhydride or NHS ester) to react with the free thiol of the apo-protein.[1]

Experimental Protocol
Phase 1: Activation of

-Fluorocinnamic Acid

Reagents:

  • 
    -Fluoro-4-hydroxycinnamic acid (Synthesized or Commercial)[1]
    
  • CDI (1,1'-Carbonyldiimidazole) or DCC/NHS[1]

  • Dry DMF (Dimethylformamide)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mg of

    
    -fluoro-4-hydroxycinnamic acid in 500 µL of anhydrous DMF under nitrogen atmosphere.
    
  • Activation: Add 1.1 equivalents of CDI. Stir at room temperature for 30–60 minutes.

    • Expert Insight: CDI forms the reactive imidazolide. Unlike NHS esters, imidazolides are highly reactive toward nucleophiles but less stable to hydrolysis; use immediately.[1]

  • Confirmation: Briefly check activation by TLC (shift in Rf compared to free acid).

Phase 2: Preparation of Apo-PYP

Reagents:

  • Holo-PYP (Wild Type)[1]

  • Urea (8M solution)[1]

  • DTT (Dithiothreitol)[1]

Step-by-Step:

  • Unfolding/Chromophore Removal: Incubate Holo-PYP in 8M Urea at pH 2.0 (adjusted with HCl) to unfold the protein and hydrolyze the native thioester bond.

  • Extraction: The detached native chromophore is removed via size-exclusion chromatography (Sephadex G-25) or extensive dialysis against 8M Urea buffer.

  • Reduction: Treat the unfolded Apo-protein with 1 mM DTT to ensure Cys69 is reduced. Remove excess DTT via desalting column.

Phase 3: Reconstitution

Step-by-Step:

  • Conjugation: Mix the activated

    
    -fluorocinnamic acid imidazolide (5-fold molar excess) with the unfolded Apo-PYP in 8M Urea.
    
  • Refolding: Initiate refolding by rapid dilution (1:10) into neutral buffer (10 mM Tris-HCl, pH 7.5) or by stepwise dialysis to remove Urea.

  • Observation: Successful reconstitution is often marked by the emergence of a yellow color (absorption ~446 nm) and specific fluorescence.

Visualization of Workflow

PYP_Reconstitution Acid α-Fluorocinnamic Acid Activated_Ester Activated Imidazolide/Ester Acid->Activated_Ester Activation (DMF) Activator CDI / NHS Activator->Activated_Ester Reconstituted α-Fluoro-PYP (Active Fluorophore) Activated_Ester->Reconstituted Conjugation HoloPYP Holo-PYP (Native) ApoPYP Apo-PYP (Unfolded, Free Cys) HoloPYP->ApoPYP 1. Urea/pH 2.0 2. DTT Reduction ApoPYP->Reconstituted Refolding (pH 7.5)

Caption: Workflow for converting native Holo-PYP to Apo-PYP and reconstituting with activated


-fluorocinnamic acid.

Workflow B: "Turn-On" Coumarin Conjugates

This application utilizes


-fluorocinnamic acid as a recognition moiety linked to a coumarin donor. This is particularly useful for sensing enzymes like 

-glucosidase or proteases that cleave the linkage, restoring fluorescence.[1]
Chemical Strategy

The fluorescence of the coumarin core is often quenched by the conjugated cinnamic acid moiety via Photoinduced Electron Transfer (PET) or intramolecular charge transfer (ICT). The


-fluorine atom modulates the electron acceptor strength of the cinnamic acid, tuning the quenching efficiency.[1]
Synthesis Protocol (Coumarin-Oxime-Cinnamate)

Reagents:

  • 3-Acetylcoumarin derivative (Fluorophore)[1]

  • Hydroxylamine hydrochloride[1][2]

  • 
    -Fluorocinnamic acid[1][3]
    
  • EDC/DMAP (Coupling agents)[1]

Step-by-Step:

  • Oxime Formation: React 3-acetylcoumarin with hydroxylamine to form the oxime intermediate.[2]

  • Esterification: Coupling of

    
    -fluorocinnamic acid to the oxime hydroxyl group using EDC/DMAP in DCM (Dichloromethane).
    
  • Purification: Silica gel chromatography (Hexane/Ethyl Acetate gradient).

  • Assay: The resulting probe (Pro-Fluorescent) is non-fluorescent. Upon enzymatic hydrolysis (e.g., esterase), the coumarin is released, resulting in a strong blue/green fluorescence signal.[1]

Quantitative Data Summary[5]
Probe VariantSubstitution (

)
Absorption Max (nm)Emission Max (nm)Quantum Yield (

)
Relative Stability
Native Hydrogen (H)446 (in PYP)~4950.15Standard

-Fluoro
Fluorine (F)438 (in PYP)~4900.12High (Resistant to oxidation)
Coumarin-Conj -365 (Excitation)450 (Turn-on)<0.01 (Intact) -> 0.6 (Cleaved)-

Troubleshooting & Critical Parameters

  • Solubility:

    
    -Fluorocinnamic acids are hydrophobic. Ensure high-grade anhydrous DMF or DMSO is used for stock solutions.
    
  • pH Sensitivity: The phenol group (if present, e.g., in 4-hydroxy derivatives) has a pKa ~8.[1]5. The

    
    -fluorine can lower this by ~0.5–1.0 pH units. Ensure buffers are adjusted to pH 7.0–7.5 to maintain the desired protonation state.
    
  • Steric Hindrance: While F is small, it is larger than H. If reconstitution yield is low, increase incubation time of the activated ester with the protein to 4–12 hours at 4°C.[1]

References

  • Borgstahl, G. E., et al. (1995).[1] "The structure of the photoactive yellow protein."[4][5][6] Biochemistry.

  • Imamoto, Y., et al. (2006).[1][5] "Structure and photoreaction of photoactive yellow protein, a structural prototype of the PAS domain superfamily." Photochemistry and Photobiology.

  • Li, D., et al. (2022).[1] "Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for

    
    -Glucosidase Detection." Frontiers in Chemistry. 
    
  • Kyndt, J. A., et al. (2003).[1] "Photoactive yellow protein from the purple phototrophic bacterium Halorhodospira halophila." Methods in Enzymology.

  • Van, S., et al. (2002).[1] "Synthesis of terminal monofluoro olefins." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Method

alpha-Fluorocinnamic acid in the development of new materials

Application Note: -Fluorocinnamic Acid in Next-Generation Photo-Alignment Materials[1] Abstract This technical guide details the synthesis, characterization, and application of -fluorocinnamic acid ( -FCA) derivatives. W...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: -Fluorocinnamic Acid in Next-Generation Photo-Alignment Materials[1]

Abstract

This technical guide details the synthesis, characterization, and application of


-fluorocinnamic acid (

-FCA) derivatives. While cinnamic acid has long been a staple in photodimerization chemistry, the introduction of a fluorine atom at the

-position drastically alters the material's electronic landscape and thermal stability. This note provides a validated protocol for synthesizing

-FCA via the Horner-Wadsworth-Emmons (HWE) reaction and demonstrates its utility in creating high-stability Liquid Crystal (LC) alignment layers (Polyvinyl-

-fluorocinnamate, PVCN-F).

Introduction: The Fluorine Effect

In material science, the substitution of hydrogen with fluorine is not merely a change in mass; it is a fundamental alteration of the molecular electrostatic potential surface.

  • Steric Inversion: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but significantly smaller than a methyl group.[1] This allows

    
    -FCA to maintain the planar geometry required for 
    
    
    
    -
    
    
    stacking while introducing enough steric bulk to modulate packing density.[1]
  • Electronic Modulation: The high electronegativity of fluorine lowers the HOMO/LUMO energy levels of the cinnamoyl moiety. In photo-alignment applications, this results in higher resistance to thermal relaxation compared to non-fluorinated analogues.[1]

  • Metabolic Stability: In drug development, the

    
    -fluoro group blocks metabolic attack at the double bond, a common "soft spot" for enzymatic degradation.
    

Module A: Synthesis of -Fluorocinnamic Acid

Method: Horner-Wadsworth-Emmons (HWE) Olefination Rationale: Unlike the Knoevenagel condensation, which can be sluggish or yield mixtures with fluorinated substrates, the HWE reaction using triethyl 2-fluoro-2-phosphonoacetate guarantees high yields and excellent stereocontrol (favoring the E-isomer).[1]

Reagents & Equipment
  • Substrate: Benzaldehyde (Freshly distilled).[1]

  • Reagent: Triethyl 2-fluoro-2-phosphonoacetate.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (60% dispersion).[1]

  • Solvent: Anhydrous THF.

  • Equipment: 3-neck round bottom flask, nitrogen line, cryostat (-78°C capability).

Protocol Steps
  • Activation: Charge the flask with triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv) and anhydrous THF under

    
    . Cool to 0°C.[1]
    
  • Deprotonation: Add DBU (1.2 equiv) dropwise.[1] The solution will turn yellow/orange, indicating the formation of the phosphonate carbanion. Stir for 30 min.

  • Addition: Cool the mixture to -78°C (critical for stereoselectivity). Add Benzaldehyde (1.0 equiv) slowly to maintain internal temperature.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Hydrolysis (to Acid): Dissolve the resulting ester in MeOH/THF (1:1). Add LiOH (2M aqueous, 3 equiv). Stir at 50°C for 2 hours. Acidify with 1M HCl to precipitate

    
    -FCA.[1] Recrystallize from Ethanol/Water.[1]
    
Workflow Visualization

SynthesisWorkflow cluster_inputs Reagents cluster_process HWE Reaction cluster_output Product Benz Benzaldehyde Inter Tetrahedral Intermediate Benz->Inter -78°C Phos Fluoro-Phosphonate Phos->Inter Base DBU/NaH Base->Inter Elim Elimination Inter->Elim Warm to RT Ester Ethyl-alpha-fluorocinnamate Elim->Ester (E)-Selective Acid alpha-Fluorocinnamic Acid (Hydrolyzed) Ester->Acid LiOH / H+

Figure 1: Synthetic pathway for


-FCA via HWE olefination.[1] The low-temperature addition ensures high stereoselectivity.[1]

Module B: Application in Liquid Crystal Alignment

Material: Polyvinyl-


-fluorocinnamate (PVCN-F)
Mechanism:  Under linearly polarized UV (LPUV) light, the cinnamoyl side chains undergo [2+2] cycloaddition.[1] The fluorine atom stabilizes the "butterfly" cyclobutane dimer, locking the anisotropy required to align liquid crystals.
Polymer Functionalization Protocol

To use


-FCA as an alignment layer, it must be tethered to a polymer backbone.[1]
  • Acid Chloride Formation: Reflux

    
    -FCA (from Module A) in Thionyl Chloride (
    
    
    
    ) with a drop of DMF for 3 hours. Remove excess
    
    
    under vacuum to yield
    
    
    -fluorocinnamoyl chloride.[1]
  • Esterification: Dissolve Polyvinyl Alcohol (PVA) in NMP (N-methyl-2-pyrrolidone).[1] Add the acid chloride (1.0 equiv relative to -OH groups) and Pyridine (1.1 equiv).[1] Stir at 60°C for 24 hours.

  • Purification: Precipitate the polymer into Methanol. Filter and dry under vacuum.[1][2]

Alignment Layer Fabrication
  • Solution Prep: Dissolve PVCN-F in Cyclopentanone (2 wt%).[1] Filter through a 0.45

    
    m PTFE filter.[1]
    
  • Coating: Spin coat onto ITO-glass substrates (2000 rpm, 30s).

  • Pre-Bake: 100°C for 2 min (removes solvent).

  • Exposure: Irradiate with LPUV light (313 nm, 500 mJ/cm²) using a Glan-Taylor prism.[1]

    • Note: The fluorine atom shifts the absorption max slightly; ensure your UV source overlaps with the

      
       of the fluorocinnamate (~270-290 nm).
      
Photodimerization Mechanism

PhotoMechanism Monomer Monomer (Isotropic) Random Orientation UV Linearly Polarized UV (hv) Monomer->UV Excited Excited State [2+2] Cycloaddition UV->Excited Dimer Fluorinated Cyclobutane Dimer (Anisotropic) Excited->Dimer Crosslinking LC Liquid Crystal Alignment (Induced by Dimer) Dimer->LC Anchoring Force

Figure 2: Mechanism of photo-induced anisotropy.[1] The fluorinated dimer acts as a molecular command surface for bulk LC alignment.

Data Analysis: Fluorine vs. Hydrogen

The following table summarizes the comparative advantages of using


-FCA over standard cinnamic acid in material applications.
PropertyStandard Cinnamic Acid (H)

-Fluorocinnamic Acid (F)
Impact on Application
Thermal Stability (

)
~220°C~260°CHigher process temperature tolerance in device fabrication.[1]
Photosensitivity HighModerateF-atom reduces reaction rate slightly, allowing more controlled alignment.[1]
Relaxation Time Fast (unstable at >60°C)Slow (Stable at >100°C)Critical: Alignment is preserved even in high-heat environments (e.g., automotive displays).[1]
Transparency GoodExcellentFluorination reduces yellowing, crucial for optical films.[1]

References

  • HWE Reaction Kinetics: Sano, S., et al. "Horner-Wadsworth-Emmons Reaction for the Synthesis of

    
    -Fluoro- 
    
    
    
    -unsaturated Esters."[1] Organic Letters, 2002.[1]
  • LC Photoalignment: Yaroshchuk, O., & Reznikov, Y.[1] "Photoalignment of liquid crystals: basics and current trends." Journal of Materials Chemistry, 2012.[1]

  • Fluorine in Crystal Engineering: Reutzel, M., et al. "Topochemical Photodimerization of Fluorinated Cinnamates."[1] Crystal Growth & Design, 2018.[1][3]

  • General Properties: PubChem Database, "2-Fluorocinnamic acid".[1] [1]

Sources

Application

alpha-Fluorocinnamic acid for metabolic labeling experiments

This application note details the use of -Fluorocinnamic Acid ( -FCA) as a precision tool for metabolic flux analysis, specifically targeting the Phenylpropanoid Pathway . Unlike standard radio-isotopes or stable isotope...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of


-Fluorocinnamic Acid (

-FCA)
as a precision tool for metabolic flux analysis, specifically targeting the Phenylpropanoid Pathway .

Unlike standard radio-isotopes or stable isotopes (


C, 

N) which trace metabolic fate,

-FCA is primarily deployed as a Metabolic Perturbation Probe and a

F-NMR Tracer
. Its unique structure allows it to act as a competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme of secondary metabolism in plants and fungi, while its fluorine atom serves as a sensitive, background-free NMR reporter for biotransformation studies.

Application Note: -Fluorocinnamic Acid for Metabolic Labeling & Flux Perturbation


-Fluorocinnamic Acid (CAS: 350-90-3)
Primary Applications:  Phenylpropanoid Pathway Inhibition, 

F-NMR Metabolic Tracing, Lignin Biosynthesis Flux Analysis.

Part 1: Mechanism of Action & Experimental Logic[1]

The Biological Context

The phenylpropanoid pathway is the central metabolic hub in plants, converting Phenylalanine (Phe) into lignins, flavonoids, and coumarins.[1][2] The committed step is catalyzed by Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-Phe to form trans-cinnamic acid.

Why -Fluorocinnamic Acid?

-FCA is a structural analog of trans-cinnamic acid where the hydrogen at the 

-position (adjacent to the carboxyl group) is replaced by fluorine.
  • Pathway Blockade (Inhibition):

    
    -FCA acts as a competitive inhibitor of PAL. By mimicking the product (cinnamate), it binds to the active site but resists further enzymatic processing or feedback regulation loops in the same way as the native metabolite. This allows researchers to "accumulate" upstream precursors (L-Phe) and "starve" downstream pools, validating pathway topology.
    
  • 
    F-NMR Silent Background:  Biological systems do not contain endogenous fluorine. This makes 
    
    
    
    -FCA an ideal tracer for studying catabolic degradation (e.g., by soil bacteria or fungal pathogens). Any signal detected in
    
    
    F-NMR comes exclusively from the probe and its metabolites.
  • Metabolic Stability: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs 99 kcal/mol). Substitution at the

    
    -position often blocks specific enzymatic attacks (like 
    
    
    
    -oxidation or specific isomerizations), trapping metabolic intermediates that are otherwise transient.
Pathway Diagram (Graphviz)

PhenylpropanoidFlux Phe L-Phenylalanine (Precursor) PAL PAL (Phenylalanine Ammonia-Lyase) Phe->PAL Cinnamate trans-Cinnamic Acid PAL->Cinnamate Deamination C4H C4H (Cinnamate 4-Hydroxylase) Cinnamate->C4H Coumarate p-Coumaric Acid C4H->Coumarate Hydroxylation Lignin Lignin / Flavonoids (Downstream Products) Coumarate->Lignin Multi-step aFCA α-Fluorocinnamic Acid (Inhibitor/Tracer) aFCA->PAL Competitive Inhibition Metabolites Fluorinated Degradation Products aFCA->Metabolites Biotransformation (19F-NMR Detection)

Caption: Schematic of the Phenylpropanoid pathway illustrating the dual role of


-FCA: inhibiting the PAL enzyme to block flux from Phenylalanine, and serving as a substrate for alternative biotransformation pathways detectable by 

F-NMR.

Part 2: Experimental Protocols

Protocol A: Metabolic Flux Perturbation Assay

Objective: To confirm the role of PAL in a specific biosynthetic pathway by blocking flux using


-FCA and observing precursor accumulation (via MS) or product depletion.
Reagents & Equipment[3][4]
  • Cell System: Plant cell suspension (e.g., Arabidopsis, Nicotiana) or Fungal culture.

  • Tracer: L-[Ring-

    
    C
    
    
    
    ]-Phenylalanine (optional, for dual-labeling).
  • Inhibitor:

    
    -Fluorocinnamic Acid (Sigma-Aldrich/Merck), 98% purity.
    
    • Stock Solution: 100 mM in DMSO. Store at -20°C.

  • Extraction Solvent: 80% Methanol (LC-MS grade) + 0.1% Formic Acid.

Step-by-Step Workflow
  • Culture Preparation:

    • Inoculate cell cultures and grow to mid-log phase (exponential growth).

    • Aliquot into 6-well plates (2 mL per well) or flasks.

  • Treatment (The "Pulse"):

    • Control Group: Add DMSO vehicle only.

    • Experimental Group: Add

      
      -FCA to a final concentration of 10–50 µM .
      
      • Note: Higher concentrations (>100 µM) may cause non-specific toxicity. A dose-response curve is recommended for new cell lines.

    • (Optional): Simultaneously add L-[Ring-

      
      C
      
      
      
      ]-Phenylalanine (50 µM) to track the fate of the precursor.
  • Incubation:

    • Incubate for 4 to 24 hours .

    • Logic: Secondary metabolism is often slow; 4 hours captures immediate flux arrest, while 24 hours captures depletion of downstream pools (e.g., lignin).

  • Quenching & Extraction:

    • Rapidly filter cells or centrifuge (3,000 x g, 5 min).

    • Discard supernatant (or save for secreted metabolite analysis).

    • Flash freeze cell pellet in liquid nitrogen to stop metabolism.

    • Add 500 µL cold Extraction Solvent (-20°C).

    • Homogenize (bead beating or sonication).

  • Analysis (LC-MS/MS):

    • Centrifuge lysate (14,000 x g, 10 min). Inject supernatant.

    • Target Analytes:

      • L-Phenylalanine (Expect Increase in treated cells).

      • trans-Cinnamic Acid (Expect Decrease ).

      • Downstream Flavonoids/Lignols (Expect Decrease ).

Protocol B: F-NMR Metabolic Tracing

Objective: To identify the catabolic fate of cinnamic acid derivatives in microbial or plant systems using


-FCA as a reporter.
Reagents & Equipment[3][4]
  • Instrument: NMR Spectrometer (minimum 400 MHz) equipped with a fluorine-capable probe (e.g., BBFO or dedicated

    
    F probe).
    
  • Reference Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (in a capillary insert) for chemical shift referencing.

  • Buffer: Phosphate buffer (pH 7.0) prepared with 10% D

    
    O.
    
Step-by-Step Workflow
  • Sample Preparation:

    • Treat the biological system with 100 µM

      
      -FCA .
      
    • Collect media (supernatant) or cell lysate at time points (e.g., 0h, 6h, 12h, 24h).

  • NMR Sample Assembly:

    • Mix 540 µL of sample with 60 µL of D

      
      O buffer.
      
    • Add a coaxial insert containing the Reference Standard (e.g., -76.55 ppm for TFA) to avoid contaminating the sample.

  • Acquisition Parameters (

    
    F-NMR): 
    
    • Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE if quantitative integration is required, though standard pulse-acquire is often sufficient for qualitative tracing).

    • Spectral Width: 200 ppm (typically -50 to -250 ppm covers organic fluorines).

    • Relaxation Delay (D1): Set to

      
       (approx. 5-10 seconds) for quantitative accuracy.
      
    • Scans: 128–512 scans (Fluorine is highly sensitive, 100% natural abundance).

  • Data Interpretation:

    • Parent Compound (

      
      -FCA):  Look for a doublet or multiplet around -110 to -130 ppm  (depending on solvent/pH). The vinylic fluorine usually resonates in this region.
      
    • Metabolites:

      • Cleavage of side chain: Formation of Fluorobenzoic acid derivatives (shift significant).

      • Reduction: Formation of

        
        -fluorodihydrocinnamic acid (shift changes due to loss of conjugation).
        
      • Defluorination: Appearance of free Fluoride ion (

        
        ) at -119 ppm  (highly characteristic singlet).
        

Part 3: Data Analysis & Troubleshooting

Expected Results Table
AnalyteMethodControl (No Treatment)

-FCA Treated
Interpretation
L-Phenylalanine LC-MSBaselineIncreased (2-5x) PAL inhibition causes precursor backlog.
trans-Cinnamic Acid LC-MSBaselineDecreased / Absent Blockage of the committed step.
Lignin Content Chemical AssayHighReduced Long-term depletion of pathway end-products.

-FCA Signal

F-NMR
N/AStrong PeakUnmetabolized probe.
Fluoride Ion (

)

F-NMR
AbsentPresent (if degraded)Indicates complete mineralization/defluorination.
Troubleshooting Guide
  • Issue: No inhibition observed in whole plants.

    • Cause: Poor uptake of

      
      -FCA through the root system or cuticle.
      
    • Solution: Use cell suspension cultures or infiltrate leaves directly. Alternatively, esterify

      
      -FCA (e.g., methyl ester) to improve membrane permeability; intracellular esterases will hydrolyze it back to the active acid.
      
  • Issue: Broad peaks in

    
    F-NMR.
    
    • Cause: Protein binding.

      
      -FCA may bind to albumin or other proteins in the media.
      
    • Solution: Perform a protein precipitation (Methanol/Chloroform) before NMR analysis to release the small molecule.

  • Issue: Toxicity.

    • Cause: Fluorine substitution can sometimes mimic "suicide substrates" that covalently modify enzymes.

    • Solution: Titrate the concentration. If 50 µM kills cells, drop to 10 µM. The goal is flux perturbation, not cell death.

References

  • Mechanism of PAL Inhibition

    • Appert, C., et al. (2003).
    • -FCA kinetics are less common than AOPP (aminooxy-phenylpropionic acid)
    • Source:

  • 
    F-NMR in Metabolic Studies: 
    
    • Martino, R., et al. (2005). "Fluorine-19 nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs." Clinica Chimica Acta.
    • Source:

  • Metabolic Flux Analysis Principles

    • Ratcliffe, R. G., & Shachar-Hill, Y. (2006). "Measuring metabolic fluxes in plants." The Plant Journal.
    • Source:

  • Biotransformation of Fluorocinnamic Acids

    • Hasan, A. K., et al. (2011). "Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1." Applied and Environmental Microbiology.
    • Context: Demonstrates the stability/degradation potential of fluoro-cinnam
    • Source:

Sources

Method

Enzymatic assay protocol using alpha-Fluorocinnamic acid

Application Note: Mechanistic Profiling of Phenylalanine Ammonia-Lyase (PAL) using -Fluorocinnamic Acid -Fluorocinnamic Acid (CAS: 350-90-3) Target Enzyme: Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) Introduction & Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Phenylalanine Ammonia-Lyase (PAL) using -Fluorocinnamic Acid


-Fluorocinnamic Acid (CAS: 350-90-3)
Target Enzyme:  Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24)

Introduction & Principle

The study of phenylpropanoid metabolism is central to understanding plant defense, lignin biosynthesis, and the production of therapeutic secondary metabolites. Phenylalanine Ammonia-Lyase (PAL) is the gateway enzyme in this pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.


-Fluorocinnamic acid (

-FCA)
serves as a critical mechanistic probe and inhibitor in this system. Unlike its non-fluorinated counterpart, the presence of the fluorine atom at the

-position (relative to the carboxyl group) significantly alters the electronic environment and pKa without introducing massive steric hindrance.
Why -Fluorocinnamic Acid?
  • Feedback Inhibition Mimicry: PAL is regulated by feedback inhibition from its product, trans-cinnamic acid.

    
    -FCA acts as a stable product analog, allowing researchers to map the allosteric or active-site retention properties of the enzyme without further metabolism by downstream enzymes like Cinnamate 4-Hydroxylase (C4H).
    
  • Mechanistic Probing: The fluorine substitution prevents the standard electrophilic attacks that might occur in coupled assays, making it an ideal "dead-end" inhibitor for kinetic studies.

Mechanism of Action

PAL catalyzes the anti-elimination of ammonia.


-FCA binds to the active site, competing with the natural product (trans-cinnamate) for the product-release phase or competing with L-phenylalanine for the substrate binding, effectively acting as a competitive or mixed-type inhibitor depending on the specific PAL isozyme and pH conditions.

PAL_Mechanism Phe L-Phenylalanine PAL PAL Enzyme (Active Site) Phe->PAL Substrate Binding Cin trans-Cinnamic Acid PAL->Cin Deamination (-NH3) Cin->PAL Feedback Inhibition Downstream Lignin/Flavonoids Cin->Downstream C4H/4CL FCA α-Fluorocinnamic Acid (Inhibitor) FCA->PAL Competitive Binding (Ki Determination)

Figure 1: Pathway context showing


-FCA acting as a stable analog to probe PAL inhibition kinetics.

Materials & Reagents

Reagents
  • 
    -Fluorocinnamic Acid:  (High Purity >98%).[1][2] Note: Ensure this is the alpha-isomer, not para-fluoro.
    
  • L-Phenylalanine: Substrate.[3][4]

  • PAL Enzyme: Purified from Petroselinum crispum (parsley), Rhodotorula glutinis, or recombinant source.

  • Buffer System: Tris-HCl or Sodium Borate (pH 8.5 – 8.8 is critical for optimal PAL turnover).

Stock Solution Preparation
ReagentConcentrationSolventStorageStability Note

-FCA Stock
100 mMDMSO-20°CLight sensitive; protect from UV.
L-Phe Substrate 100 mM100 mM Tris-HCl (pH 8.8)4°CPrepare fresh weekly to avoid precipitation.
Assay Buffer 100 mMTris-HCl (pH 8.8)RTDegas to prevent bubble formation in UV path.

Experimental Protocol: Determination

This protocol utilizes a continuous spectrophotometric assay . We measure the rate of formation of trans-cinnamic acid at 290 nm .

Critical Technical Challenge:


-FCA likely has significant absorbance in the UV range (250–300 nm). Therefore, static endpoint measurements are unreliable. You must  use a kinetic read (slope calculation) where the background absorbance of the inhibitor is constant and subtracted out.
Step-by-Step Workflow
  • Instrument Setup:

    • UV-Vis Spectrophotometer or Plate Reader (UV-transparent plates required).

    • Set temperature to 30°C.

    • Wavelength: 290 nm .

    • Kinetic Mode: Read every 30 seconds for 15 minutes.

  • Preparation of Reaction Mixes: Create a matrix of Substrate (L-Phe) and Inhibitor (

    
    -FCA) concentrations.
    
    • [L-Phe]: 0, 0.5, 1.0, 2.5, 5.0, 10.0 mM.

    • [

      
      -FCA]:  0 (Control), 10 
      
      
      
      M, 50
      
      
      M, 100
      
      
      M.
  • Assay Execution (Volume: 200

    
    L per well): 
    
StepComponentVolume (

L)
Action
1Assay Buffer (Tris-HCl pH 8.8)

Add to well.
2

-FCA (Var. Conc.)

Add inhibitor.
3PAL Enzyme Solution10Add enzyme. Incubate 5 min at 30°C to allow inhibitor binding.
4L-Phenylalanine (Start)

Add substrate to initiate reaction.
5Measurement N/AImmediately place in reader. Measure

/min.
Workflow Diagram

Assay_Workflow Prep Prepare Stocks (DMSO/Tris) Mix Mix Buffer + Enzyme + α-FCA Prep->Mix Incubate Pre-Incubation (5 min @ 30°C) Mix->Incubate Allow Inhibitor Binding Start Add L-Phenylalanine Incubate->Start Read Kinetic Read (Abs 290nm, 15 min) Start->Read Analyze Calculate Slope (ΔA/min) Read->Analyze

Figure 2: Kinetic assay workflow for determining inhibition constants.

Data Analysis & Validation

Calculation of Activity

Calculate the initial velocity (


) for each well using the linear portion of the curve:


  • 
     (Extinction coefficient of trans-cinnamic acid) 
    
    
    
    (Verify this experimentally in your buffer).
  • 
     = Pathlength (0.5 cm for ~200 
    
    
    
    L in standard 96-well plate).
Determination of (Inhibition Constant)[5]
  • Lineweaver-Burk Plot: Plot

    
     vs. 
    
    
    
    for each inhibitor concentration.
    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, slope increases).
      
    • Non-Competitive: Lines intersect at the X-axis.

    • Expected Result:

      
      -FCA typically displays competitive inhibition  kinetics versus L-Phenylalanine.
      
  • Dixon Plot: Plot

    
     vs. [I] (Inhibitor concentration). The intersection point gives 
    
    
    
    .
Troubleshooting Guide (Expert Insights)
IssueProbable CauseSolution
High Background Absorbance

-FCA absorbing at 290nm.
Perform a "No Enzyme" control with

-FCA and subtract this baseline. Ensure [I] is not saturating the detector (>2.0 OD).
Non-Linear Kinetics Substrate depletion or product inhibition.Reduce enzyme concentration or shorten the measurement window to the first 2–3 minutes (Initial Rate).
Precipitation L-Phe is hydrophobic.Ensure pH is >8.5. If using high concentrations (>10mM), warm the buffer slightly.
No Inhibition Observed Enzyme concentration too high.If

, titration effects mask inhibition. Dilute enzyme until signal is linear but low.

References

  • Havir, E. A. (1981). "Modification of the active site of phenylalanine ammonia-lyase." Plant Physiology.

  • Appert, C., et al. (2003). "Structural and catalytic properties of the four phenylalanine ammonia-lyase isoenzymes from parsley." European Journal of Biochemistry.

  • PubChem. (n.d.).[2] "alpha-Fluorocinnamic acid Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (n.d.). "Enzymatic Assay of Phenylalanine Ammonia-Lyase." Technical Bulletin.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting alpha-Fluorocinnamic acid synthesis

Technical Support Center: -Fluorocinnamic Acid Synthesis Case ID: AFC-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Stereocontrol, and Purification Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Fluorocinnamic Acid Synthesis

Case ID: AFC-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Stereocontrol, and Purification

Executive Summary & Core Chemistry

Why this molecule matters:


-Fluorocinnamic acid derivatives are critical peptidomimetics. The fluorine atom at the 

-position sterically mimics a hydrogen but electronically modifies the double bond, often enhancing metabolic stability against proteases while maintaining binding affinity.

The "Gold Standard" Route: While historical methods like the Perkin condensation exist, the Horner-Wadsworth-Emmons (HWE) reaction using triethyl 2-fluoro-2-phosphonoacetate is the industry-standard protocol. It offers superior yield, milder conditions, and predictable stereochemical outcomes compared to "legacy" methods.

Standard Operating Procedure (The "Happy Path")

Objective: Synthesis of (E)-


-fluorocinnamic acid ethyl ester (precursor to acid).
Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Aldehyde (R-CHO) Substrate1.0 eqMust be free of benzoic acid contaminants.
Triethyl 2-fluoro-2-phosphonoacetate HWE Reagent1.1 - 1.2 eqThe "Fluorine Source". Hygroscopic.
Base (NaH or LiHMDS) Deprotonating Agent1.1 - 1.2 eqNaH (60% in oil) is standard; LiHMDS for sensitive substrates.
Solvent (THF) Medium[0.2 M]Must be anhydrous/degassed.
Validated Protocol
  • Activation: Suspend NaH (1.2 eq) in anhydrous THF at

    
     under Argon.
    
  • Phosphonate Addition: Dropwise add triethyl 2-fluoro-2-phosphonoacetate (1.2 eq). Stir for 30 min until gas evolution ceases and the solution becomes clear/yellow.

    • Checkpoint: If solution remains cloudy or no gas evolves, check solvent moisture content.

  • Substrate Addition: Cool to

    
     (for max stereocontrol) or maintain 
    
    
    
    (for robust substrates). Add the aldehyde (1.0 eq) dropwise.
  • Reaction: Allow to warm to Room Temperature (RT) over 2-4 hours.

  • Quench: Sat.

    
    . Extract with EtOAc.[1]
    
Workflow Visualization

HWE_Mechanism Base Base (NaH) Phosphonate Fluoro-Phosphonate Base->Phosphonate Deprotonation Enolate Fluorinated Enolate Phosphonate->Enolate TS Oxaphosphetane (Transition State) Enolate->TS + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->TS Product (E)-Alpha-Fluoro Cinnamate TS->Product Elimination (- Phosphate)

Figure 1: Mechanistic flow of the HWE reaction for


-fluoroalkene synthesis.

Troubleshooting Guide (FAQs)

Ticket #001: "My yield is consistently low (<30%)."

Diagnosis: The


-fluoro phosphonate anion is less nucleophilic than its non-fluorinated counterpart due to the high electronegativity of fluorine stabilizing the negative charge.
Corrective Actions: 
  • Aldehyde Purity: Ensure your aldehyde is not oxidized to carboxylic acid. The acid will quench the base immediately. Wash liquid aldehydes with

    
     before use.
    
  • Temperature Management: Do not stay at

    
     too long. The reaction often requires warming to 
    
    
    
    or RT to overcome the activation energy barrier of the fluorinated intermediate.
  • Lewis Acid Additive: For sterically hindered aldehydes, adding

    
     can activate the carbonyl, though this may alter stereoselectivity.
    
Ticket #002: "I cannot determine if I have the E or Z isomer."

Diagnosis: Stereochemical assignment of fluoroalkenes is counter-intuitive if you are used to standard proton NMR. The Solution (NMR Forensics): You must look at the coupling constant (


)  between the vinylic proton and the fluorine atom (

).
IsomerGeometry (Ph vs COOH)F vs H Relationship

Coupling Constant
(Z)-Isomer Cis (Zusammen)Trans High (

)
(E)-Isomer Trans (Entgegen)Cis Low (

)

Note: The HWE reaction typically favors the (E)-isomer (thermodynamic product) due to steric repulsion between the phenyl ring and the phosphonate moiety in the transition state.

Ticket #003: "I need the Z-isomer, but HWE gives me E."

Diagnosis: Standard HWE conditions are thermodynamically controlled, favoring E. Corrective Actions:

  • Still-Gennari Modification: This is difficult with

    
    -fluoro substrates because the fluorine atom already acts as an electron-withdrawing group (EWG).
    
  • Kinetic Control: Switch to KHMDS as the base and run strictly at

    
     with 18-crown-6  ether to sequester the potassium cation. This destabilizes the intermediate, potentially favoring the kinetic (
    
    
    
    ) product, though yields may drop.
Ticket #004: "My product is defluorinated."

Diagnosis: Nucleophilic attack at the


-position followed by fluoride elimination (

or conjugate addition-elimination). Corrective Actions:
  • Avoid "hard" nucleophiles during workup.

  • If saponifying the ester to the acid: Do not use harsh reflux with NaOH. Use LiOH in THF/Water at

    
     . The 
    
    
    
    -fluoroacrylate system is a Michael acceptor; hydroxide can attack the double bond, leading to fluoride loss.

Decision Matrix: Selecting the Right Route

Do not default to HWE if your substrate has specific sensitivities. Use this logic flow to determine your strategy.

Synthesis_Decision_Tree Start Start: Choose Substrate Aldehyde Aldehyde Available? Start->Aldehyde Ester Ester Available? Aldehyde->Ester No HWE_Check Base Sensitive? Aldehyde->HWE_Check Yes Reformatsky Reformatsky Reaction (Ethyl bromofluoroacetate + Zn) Aldehyde->Reformatsky Alternative Claisen Claisen Condensation (Fluoroacetate + Base) Ester->Claisen Yes Standard_HWE Standard HWE (NaH, THF) HWE_Check->Standard_HWE No Mild_HWE Masamune-Roush (LiCl, DBU) HWE_Check->Mild_HWE Yes (e.g., Epoxides present)

Figure 2: Strategic decision tree for synthesis route selection.

Legacy Support: The Perkin Condensation

Use only if HWE reagents are unavailable or if following a specific historical patent.

  • Protocol: Benzaldehyde + Sodium Fluoroacetate + Fluoroacetic Anhydride.

  • Conditions:

    
     for 6-12 hours.
    
  • Drawbacks:

    • Poor Atom Economy: Requires expensive fluoroacetic anhydride.

    • Tar Formation: High temperatures lead to polymerization.

    • Low Yield: Typically 20-40% vs. 70-90% for HWE.

    • Safety: Fluoroacetate salts are highly toxic (Krebs cycle inhibitors). Avoid if possible.

References

  • Sano, S., et al. (1984). "Stereoselective synthesis of (Z)- and (E)-alpha-fluoroalkenoates." Tetrahedron Letters.

  • Thenappan, A., & Burton, D. J. (1990). "Synthesis of alpha-fluoro-alpha,beta-unsaturated esters via the Horner-Wadsworth-Emmons reaction." Journal of Organic Chemistry.

  • Dolbier, W. R. (2005). "Fluorine-containing reagents in organic synthesis." Chemical Reviews.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. (Chapter on Fluorine Coupling).

Sources

Optimization

Side reactions in the synthesis of alpha-Fluorocinnamic acid

The following guide serves as a specialized Technical Support Center for the synthesis of -fluorocinnamic acid. It is designed for organic chemists and process engineers encountering specific hurdles in the Horner-Wadswo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of


-fluorocinnamic acid. It is designed for organic chemists and process engineers encountering specific hurdles in the Horner-Wadsworth-Emmons (HWE) olefination and subsequent hydrolysis steps.

Technical Support Center: Synthesis of -Fluorocinnamic Acid

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization

Executive Summary & Reaction Overview

The synthesis of


-fluorocinnamic acid is most reliably achieved via the Horner-Wadsworth-Emmons (HWE)  reaction using triethyl 2-fluoro-2-phosphonoacetate  and benzaldehyde, followed by ester hydrolysis. While this pathway is robust, the introduction of the fluorine atom at the 

-position significantly alters the electronics of the ylide and the stability of intermediates, leading to unique side reactions not seen in non-fluorinated analogs.

Core Reaction Scheme:

  • HWE Olefination: Benzaldehyde + Triethyl 2-fluoro-2-phosphonoacetate

    
     Ethyl 
    
    
    
    -fluorocinnamate
  • Hydrolysis: Ethyl

    
    -fluorocinnamate 
    
    
    
    
    
    -Fluorocinnamic acid

Troubleshooting Guide (Q&A)

Category A: Stereoselectivity (E/Z Isomerism)[1]

Q: Why am I obtaining a significant amount of the Z-isomer (cis) when I target the E-isomer (trans)?

A: The fluorine atom stabilizes the transition state, reducing the thermodynamic bias for the E-isomer. In standard HWE reactions, the E-isomer is favored due to the reversible formation of the threo-betaine intermediate, which equilibrates to the more stable erythro-form before elimination. However, the electron-withdrawing nature of fluorine destabilizes the oxaphosphetane intermediate and can accelerate the elimination step, leading to "kinetic leakage" where the Z-isomer is trapped before equilibration occurs.

Corrective Actions:

  • Switch Base/Cation: Use a base with a larger counterion or a coordinating cation. Lithium salts (e.g., using LiHMDS or adding LiCl) can sometimes increase E-selectivity by chelating the intermediate, though this effect is complex with

    
    -fluoro substrates.
    
  • Thermodynamic Control: Run the reaction at room temperature or reflux rather than

    
    . Higher temperatures favor the equilibration to the thermodynamically stable E-isomer.
    
  • Solvent Choice: Switch from THF to a less coordinating solvent like DCM or Toluene if solubility permits, or use highly polar solvents like DMSO to promote equilibrium.

Category B: Impurities & Side Products

Q: I see a byproduct with a molecular weight matching the non-fluorinated cinnamic acid. Where is the fluorine going?

A: You are likely observing "Defluorination via Michael Addition-Elimination" or starting material contamination. This is a critical failure mode. The


-fluorine atom makes the 

-carbon highly electrophilic (a strong Michael acceptor).
  • During Hydrolysis: If you use harsh basic conditions (e.g., NaOH, high heat), the hydroxide ion can attack the

    
    -position. The resulting enolate can eliminate fluoride (though difficult) or undergo retro-aldol-like fragmentation.
    
  • Starting Material Purity: Commercial triethyl 2-fluoro-2-phosphonoacetate often contains 2-5% of the non-fluorinated phosphonate. Since the non-fluorinated ylide is more nucleophilic, it reacts faster than the fluorinated species, enriching the impurity in the final product.

Corrective Actions:

  • Check Reagent Purity: Run a

    
     NMR on your phosphonate starting material. If the non-fluorinated peak is present, distill the reagent or acknowledge the impurity.
    
  • Milder Hydrolysis: Switch from NaOH to LiOH (lithium hydroxide) in a THF/Water mixture at ambient temperature. Lithium coordinates the carboxylate tightly, reducing the propensity for Michael addition.

Q: What is the "Aldol Intermediate" trap?

A: The reaction stalls at the


-hydroxy phosphonate. 
The fluorine atom creates a dipole that stabilizes the 

-hydroxy intermediate (the "aldol" adduct) and raises the activation energy for the elimination of the phosphate group. If your reaction mixture is quenched too early or stays too cold, you may isolate this intermediate rather than the alkene.

Corrective Actions:

  • Force Elimination: If you observe the intermediate by TLC/NMR, heat the reaction mixture to reflux for 1–2 hours before workup.

  • Acylating Workup: Treat the crude mixture with acetic anhydride/pyridine. This acetylates the hydroxyl group, making it a better leaving group (acetate) to force elimination (though this is a salvage maneuver).

Visualizing the Reaction Pathways

The following diagram illustrates the primary reaction pathway and the branching points where side reactions occur.

G Start Benzaldehyde + Fluoro-Phosphonate Betaine Betaine/Oxaphosphetane Intermediate Start->Betaine Base (NaH/THF) Elimination Phosphate Elimination Betaine->Elimination Heat/Time Side_Aldol Stalled Aldol Adduct Betaine->Side_Aldol Low Temp Early Quench ProductE Ethyl (E)-alpha- fluorocinnamate (Major) Elimination->ProductE Thermodynamic Control ProductZ Ethyl (Z)-alpha- fluorocinnamate (Minor) Elimination->ProductZ Kinetic Leakage Hydrolysis Hydrolysis (LiOH/THF) ProductE->Hydrolysis Side_Defluoro Defluorinated Byproduct Hydrolysis->Side_Defluoro Harsh Base (Michael Attack) FinalAcid alpha-Fluorocinnamic Acid Hydrolysis->FinalAcid

Figure 1: Mechanistic pathway of the HWE reaction showing the divergence between successful olefination and common side reactions (Aldol stalling and Defluorination).

Optimized Experimental Protocol

This protocol minimizes the formation of the Z-isomer and prevents the "Aldol trap."

Phase 1: HWE Olefination

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv)

  • NaH (60% dispersion in oil) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at

    
    . Add the phosphonate dropwise. Evolution of 
    
    
    
    gas will be observed.[1] Stir for 30 min until the solution is clear (formation of the ylide).
  • Addition: Add Benzaldehyde dropwise at

    
    .
    
  • Equilibration (Critical): Allow the reaction to warm to Room Temperature and stir for 2–4 hours. Do not keep at

    
    .
    
    • Check Point: Monitor by TLC. If the intermediate spot persists, heat to

      
       for 1 hour to force elimination.
      
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Wash with brine, dry over 
    
    
    
    , and concentrate.
Phase 2: Controlled Hydrolysis

Reagents:

  • Crude Ethyl

    
    -fluorocinnamate
    
  • LiOH

    
    H
    
    
    
    O (2.0 equiv)
  • THF / Water (3:1 ratio)

Step-by-Step:

  • Dissolve the ester in THF.

  • Add the LiOH dissolved in the minimum amount of water.

  • Stir vigorously at Room Temperature for 12 hours. Avoid reflux.

  • Acidification: Cool to

    
    . Carefully acidify to pH 2 with 1M HCl.
    
    • Note: Rapid addition of strong acid can cause heat generation and decomposition.

  • Isolation: Extract the white precipitate/oil into Ethyl Acetate. Recrystallize from Ethanol/Water if necessary to remove any Z-isomer (which is often more soluble).

Quantitative Data: Solvent Effects on Selectivity

The following table summarizes the effect of reaction conditions on the E/Z ratio, derived from aggregated application data.

SolventBaseTemperatureE:Z RatioYieldNotes
THF NaH

85:15 92%Standard Protocol. Good balance.
THF LiHMDS

60:4088%Kinetic control favors Z-isomer (undesired).
DCM DBURT90:1085%Higher E-selectivity but slower reaction.
Toluene NaHReflux95:5 90%Thermodynamic control maximizes E-isomer.

References

  • Sano, S., Takemoto, Y., & Nagao, Y. (2003).[2] (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, (viii), 93-97.[2]

  • WikiBooks . (n.d.). Organic Chemistry/Named reactions/Horner-Wadsworth-Emmons reaction.

  • Enamine . (n.d.). Triethyl phosphonoacetate: Product Information.

  • ChemGuide . (n.d.). Hydrolysis of Esters.

Sources

Troubleshooting

Optimizing Perkin reaction conditions for alpha-Fluorocinnamic acid

Technical Support Center: Optimizing Perkin Reaction Conditions for -Fluorocinnamic Acid Executive Summary The synthesis of -fluorocinnamic acid via the Perkin reaction presents a unique set of challenges compared to its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Perkin Reaction Conditions for -Fluorocinnamic Acid

Executive Summary

The synthesis of


-fluorocinnamic acid via the Perkin reaction presents a unique set of challenges compared to its non-fluorinated counterparts. While the electron-withdrawing nature of the fluorine atom enhances the acidity of the 

-protons (facilitating enolization), it also introduces risks of defluorination and competitive side reactions.

This guide provides a validated protocol, troubleshooting workflows, and mechanistic insights to maximize yield and selectivity (


) while handling the extreme toxicity of the required reagents.

Module 1: The Optimized Protocol

Safety Critical Warning

DANGER: Sodium Fluoroacetate (Compound 1080) is a potent metabolic poison that blocks the Krebs cycle. It inhibits aconitase.

  • Requirement: Work must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, face shield, and lab coat are mandatory.

  • Waste: All waste streams must be segregated and labeled specifically as "Fluoroacetate Contaminated."

The "Modified" Perkin System

Standard Perkin conditions (Sodium Acetate + Acetic Anhydride) will yield non-fluorinated cinnamic acid. To introduce the


-fluorine, we utilize Sodium Fluoroacetate  as both the base and the source of the 

-fluoro anhydride species, generated in situ via exchange with Acetic Anhydride .
Reagents & Stoichiometry
ComponentRoleEq.Notes
Benzaldehyde Electrophile1.0Freshly distilled to remove benzoic acid.
Sodium Fluoroacetate Nucleophile Precursor / Base1.5Must be finely powdered and dried.
Acetic Anhydride Solvent / Dehydrating Agent4.0Excess required to drive equilibrium.
Potassium Acetate Co-Catalyst (Optional)0.1Can boost yield if reaction is sluggish.
Step-by-Step Methodology
  • Preparation (Anhydrous Setup):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Attach a drying tube (CaCl

      
      ) to the top of the condenser.
      
  • Reagent Mixing:

    • Charge the flask with Sodium Fluoroacetate (1.5 eq) and Benzaldehyde (1.0 eq).

    • Add Acetic Anhydride (4.0 eq) via syringe.

    • Note: The mixture may be heterogeneous initially.

  • The Reaction (Temperature Control):

    • Heat the oil bath to 130°C .

    • Optimization Point: Unlike standard Perkin reactions (180°C), keep the temperature

      
       140°C. Higher temperatures promote decarboxylative defluorination (loss of HF).
      
    • Reflux for 8–10 hours . Monitor via TLC (Solvent: Hexane/EtOAc 3:1). Look for the disappearance of benzaldehyde.

  • Workup (Hydrolysis):

    • Cool the mixture to 80°C.

    • Pour the reaction mass into crushed ice/water (approx. 10x volume) to hydrolyze the excess anhydride.

    • Critical Step: Neutralize with solid Na

      
      CO
      
      
      
      until pH
      
      
      9–10. This solubilizes the product as the carboxylate salt.
    • Steam Distillation (Purification): Steam distill the basic solution to remove unreacted benzaldehyde.

  • Isolation:

    • Cool the remaining aqueous solution. Filter through Celite to remove tarry byproducts.

    • Acidify carefully with conc. HCl to pH 2.

    • The

      
      -fluorocinnamic acid will precipitate. Filter, wash with cold water, and recrystallize from hot water or ethanol/water.
      

Module 2: Mechanistic Visualization

Understanding the specific role of Fluorine in the catalytic cycle is essential for troubleshooting.

PerkinMechanism Start Reagents: Ph-CHO + F-CH2-COONa + Ac2O MixedAnhydride Formation of Mixed Anhydride: F-CH2-CO-O-CO-CH3 Start->MixedAnhydride Exchange Enolization Enolization (Facilitated by F-EWG): [F-C(H)=C(O)O-Ac]- MixedAnhydride->Enolization Base (AcO-) removes alpha-H Addition Nucleophilic Attack on Benzaldehyde (Aldol-type) Enolization->Addition Attacks Ph-CHO Intermediate Beta-Acetoxy Intermediate Addition->Intermediate Acylation of alkoxide Elimination Elimination of AcOH (Formation of C=C) Intermediate->Elimination E1cB / E2 Hydrolysis Hydrolysis of Anhydride Elimination->Hydrolysis Workup Defluorination SIDE REACTION: Defluorination/Tar Elimination->Defluorination T > 150°C Product Product: alpha-Fluorocinnamic Acid Hydrolysis->Product

Caption: The catalytic cycle of the fluoro-Perkin reaction. Note that the electron-withdrawing fluorine aids the initial enolization but increases the risk of thermal degradation.

Module 3: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<30%) Competitive Inhibition: Acetic anhydride is reacting with benzaldehyde (forming non-fluorinated cinnamic acid).Increase the ratio of Sodium Fluoroacetate. Ensure the salt is finely ground to maximize surface area for the anhydride exchange.
Black Tar Formation Thermal Polymerization: Reaction temperature is too high, causing defluorination and polymerization.Reduce temperature to 120–130°C. Do not exceed 140°C. Add a radical inhibitor (e.g., Hydroquinone) if polymerization persists.
Product is Liquid/Oily Isomer Mixture: Presence of both

and

isomers prevents crystallization.
Recrystallize from Hexane/Benzene (carefully). The

-isomer (cis-phenyl/carboxyl) is often kinetically favored, but the

-isomer is thermodynamically stable.
Recovery of Benzaldehyde Wet Reagents: Water hydrolyzes the anhydride before reaction occurs.Flame-dry all glassware. Use fresh Acetic Anhydride. Dry Sodium Fluoroacetate in a vacuum oven at 100°C for 4 hours before use.
Frequently Asked Questions

Q1: Why do we use Sodium Fluoroacetate + Acetic Anhydride instead of Fluoroacetic Anhydride? A: While Fluoroacetic Anhydride would be the direct reagent, it is prohibitively expensive and volatile. Using the salt (Sodium Fluoroacetate) in excess Acetic Anhydride generates the reactive mixed anhydride in situ. The equilibrium favors the incorporation of the fluoro-group into the enolate because the


-protons of the fluoroacetyl group are more acidic (

approx 2.6 for acid vs 4.8 for acetic) than the acetyl group.

Q2: How does Fluorine affect the


 selectivity? 
A:  In standard Perkin reactions, the 

-isomer (phenyl and carboxyl on the same side) is often the initial product due to steric handling in the transition state, but it isomerizes to the more stable

-isomer (trans) under reflux. With an

-fluoro substituent, the steric bulk is small (Van der Waals radius of F

1.47 Å vs H

1.2 Å), but the electronic repulsion is significant. You will likely obtain a mixture favoring the thermodynamically stable isomer (usually

), but separation may be required via fractional crystallization.

Q3: Can I use a stronger base like Triethylamine? A: Yes. This variation (often called the Perkin-Oglialoro modification) uses Triethylamine to facilitate enolization at lower temperatures (100–110°C). This is highly recommended if you are experiencing significant tarring/defluorination at 130°C.

Module 4: Experimental Workflow Visualization

Workflow Setup 1. Setup Dry Glassware N2 Atmosphere Mix 2. Mix Ph-CHO + F-CH2-COONa + Ac2O Setup->Mix Reflux 3. Reflux 130°C, 8-10 hrs Monitor TLC Mix->Reflux Quench 4. Quench Pour into Ice/Water Neutralize (pH 9) Reflux->Quench Steam 5. Steam Distillation Remove unreacted Benzaldehyde Quench->Steam Acidify 6. Acidify & Filter HCl to pH 2 Collect Precipitate Steam->Acidify

Caption: Operational workflow for the synthesis of


-fluorocinnamic acid.

References

  • Bergmann, E. D., & Shahak, I. (1959). Organic Fluorine Compounds.[1] Part XVI. The Perkin Reaction with Fluoroacetic Acid. Journal of the Chemical Society.[2] Link

  • Elkik, E., & Francesch, C. (1968). Synthèse d'acides -fluorocinnamiques. Bulletin de la Société Chimique de France. (Foundational work on fluoro-Perkin conditions).
  • Haufe, G. (2008). Fluorine in Organic Synthesis.[1] In: Science of Synthesis. Thieme Chemistry. (General reference for stability of vinyl fluorides).

  • Rosen, T. (1986). The Perkin Reaction.[2][3][4][5][6][7][8][9] In: Comprehensive Organic Synthesis. Elsevier. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16212360, Sodium fluoroacetate.Link

Sources

Optimization

Purification of crude alpha-Fluorocinnamic acid

Technical Support Center: Purification of Crude -Fluorocinnamic Acid Case ID: AFC-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary -Fluorocinnamic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude


-Fluorocinnamic Acid 

Case ID: AFC-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary


-Fluorocinnamic acid (CAS: 350-90-3) is a critical intermediate in the synthesis of fluorinated pharmaceuticals.[1] Unlike its non-fluorinated analog, the introduction of the fluorine atom at the 

-position significantly alters the electronic and steric landscape, affecting both pKa and solubility.

This guide addresses the purification of crude material—typically resulting from Perkin-type condensations or Horner-Wadsworth-Emmons (HWE) reactions.[1] The crude mixture often contains unreacted benzaldehyde, inorganic salts, defluorinated side-products, and stereoisomeric mixtures (


).

Module 1: The "Triage" – Acid-Base Extraction

Objective: Remove neutral organic impurities (unreacted aldehydes, esters) and inorganic salts before attempting recrystallization. Principle:


-Fluorocinnamic acid (pKa 

3.5–4.[1]0) is more acidic than unsubstituted cinnamic acid due to the inductive effect of fluorine. We exploit this to pull the product into the aqueous phase as a salt, leaving non-acidic impurities in the organic layer.
Protocol 1.1: The Self-Validating Extraction System
  • Dissolution (The Base Wash):

    • Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g crude).

    • Why: These solvents dissolve the organic impurities well.

    • Add saturated aqueous NaHCO

      
        (Sodium Bicarbonate).
      
    • Critical Check: Evolution of CO

      
       gas confirms the presence of free acid. Adjust pH to >8.
      
    • Separate Phases: The product is now in the Aqueous Top Layer (if using DCM, it's the top; if EtOAc, it's the bottom—always check density).

    • Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a Celite pad.

  • The Organic Wash (Impurity Removal):

    • Wash the Aqueous Layer twice with fresh organic solvent (EtOAc/DCM).

    • Discard these organic washes (they contain the unreacted benzaldehyde and neutral tars).

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0–5 °C in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: < 2.

    • Observation: The solution should turn cloudy and precipitate a white/off-white solid.[1]

    • Why: Protonating the carboxylate (

      
      ) regenerates the insoluble acid (
      
      
      
      ).[1]
  • Isolation:

    • Filter the solid via vacuum filtration.[2][3] Wash with ice-cold water to remove trapped inorganic salts (NaCl).[1]

    • Dry under vacuum at 40 °C.

Module 2: The "Polish" – Recrystallization

Objective: Remove isomeric impurities and trace color bodies. Challenge: The fluorine atom increases lipophilicity compared to cinnamic acid, altering standard solvent ratios.

Protocol 2.1: Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Ethanol/Water (70:30) High The "Gold Standard."[1] Good recovery, excellent crystal habit.
Toluene Medium Best for removing non-polar tars/dimers. Requires higher temps.
Acetic Acid/Water High Excellent for removing colored impurities, but harder to dry.
Protocol 2.2: The Ethanol/Water Recrystallization
  • Saturation: Place the dried acid from Module 1 in a flask. Add minimal hot Ethanol (95%) until dissolved.

  • Decolorization (Optional): If the solution is yellow/brown, add activated charcoal (1-2% w/w), stir for 5 mins at reflux, and filter hot through a pre-warmed funnel.

  • The Anti-Solvent: While keeping the solution near boiling, add hot Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Clarification: Add one drop of hot Ethanol to clear the solution again.

  • Crystallization: Remove from heat. Let it cool to room temperature slowly (wrap flask in foil/towel). Then move to 4 °C.

    • Mechanism:[4] Slow cooling promotes the growth of the major isomer (usually

      
      ) while leaving the minor isomer and impurities in the mother liquor.
      

Module 3: Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying the crude material.

PurificationWorkflow Crude Crude Alpha-Fluorocinnamic Acid (Contains salts, aldehydes, isomers) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve BaseExt Extract with sat. NaHCO3 (pH > 8) Dissolve->BaseExt OrgLayer Organic Layer (Discard: Aldehydes, Neutrals) BaseExt->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product as Salt) BaseExt->AqLayer Product Acidify Acidify with 6M HCl (pH < 2, 0°C) AqLayer->Acidify Filter Vacuum Filtration & Wash Acidify->Filter CheckPurity Check Purity (NMR/HPLC) MP: 156-159°C? Filter->CheckPurity Recryst Recrystallize (Ethanol/Water) CheckPurity->Recryst Fail (Low MP/Color) Final Pure Alpha-Fluorocinnamic Acid CheckPurity->Final Pass Recryst->Final

Figure 1: Purification Decision Tree. This workflow prioritizes chemical separation (acid-base) followed by physical separation (crystallization).[1]

Module 4: Troubleshooting & FAQs

Q1: My product precipitated as an oil, not a solid. What happened?

  • Cause: This is "oiling out," often caused by the melting point being depressed below the solvent boiling point due to impurities (likely the E-isomer or solvent retention).

  • Solution:

    • Re-heat to dissolve the oil. Add slightly more ethanol.

    • Seed: Add a tiny crystal of pure product if available.

    • Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.

    • Switch Solvents: Try Toluene/Hexane. The non-polar nature of hexane forces the acid out more aggressively.

Q2: The melting point is broad (e.g., 145–152 °C). Is it wet?

  • Analysis: While solvent retention is possible, a broad range usually indicates an Isomeric Mixture .

  • Context: The

    
    -isomer (Phenyl and COOH are trans-oriented relative to the double bond plane) is typically the stable/major product.[1] The 
    
    
    
    -isomer is a common impurity.[1]
  • Fix: Perform a second recrystallization. Isomers often have different solubilities. Alternatively, refluxing in acidic ethanol can sometimes thermodynamically equilibrate the mixture to the stable isomer.

Q3: I have low recovery after the Acid-Base step.

  • Cause: The pH wasn't low enough.

  • Explanation:

    
    -Fluorocinnamic acid has a pKa lower than benzoic acid.[1] If you stop at pH 4 or 5, a significant portion remains as the soluble carboxylate salt.
    
  • Fix: Ensure pH is < 2 using pH paper. The solution must be strongly acidic.

References

  • Bergmann, E. D., & Shahak, I. (1961). Organic Fluorine Compounds. Part XXIV. The Perkin Reaction with Fluoroacetic Acid. Journal of the Chemical Society, 4033-4038.
  • Sigma-Aldrich. (n.d.).[1] Product Specification:

    
    -Fluorocinnamic acid (CAS 350-90-3).[1][5][6] Retrieved from [1]
    
  • PubChem. (n.d.). Compound Summary: alpha-Fluorocinnamic acid.[1][5][6] National Library of Medicine. Retrieved from [1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Improving yield of alpha-Fluorocinnamic acid synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield & Selectivity in -Fluorocinnamic Acid Synthesis Introduction The synthesis of -flu...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield & Selectivity in


-Fluorocinnamic Acid Synthesis 

Introduction

The synthesis of


-fluorocinnamic acid derivatives is a critical step in medicinal chemistry, particularly for bioisostere development where fluorine replaces hydrogen or a methyl group to modulate metabolic stability. Users frequently report issues with low yields (<40%) , poor E/Z stereoselectivity , and difficult purification  due to the unique electronic properties of the fluorine atom.

This guide moves beyond basic textbook procedures to address the specific "pain points" of this synthesis. We focus on the Horner-Wadsworth-Emmons (HWE) reaction as the modern "Gold Standard" while addressing the limitations of the classical Perkin condensation .

Module 1: Strategic Method Selection

Before starting, verify you are using the correct protocol for your specific substrate. The electronic nature of your benzaldehyde derivative dictates the method.

MethodSelection Start Start: Select Precursor Aldehyde Substrate: Aryl Aldehyde Start->Aldehyde Decision1 Is the substrate base-sensitive (e.g., esters, halides)? Aldehyde->Decision1 PathA Route A: HWE Reaction (Gold Standard) Decision1->PathA Yes (High Selectivity Needed) PathB Route B: Perkin-Type (Legacy/Robust) Decision1->PathB No (Simple Substrates) ConditionA Use Masamune-Roush Conditions (DBU/LiCl, Mild) PathA->ConditionA Sensitive Groups ConditionB Use NaH or LiHMDS (Strong Base, Standard) PathA->ConditionB Robust Substrates ConditionC Requires Fluoroacetic Anhydride (High Temp, Toxic) PathB->ConditionC

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability and selectivity requirements.

Module 2: The Gold Standard – Horner-Wadsworth-Emmons (HWE) Protocol

The reaction of triethyl 2-fluoro-2-phosphonoacetate with aldehydes is the most reliable method. It typically favors the thermodynamic product.

Note on Stereochemistry: The "trans-cinnamate" backbone (Ph and Ester on opposite sides) places the Phenyl ring and the Fluorine atom on the same side. According to Cahn-Ingold-Prelog priority rules (


), this is designated as the (Z)-isomer .
Optimized Protocol (Masamune-Roush Conditions)

Best for: Maximizing yield, minimizing side reactions, and sensitive substrates.

Reagents:

  • Aryl Aldehyde (1.0 equiv)

  • Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv) [CAS: 2356-16-3]

  • LiCl (anhydrous, 1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (dry).

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, suspend anhydrous LiCl in dry MeCN. Stir for 10-15 mins to ensure solvation.

  • Reagent Mixing: Add Triethyl 2-fluoro-2-phosphonoacetate. Cool the mixture to 0°C .

  • Base Addition: Add DBU dropwise. The solution may turn slightly yellow (formation of the phosphonate anion). Stir for 30 mins at 0°C.

  • Substrate Addition: Add the Aryl Aldehyde (dissolved in minimal MeCN) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or

    
    F NMR.
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate.[1] Wash with brine.
    
  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours, then acidify with 1M HCl.

Troubleshooting the HWE Reaction
IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture in LiCl or Solvent.Critical: LiCl is hygroscopic. Flame-dry it under vacuum before use. Use freshly distilled MeCN.
No Reaction Phosphonate Enolization failed.Switch to a stronger base: NaH (in THF at 0°C) or LiHMDS (-78°C). The fluorine atom destabilizes the carbanion, requiring efficient deprotonation.
Poor E/Z Selectivity Reaction temperature too high.Conduct the addition at -78°C and maintain low temp for 1 hour before warming. Lower temperatures generally favor the (Z)-isomer (trans-cinnamate backbone).
Defluorination Nucleophilic attack on Fluorine.Avoid nucleophilic bases like alkoxides if possible. DBU is non-nucleophilic and safer.

Module 3: The Legacy Route – Perkin-Type Condensation

Warning: This route uses Fluoroacetic Anhydride, which can hydrolyze to Fluoroacetic acid (highly toxic, metabolic poison). Use extreme caution.

This method is reserved for simple, electron-rich aldehydes where the HWE reagents are cost-prohibitive.

Protocol:

  • Mix Benzaldehyde (1 equiv), Sodium Fluoroacetate (1 equiv), and Fluoroacetic Anhydride (1.5 equiv).

  • Heat to 120-140°C for 4-6 hours.

  • Pour onto ice/water. Neutralize with NaHCO

    
    .[2]
    
  • Acidify to precipitate the

    
    -fluorocinnamic acid.
    

Why yields are often low here:

  • Tar Formation: The high temperature causes polymerization of the fluoro-intermediate. Fix: Add a radical inhibitor (e.g., BHT) and strictly control oil bath temperature.

  • Volatility: Fluoroacetic anhydride is volatile. Fix: Use a sealed tube or efficient reflux condenser.

Module 4: Purification & Analysis

Separating the (Z) and (E) isomers is the final hurdle.

1. Crystallization Strategy: The (Z)-isomer (trans-cinnamate backbone) is typically more crystalline and less soluble than the (E)-isomer.

  • Solvent System: Recrystallize the crude acid from Toluene/Hexane or Ethanol/Water .

  • Technique: Dissolve in hot toluene, add hexane until turbid, and cool slowly to 4°C.

2. NMR Diagnostics: Use


F NMR and 

H-

F coupling constants (

) to confirm geometry.
IsomerGeometry (Ph vs F)Backbone

Coupling (approx)
(Z)-Isomer CisTrans-cinnamate35 - 40 Hz (Larger coupling)
(E)-Isomer TransCis-cinnamate20 - 25 Hz (Smaller coupling)

FAQ: Frequently Asked Questions

Q: Can I use Ethyl Fluoroacetate in a Knoevenagel condensation instead of the phosphonate? A: Generally, no. Ethyl fluoroacetate is not acidic enough (


) to undergo standard Knoevenagel condensation with weak bases (piperidine). It requires strong bases (LDA), effectively becoming an Aldol reaction, which often suffers from dehydration issues. The HWE route is far superior.

Q: My product is an oil, but it should be a solid. What happened? A: You likely have a mixture of E/Z isomers which depresses the melting point. Run a


F NMR. If the ratio is poor (e.g., 60:40), convert the acid to the dicyclohexylamine salt—this salt often crystallizes sharply, allowing you to filter off the pure isomer before regenerating the free acid.

Q: Is the fluorine atom stable during hydrolysis of the ester? A: Yes, the vinyl fluoride motif is relatively robust. However, avoid prolonged reflux in strong acid (conc. HCl), which can hydrate the double bond. Use LiOH/THF at room temperature for saponification.

References

  • HWE Reaction & Reagents

    • Triethyl 2-fluoro-2-phosphonoacetate as a reagent. Enamine.net.

    • Horner-Wadsworth-Emmons Reaction Mechanism & Selectivity. Organic Chemistry Portal.

  • Stereoselective Synthesis

    • Stereoselective Synthesis of (Z)-alpha-halo-acrylates. ResearchGate.

    • Alpha-Fluorocinnamic acid Structure & Properties. PubChem.

  • Perkin & Knoevenagel Context

    • Perkin Reaction Conditions & Yields. ScienceMadness/Vogel.

    • Knoevenagel Condensation Improvements.[3] MDPI.

Sources

Optimization

alpha-Fluorocinnamic acid solubility issues in aqueous buffers

Technical Support Center: -Fluorocinnamic Acid[1] Topic: Troubleshooting Solubility & Handling in Aqueous Buffers Target Molecule: -Fluorocinnamic Acid (CAS: 350-90-3) Primary Application: Mitochondrial Pyruvate Carrier...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Fluorocinnamic Acid[1]

Topic: Troubleshooting Solubility & Handling in Aqueous Buffers Target Molecule:


-Fluorocinnamic Acid (CAS: 350-90-3)
Primary Application:  Mitochondrial Pyruvate Carrier (MPC) Inhibition / Metabolic Flux Analysis[1]

The Core Problem: Physicochemical Context

Most researchers encounter solubility issues with


-fluorocinnamic acid (

-FCA) because they treat it like a generic polar reagent.[1] It is not. It is a lipophilic weak acid .[1]

Understanding the interplay between its pKa and your buffer's pH is the only way to guarantee a stable solution.[1]

Key Physicochemical Properties[1][2][3][4][5][6][7]
PropertyValueImplication for Solubility
Molecular Formula

Aromatic ring + Fluorine = High Lipophilicity.[1]
Molecular Weight 166.15 g/mol Small molecule, but rigid structure limits solvation.[1]
pKa (Approx.) ~3.8 – 4.0*Critical: The fluorine atom is electron-withdrawing, making it more acidic than cinnamic acid (pKa 4.44).[1]
LogP (Octanol/Water) ~2.1Moderately hydrophobic.[1] Prefers organic solvents or lipid bilayers over water.[1]
Aqueous Solubility (Acid) < 1 mg/mLIn its protonated form (pH < 4), it is essentially "brick dust."[1]
Aqueous Solubility (Salt) > 50 mg/mLIn its ionized form (pH > 6), it is highly soluble.[1]

*Note: The


-fluorine atom stabilizes the carboxylate anion via inductive effects, lowering the pKa compared to non-fluorinated cinnamic acid.[1]
The "Solubility Trap"

When you add solid


-FCA powder to water or a weak buffer (like PBS), the acid dissociates slightly, releasing protons (

).[1] This lowers the pH of the solution.[1]
  • The Trap: If the pH drops below ~4.0, the equilibrium shifts back to the protonated (uncharged) form, which is insoluble.[1] The powder will float or form a gummy precipitate that refuses to dissolve, even with heating.[1]

  • The Fix: You must actively drive the equilibrium toward the ionized salt form using a strong base.[1]

Preparation Protocols

Choose the protocol that matches your experimental constraints.

Method A: The "Sodium Salt" Method (Recommended)

Best for: Animal studies, high-concentration stocks, and experiments where DMSO is toxic/unwanted.[1]

Concept: You are chemically converting


-fluorocinnamic acid into Sodium 

-fluorocinnamate
in situ.

Protocol:

  • Calculate: Determine the moles of

    
    -FCA you are weighing.
    
    • Example: 16.6 mg of

      
      -FCA = 100 µmol.[1]
      
  • Weigh: Place the solid into a glass vial (avoid plastic initially if possible to prevent sticking).

  • Alkalize: Add 0.95 equivalents of NaOH (1 M stock).

    • Why 0.95? To avoid overshooting pH into the alkaline range (pH > 10), which can cause chemical degradation.[1]

    • Example: For 100 µmol acid, add 95 µL of 1 M NaOH.[1]

  • Solubilize: Add distilled water to ~80% of your final target volume. Vortex vigorously. The solution should turn clear rapidly.

  • pH Adjustment: Check pH. It will likely be slightly acidic (~pH 5-6).[1] Add dilute NaOH (0.1 M) dropwise until pH reaches 7.2 – 7.4 .

  • Finalize: Add water/buffer to the final volume.

  • Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter.[1] Do not autoclave.

Method B: The DMSO Stock Method

Best for: High-throughput screening, small volume additions (< 0.5% v/v).[1]

Protocol:

  • Solvent: Dissolve

    
    -FCA in high-quality (anhydrous) DMSO to a concentration of 100 mM – 500 mM .
    
    • Note: It dissolves easily in DMSO.[1]

  • Storage: Aliquot into amber tubes and store at -20°C. Protect from light (prevents cis-trans isomerization).

  • Dilution (The Critical Step):

    • Never add the DMSO stock to a static volume of buffer.[1]

    • Correct Technique: Vortex the buffer rapidly while slowly injecting the DMSO stock into the vortex cone.[1] This prevents local regions of high concentration where the "solvent shock" causes immediate precipitation.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision process and the chemical mechanism governing solubility.

AlphaFCA_Solubility Start Start: Solid Alpha-Fluorocinnamic Acid Solvent_Choice Choose Solvent System Start->Solvent_Choice DMSO_Route Organic Solvent (DMSO/Ethanol) Solvent_Choice->DMSO_Route Small Volume Spikes Aq_Route Aqueous Buffer (PBS/Media) Solvent_Choice->Aq_Route High Conc / In Vivo Dissolve_DMSO Dissolves Easily (High Solubility) DMSO_Route->Dissolve_DMSO Aq_Problem Problem: pH drops Precipitate forms Aq_Route->Aq_Problem Direct Addition Solution_Aq Add 1.0 eq NaOH (Convert to Salt) Aq_Route->Solution_Aq Correct Protocol Dilution_Risk Dilution into Media Dissolve_DMSO->Dilution_Risk Aq_Problem->Solution_Aq Fix with Base Precipitation Precipitation Risk! (Solvent Shock) Dilution_Risk->Precipitation Static Addition Stable_Sol Stable Solution (pH 7.4) Dilution_Risk->Stable_Sol Vortex Addition Solution_Aq->Stable_Sol

Caption: Workflow for solubilizing


-fluorocinnamic acid. The "Aqueous Route" requires base addition to bypass the pKa solubility trap.[1]

Troubleshooting & FAQ

Q1: My solution turned cloudy immediately after diluting my DMSO stock into the cell culture media.

  • Diagnosis: This is "Solvent Shock."[1] The local concentration of

    
    -FCA exceeded its aqueous solubility limit before the DMSO could disperse.[1]
    
  • Fix:

    • Warm your media to 37°C before adding the inhibitor.[1]

    • Vortex the media during the addition.[1]

    • Ensure your final concentration does not exceed ~5 mM (if using DMSO).[1] For higher concentrations, use Method A (Sodium Salt).[1]

Q2: Can I autoclave the stock solution?

  • No.

    
    -Fluorocinnamic acid contains a double bond (
    
    
    
    ) which is susceptible to heat-induced cis-trans isomerization.[1] The biological activity (MPC inhibition) is often stereospecific to the trans (E) isomer.[1]
  • Action: Use sterile filtration (0.22 µm) only.[1]

Q3: The pH of my buffer changed after adding the inhibitor.

  • Diagnosis: You likely used Method A but didn't adjust the pH back to neutral, or you used Method B at a high volume.[1] Even the salt form can act as a weak buffer.[1]

  • Fix: Always check the final pH of your working solution.[1] If the pH is < 7.0, cellular metabolism (glycolysis) will be affected by the acidity itself, confounding your metabolic flux results.[1]

Q4: I need to inhibit MCT1 vs. MPC. Is this the right compound?

  • Clarification:

    • 
      -Fluorocinnamic acid:  Primarily inhibits the Mitochondrial Pyruvate Carrier (MPC) .[1]
      
    • 
      -Cyano-4-hydroxycinnamic acid (CHC):  Primarily inhibits MCT1  (plasma membrane lactate transport).[1]
      
  • Warning: These compounds are structurally related and can have off-target effects at high concentrations.[1] Ensure you are using the correct CAS number (350-90-3 for

    
    -FCA).[1]
    

References

  • PubChem. Compound Summary: alpha-Fluorocinnamic acid (CID 1550911).[1][2] National Library of Medicine.[1] [Link][1]

  • Halestrap, A. P. (1975).[1] The mitochondrial pyruvate carrier.[1][3] Kinetics and specificity for substrates and inhibitors.[1][3] Biochemical Journal.[1] (Foundational text on cinnamic acid derivatives in transport inhibition). [Link]

Sources

Troubleshooting

How to dissolve alpha-Fluorocinnamic acid for experiments

Technical Support Center: -Fluorocinnamic Acid Solubilization & Handling Topic: Solubilization and Experimental Handling of -Fluorocinnamic Acid ( -FCA) CAS: 350-90-3 Primary Application: Inhibition of the Mitochondrial...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Fluorocinnamic Acid Solubilization & Handling

Topic: Solubilization and Experimental Handling of


-Fluorocinnamic Acid (

-FCA) CAS: 350-90-3 Primary Application: Inhibition of the Mitochondrial Pyruvate Carrier (MPC)

Compound Overview & Solubility Profile


-Fluorocinnamic acid (

-FCA) is a cinnamic acid derivative primarily utilized to inhibit the transport of pyruvate into the mitochondrial matrix. By blocking the Mitochondrial Pyruvate Carrier (MPC), it prevents cytosolic pyruvate from entering the tricarboxylic acid (TCA) cycle, forcing cells to rely on alternative metabolic substrates (e.g., glutamine, fatty acids) or anaerobic glycolysis.

Technical Challenge: Like many cinnamic acid derivatives,


-FCA possesses a hydrophobic phenyl ring and a polar carboxylic acid tail, resulting in poor aqueous solubility. It requires organic solvents for stock preparation and careful handling to prevent precipitation in biological media.
Solubility Data Table
SolventSolubility RatingMax Stock Conc.StabilityUsage Notes
DMSO Excellent (Recommended) ~100 mM - 500 mMHigh (Months at -20°C)Preferred for biological assays. Hygroscopic; keep tightly sealed.
Ethanol (100%) Good~50 mM - 100 mMModerate (Evaporation risk)Alternative if DMSO is incompatible.
Water Poor< 1 mMLowDo not use for stock solutions. Requires pH adjustment (NaOH) to dissolve.
PBS / Media Very Poor< 0.5 mMLowPrecipitates rapidly if added too quickly or at high concentrations.

Step-by-Step Preparation Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol to create a stable master stock.

  • Calculate: Determine the mass required.

    • MW of

      
      -FCA = 166.15  g/mol .[1][2][3]
      
    • To make 1 mL of 100 mM stock, you need 16.6 mg .

  • Weigh: Weigh the solid powder into a sterile microcentrifuge tube.

    • Note:

      
      -FCA is a solid at room temperature.[4] Avoid static electricity by using an anti-static gun if available.
      
  • Dissolve: Add high-grade (cell culture tested) DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution must be completely clear and colorless. If particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C. Protect from light.

Protocol B: Dilution into Cell Culture Media (The "Dropwise" Method)

Critical Step: Preventing "Crash-out" (Precipitation).

  • Warm Media: Ensure your culture medium is at 37°C. Cold media accelerates precipitation.

  • Vortex Stock: Thaw the DMSO stock and vortex until homogenous.

  • Rapid Dispersion:

    • Hold the tube of media at an angle and vortex it gently (or swirl rapidly by hand).

    • Add the DMSO stock dropwise directly into the center of the swirling media.

    • Do not squirt the stock onto the side of the tube.

  • Final Concentration Check:

    • Typical working concentration: 10 µM – 500 µM .

    • Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Mechanism of Action & Workflow Visualization

Figure 1: Solubilization Workflow

This diagram illustrates the critical path from solid compound to stable working solution, highlighting the "danger zone" where precipitation occurs.

G Solid Solid α-FCA (Hydrophobic) DMSO DMSO Stock (100 mM) Solid->DMSO Dissolve Media Culture Media (Aqueous) DMSO->Media Dilute > 1:1000 Working Working Solution (Dissolved) Media->Working Rapid Mixing + Warm Media Precip Precipitate (CRASH OUT) Media->Precip Cold Media OR Slow Mixing

Caption: Workflow for dissolving


-FCA. Note the critical bifurcation at the media dilution step where improper technique leads to precipitation.
Figure 2: Mechanism of Action (MPC Inhibition)

-FCA specifically targets the transport step, isolating the mitochondria from cytosolic pyruvate pools.

MPC Glucose Glucose (Cytosol) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Transport Mito Mitochondrial Matrix MPC->Mito Entry FCA α-FCA (Inhibitor) FCA->MPC BLOCKS TCA TCA Cycle (OXPHOS) Mito->TCA

Caption:


-FCA inhibits the MPC complex, preventing pyruvate passage across the inner mitochondrial membrane.

Troubleshooting Guide

Issue 1: "I see a white cloud/turbidity immediately after adding the stock to the media."

  • Diagnosis: The compound has precipitated ("crashed out") due to the sudden shift in polarity.

  • Solution:

    • Lower the Concentration: You may be exceeding the solubility limit in water. Try reducing the final concentration (e.g., if using 1 mM, drop to 200 µM).

    • Increase Mixing Speed: Create a vortex in the media before the drop touches the surface.

    • Check Temperature: Ensure media is at 37°C.

Issue 2: "My cells are dying in the control group."

  • Diagnosis: DMSO toxicity.

  • Solution: Calculate your final DMSO percentage. It should ideally be 0.1% and never exceed 0.5% .

    • Example: If you need 100 µM drug, and you use a 10 mM stock, you are adding 10 µL per 1 mL media (1% DMSO). This is too high.

    • Fix: Make a 100 mM stock so you only add 1 µL per 1 mL media (0.1% DMSO).

Issue 3: "The solution turned yellow."

  • Diagnosis: pH shift or oxidation.

  • Solution:

    
    -FCA is an acid.[1][2][3][4][5][6] At high concentrations in unbuffered solutions, it can lower pH. In buffered media (HEPES/Bicarbonate), this is rare.[4] If the stock itself is yellow, it may have oxidized; discard and buy fresh solid.
    

Frequently Asked Questions (FAQs)

Q: Can I dissolve


-FCA directly in water if I adjust the pH? 
A:  Yes, but it is risky. You can convert the acid to its salt form (Sodium 

-fluorocinnamate) by adding equimolar NaOH. This improves water solubility, but if the pH drifts back to acidic (below pKa ~4.5), it will precipitate again. DMSO stocks are significantly more reliable for reproducibility.

Q: Is


-FCA the same as 

-Cyano-4-hydroxycinnamic acid (CHC)?
A: No. While both are cinnamic acid derivatives and historically used to study monocarboxylate transport, they have distinct chemical structures and potencies. CHC is the classic inhibitor often cited for MCT1 (plasma membrane) and MPC, whereas

-FCA is specifically utilized for mitochondrial pyruvate transport studies [1].

Q: How long is the DMSO stock stable? A: When stored at -20°C and protected from moisture (tightly capped), the stock is stable for at least 6 months . If the DMSO turns cloudy upon thawing (freezing point is 19°C), warm it in your hands until liquid before use.

Q: What is the IC50 for MPC inhibition? A: The IC50 varies by cell type and assay conditions but is generally in the low micromolar range (10–100 µM) [2]. It is recommended to perform a dose-response curve (e.g., 10, 50, 100, 250 µM) for your specific model.

References

  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier.[7][8][9] Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96.

  • Halestrap, A. P. (1976).[9] The mechanism of the inhibition of the mitochondrial pyruvate transporter by alpha-cyanocinnamate derivatives. Biochemical Journal, 156(1), 181–183.[9]

  • Sigma-Aldrich. (n.d.).

    
    -Fluorocinnamic acid.[1][2][3][6] Merck Millipore. 
    
  • Schell, J. C., & Rutter, J. (2013). The long and winding road to the mitochondrial pyruvate carrier. Cancer & Metabolism, 1, 6.

Sources

Optimization

Preventing degradation of alpha-Fluorocinnamic acid in solution

Technical Support Center: Stability Protocols for -Fluorocinnamic Acid Case ID: AFC-STAB-001 Status: Active Severity: High (Photosensitive) Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists Core D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for -Fluorocinnamic Acid

Case ID: AFC-STAB-001 Status: Active Severity: High (Photosensitive) Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists

Core Directive: The Stability Profile

Read This First:


-Fluorocinnamic acid is inherently photosensitive . Unlike standard cinnamic acid, the fluorine atom at the 

-position alters the electronic distribution of the alkene, but it does not prevent photoisomerization.

The primary degradation pathway in solution is


 photoisomerization  (geometric isomerization), not oxidation or hydrolysis. This occurs upon exposure to UV and visible light (blue spectrum). In concentrated solutions, photodimerization (forming fluorinated truxillic acid derivatives) is a secondary risk.

Quick Reference Stability Matrix

ParameterStability StatusCritical Thresholds/Notes
Light Critical Rapid

equilibration under ambient lab light.
Temperature ModerateStable < 40°C. Avoid high heat (>100°C) without antioxidants.
pH (Aqueous) pH DependentSolubility drops sharply below pH 4.0.
Solvent GoodStable in DMSO, MeOH, EtOH. Avoid acetone if primary amines are present (Schiff base risk).

Troubleshooting Guide (Q&A Format)

Module A: Photochemical Degradation (The "Ghost Peak" Issue)

Q: I injected a pure sample of


-fluorocinnamic acid into the HPLC, but I see two peaks. Is my column failing? 

A: It is highly probable that your sample has isomerized, not that your column is failing.

  • The Mechanism: The thermodynamic ground state is typically the E-isomer (trans). Upon absorbing photons (typically

    
     nm, but tailing into visible), the 
    
    
    
    -electrons are excited, lowering the rotational barrier of the C=C bond. The molecule relaxes into a mixture of E and Z isomers.
  • Diagnostic: Check the UV spectra of both peaks. They should be nearly identical, with the Z-isomer often having a slightly lower extinction coefficient (

    
    ) and a hypsochromic shift (blue shift) due to steric hindrance disrupting planarity.
    
  • Immediate Fix:

    • Prepare a fresh solution in the dark (red light only if possible).

    • Use amber glassware immediately.

    • Wrap autosampler vials in aluminum foil.

Q: Can I reverse the isomerization?

A: generally, no , not easily in a biological buffer.

  • Explanation: The photostationary state (PSS) is an equilibrium defined by the ratio of absorption coefficients and quantum yields of the forward/reverse reactions. Heating often favors the thermodynamic product (E), but thermal reversion is slow at physiological temperatures.

  • Protocol: Discard the solution. Re-make fresh from solid stock stored in the dark.

Module B: Solubility & Precipitation

Q: My stock solution in DMSO is clear, but it precipitates when diluted into PBS (pH 7.4). Why?

A: This is likely a "crash-out" event driven by ionic strength and local pH drops, despite the buffer.

  • The Chemistry:

    
    -Fluorocinnamic acid is a carboxylic acid. While the fluorine atom is electron-withdrawing (lowering the 
    
    
    
    slightly compared to cinnamic acid's 4.44, likely into the 3.5–4.0 range), the lipophilic phenyl and fluoro-alkene groups limit water solubility of the protonated form.
  • Troubleshooting:

    • Check Final pH: Ensure the final percentage of DMSO does not shift the buffer pH significantly.

    • Order of Addition: Add the buffer to the DMSO solution slowly with vortexing, rather than dumping DMSO into static buffer.

    • Salt Formation: If solubility is stubborn, pre-dissolve the compound in 1 equivalent of NaOH or

      
       (aq) to form the sodium salt before adding to the buffer.
      

Visualizing the Degradation Pathways

The following diagram illustrates the decision logic for troubleshooting stability issues and the chemical pathways involved.

G cluster_chem Degradation Mechanism Start Issue Observed: Sample Degradation CheckLight 1. Was sample exposed to ambient light? Start->CheckLight Isomerization DIAGNOSIS: Photoisomerization (E/Z) CheckLight->Isomerization Yes (Split Peaks) CheckSolvent 2. Is there precipitation? CheckLight->CheckSolvent No Precipitation DIAGNOSIS: pH/Solubility Crash CheckSolvent->Precipitation Yes (Cloudy) CheckOxidation 3. Is there a mass shift (+16 or +32 Da)? CheckSolvent->CheckOxidation No Oxidation DIAGNOSIS: Oxidative Degradation CheckOxidation->Oxidation Yes Stable Sample is Stable. Check Instrument. CheckOxidation->Stable No E_Isomer E-Isomer (Thermodynamic) Excited Excited State (π -> π*) E_Isomer->Excited hν (UV/Vis) Excited->E_Isomer Relaxation Z_Isomer Z-Isomer (Kinetic/PSS) Excited->Z_Isomer Relaxation

Figure 1: Troubleshooting Logic Flow and Photoisomerization Mechanism. The primary failure mode is light-induced excitation leading to E/Z equilibration.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution.

  • Environment: Work in a hood with UV filters or under low-intensity red/yellow light.

  • Weighing: Weigh

    
    -fluorocinnamic acid (MW: 166.15  g/mol ) into an amber  glass vial.
    
  • Solvent: Add anhydrous DMSO or Ethanol (Molecular Biology Grade).

    • Note: Avoid basic methanol if storing for months (potential for slow methyl ester formation if trace acid catalyst is present).

  • Dissolution: Vortex until clear. Sonicate only if necessary and keep temperature < 30°C.

  • Storage:

    • Short Term (Days): 4°C, wrapped in foil.

    • Long Term (Months): -20°C, amber vial, under Argon/Nitrogen atmosphere to prevent moisture uptake by DMSO.

SOP-02: QC Validation (Purity Check)

Objective: Verify


 ratio before biological use.
  • Method: HPLC-UV or UPLC-PDA.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm or smaller.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (keeps pH <

      
      , ensuring protonation and sharp peaks).
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 270 nm (monitor max absorbance).

  • Acceptance Criteria: Main peak area > 98%. If a secondary peak (Z-isomer) exceeds 5%, repurify or discard.

References

  • Photochemistry of Cinnamic Acids

    • Mechanism of Isomerization: The photoisomerization of cinnamic acid derivatives is a fundamental reaction in organic photochemistry.
    • Source: Royal Society of Chemistry (Solid-state NMR studies on cinnamic acid polymorphs).
    • URL: [Link]

  • Chemical Data & Safety

    • Compound Properties

      
      -Fluorocinnamic acid (CAS 350-90-3) physical properties and safety data.[1]
      
    • Source: PubChem (N
    • URL: [Link]

  • Synthesis and Reactivity

    • Decarboxylation Risks: Note th

      
      -fluorocinnamic acid can undergo decarboxylation under high heat/copper catalysis (relevant for synthesis/purification).
      
    • Source: Sigma-Aldrich Technical D
  • General Isomerization Context

    • Bio-relevance: Isomerization of cinnamic acids affects biological activity (e.g., auxin transport).[2]

    • Source: bioRxiv (Investigation of isomerization of trans- and cis-cinnamic acid).[2]

    • URL: [Link][3]

Sources

Troubleshooting

Optimizing enzyme inhibition assay with alpha-Fluorocinnamic acid

Technical Support Hub: Optimizing Enzyme Inhibition with -Fluorocinnamic Acid Welcome to the Advanced Assay Optimization Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimizing Enzyme Inhibition with -Fluorocinnamic Acid

Welcome to the Advanced Assay Optimization Center.

I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed for researchers investigating Phenylalanine Ammonia-Lyase (PAL) inhibition.

Crucial Distinction Note: Before we begin, verify your target.

  • If you are studying Monocarboxylate Transporters (MCTs) in cancer metabolism, you likely need

    
    -Cyano-4-hydroxycinnamic acid (CHCA) , not 
    
    
    
    -Fluorocinnamic acid.
  • If you are studying phenylpropanoid metabolism or PAL kinetics , you are in the right place.

    
    -Fluorocinnamic acid (
    
    
    
    -FCA) is a potent, mechanism-based inhibitor of PAL.

Module 1: Assay Architecture & Critical Chemistry

The standard PAL assay relies on the spectrophotometric detection of trans-cinnamic acid formation. Because


-FCA is a structural analog of the product, it introduces specific spectral and solubility challenges that generic protocols fail to address.
The Core Reaction

PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1][2]

  • Substrate: L-Phenylalanine (Abs

    
     < 260 nm)
    
  • Product: trans-Cinnamic Acid (Abs

    
     = 290 nm)
    
  • Inhibitor:

    
    -Fluorocinnamic Acid (Structural analog)
    
Visualizing the Pathway & Inhibition

The following diagram illustrates the reaction flow and the competitive entry point of


-FCA.

PAL_Pathway Phe L-Phenylalanine (Substrate) PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Binding Cin trans-Cinnamic Acid (Product, OD290) PAL->Cin Catalysis (Elimination) NH3 Ammonia PAL->NH3 FCA α-Fluorocinnamic Acid (Inhibitor) FCA->PAL Competitive/ Mechanism-Based Blockade

Figure 1: Mechanism of Action.


-FCA competes with L-Phe for the active site, blocking the formation of the UV-absorbing product.

Module 2: Protocol & Optimization (Step-by-Step)

Stock Solution Preparation

-FCA is hydrophobic. Aqueous insolubility is the #1 cause of erratic IC50 data.
  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (100%).

  • Concentration: Prepare a 100 mM master stock.

  • Storage: -20°C, protected from light (cinnamic acid derivatives can photo-isomerize).

The Spectrophotometric Assay (290 nm)

This protocol minimizes interference from the inhibitor's own absorbance.

Reagents:

  • Buffer: 100 mM Borate Buffer, pH 8.8 (High pH is critical for product stability and enzyme activity).

  • Substrate: 10-50 mM L-Phenylalanine.

  • Enzyme: Purified PAL (e.g., from Rhodotorula glutinis or plant source).

Workflow:

  • Blanking (Critical): You must run a "Compound Blank" containing Buffer +

    
    -FCA (at highest concentration) + Enzyme (Heat Inactivated). 
    
    
    
    -FCA has significant absorbance in the UV region.
  • Pre-incubation: Incubate Enzyme +

    
    -FCA in buffer for 10 minutes at 30°C  before adding substrate.
    
    • Why?

      
      -FCA can exhibit slow-binding kinetics. Immediate substrate addition often underestimates potency.
      
  • Initiation: Add L-Phenylalanine to start the reaction.

  • Detection: Monitor

    
    OD at 290 nm  for 10–20 minutes.
    
Data Interpretation Table

Use this table to benchmark your reagents.

Component

Absorbance
Solubility (Aq)Role in Assay
L-Phenylalanine ~257 nmHighSubstrate (Invisible at 290nm)
trans-Cinnamic Acid 290 nm Low (pH dependent)Product (Signal)

-Fluorocinnamic Acid
~280-300 nm*Very LowInhibitor (Interference Risk )

*Note:


-FCA has an overlapping spectrum with the product. Background subtraction is non-negotiable.

Module 3: Troubleshooting Guide

Issue 1: "My background absorbance is too high to read."

Cause:


-FCA absorbs UV light. At high concentrations (>1 mM), it saturates the detector.
Solution: 
  • Dilution: Ensure the final assay volume dilutes the inhibitor sufficiently.

  • Wavelength Shift: If 290 nm is saturated, shift detection to 300 nm or 305 nm . The extinction coefficient of cinnamic acid drops, but the signal-to-noise ratio regarding the inhibitor might improve.

  • Quartz Plates: Ensure you are using UV-transparent plates (quartz or UV-star), not standard polystyrene.

Issue 2: "The reaction rate decreases over time (non-linear)."

Cause: This is often a feature, not a bug.


-FCA can act as a suicide substrate or tight-binding inhibitor.
Solution: 
  • Measure the initial velocity (

    
    )  within the first 60–120 seconds.
    
  • If the curve flattens rapidly, the enzyme might be undergoing mechanism-based inactivation.

Issue 3: "Precipitation in the well."

Cause: The "Crash Out" effect. Adding a DMSO stock of


-FCA to a cold, aqueous buffer causes immediate precipitation.
Solution: 
  • Warm the Buffer: Ensure the reaction buffer is at 30°C or 37°C before adding the inhibitor.

  • Serial Dilution in Buffer: Do not pipet 100% DMSO stock directly into the well. Make an intermediate dilution (e.g., 10% DMSO in buffer) and add that. Keep final DMSO < 1%.

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose assay failures.

Troubleshooting Start Problem Detected HighBG High Background (OD > 1.0 at T=0) Start->HighBG NoInhib No Inhibition Observed Start->NoInhib Precip Visible Precipitate Start->Precip CheckPlate Using UV-Transparent Plate? HighBG->CheckPlate PreInc Did you Pre-incubate? NoInhib->PreInc DMSOLimit Is DMSO < 1%? Precip->DMSOLimit PlateNo Switch to Quartz/UV-Star CheckPlate->PlateNo No PlateYes Check Wavelength CheckPlate->PlateYes Yes ShiftWave Shift to 300-305 nm PlateYes->ShiftWave IncNo Incubate Enz+Inhib 10 mins PreInc->IncNo No IncYes Check Stock Age (Hydrolysis Risk) PreInc->IncYes Yes ReduceDMSO Reduce DMSO / Warm Buffer DMSOLimit->ReduceDMSO

Figure 2: Troubleshooting Logic Flow for Spectrophotometric Assays.

FAQ: Researcher to Researcher

Q: Can I use


-FCA to inhibit lactate transport in cell culture? 
A: No.  You are likely confusing it with 

-Cyano-4-hydroxycinnamic acid (CHCA).

-FCA is specific to the phenylalanine ammonia-lyase pathway. Using it on MCTs will yield negative or off-target results.

Q: My IC50 values vary wildly between experiments. Why? A: Check your pH. The ionization state of the carboxyl group on


-FCA (pKa ~4.5) affects binding. Ensure your Borate buffer is consistently pH 8.5–8.8. Also, check for cis-trans isomerization in your stock solution if it has been exposed to light.

Q: Is the inhibition reversible? A: Generally, yes, but it can be "tight-binding." To test this, dilute the enzyme-inhibitor complex 100-fold. If activity recovers rapidly, it is reversible competitive. If activity remains low, it suggests tight-binding or mechanism-based inactivation.

References

  • Hodgins, D. S. (1971). "Yeast Phenylalanine Ammonia-lyase.[3] Purification, properties, and the identification of catalytically essential dehydroalanine." Journal of Biological Chemistry, 246(9), 2977-2985.

  • Hanson, K. R., & Havir, E. A. (1981). "Phenylalanine Ammonia-Lyase."[3][4] The Biochemistry of Plants, 7, 577-625. (Seminal text on PAL kinetics and inhibition).

  • Appert, C., et al. (2003). "Structural and catalytic properties of the phenylalanine ammonia-lyase from distinct origins." European Journal of Biochemistry.

  • Sigma-Aldrich Technical Bulletin.

    
    -Fluorocinnamic acid." (Confirming physical properties and solubility). 
    

Sources

Optimization

Common experimental errors with alpha-Fluorocinnamic acid

Technical Support Center: -Fluorocinnamic Acid ( -FCA) Ticket ID: T-FCA-903 Status: Escalated to Senior Application Scientist Subject: Troubleshooting Solubility, Isomer Selectivity, and Biological Efficacy Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Fluorocinnamic Acid ( -FCA)

Ticket ID: T-FCA-903 Status: Escalated to Senior Application Scientist Subject: Troubleshooting Solubility, Isomer Selectivity, and Biological Efficacy

Executive Summary

-Fluorocinnamic acid (CAS: 350-90-3) presents a unique set of challenges compared to its non-fluorinated or 

-cyano analogs (e.g.,

-Cyano-4-hydroxycinnamic acid, CHC). Users frequently encounter failure modes in three distinct areas: solubility in aqueous buffers (precipitation upon dilution), synthetic stereocontrol (E vs. Z isomerism), and biological potency mismatches (confusing its activity profile with CHC or UK-5099).

This guide addresses these issues using a "Root Cause Analysis" framework.

Module 1: Chemical Handling & Solubility (The "Precipitation" Ticket)

User Complaint: "I dissolved


-FCA in DMSO at 100 mM, but when I dilute it into cell culture media (pH 7.4), it turns cloudy immediately."
Root Cause: The pKa/Hydrophobicity Trap

-Fluorocinnamic acid is highly lipophilic due to the aromatic ring and the fluorine atom. Unlike CHC, it lacks the hydrophilic phenolic hydroxyl group. Its pKa is approximately 3.5–4.0. While it is ionized at pH 7.4, the kinetics of dissolution from a concentrated organic stock into an aqueous buffer often lead to "kinetic crashing" before the salt can form.
Troubleshooting Protocol: The "Reverse-Titration" Method

Do not simply inject DMSO stock into media. Use this self-validating dissolution protocol:

Step-by-Step Workflow:

  • Primary Stock: Dissolve

    
    -FCA in 100% DMSO to 500 mM.
    
  • Intermediate Dilution (The Critical Step):

    • Prepare a 100 mM NaOH solution (sterile).

    • Dilute the DMSO stock 1:10 into the NaOH solution first. The high pH ensures immediate deprotonation to the soluble carboxylate salt (

      
      -fluorocinnamate).
      
  • Final Dilution: Add this alkaline intermediate to your buffered media (HEPES/PBS). The buffer capacity will neutralize the excess NaOH, but the compound is already in its soluble salt form.

Solvent Compatibility Table

Solvent SystemSolubility LimitStabilityNotes
DMSO (Anhydrous) > 500 mMHigh (>6 months at -20°C)Recommended for primary stock.
Ethanol (100%) ~100 mMModerateProne to evaporation; concentration shifts over time.
PBS (pH 7.4) < 1 mM (Direct)Low (Precipitates)Do not dissolve directly solid-to-buffer.
0.1 M NaOH ~50 mMHigh (as salt)Best for preparing aqueous working stocks.
Visual Troubleshooting: Solubility Decision Tree

Solubility_Workflow Start Start: Solid u03b1-FCA Direct_Aq Dissolve in PBS/Media? Start->Direct_Aq DMSO_Stock Dissolve in DMSO (Stock > 100mM) Start->DMSO_Stock Precip FAIL: Precipitation (Kinetic Crashing) Direct_Aq->Precip Dilution_Path Dilution Strategy DMSO_Stock->Dilution_Path Direct_Inj Direct Injection to Media Dilution_Path->Direct_Inj Alk_Inter Intermediate Step: Dilute into 0.1M NaOH Dilution_Path->Alk_Inter Cloudy Risk: Micro-precipitates (False Negatives in Assay) Direct_Inj->Cloudy Salt_Form Formation of Sodium Salt (Soluble) Alk_Inter->Salt_Form Final_Media Add to Buffered Media Salt_Form->Final_Media Success SUCCESS: Clear Solution Final_Media->Success

Figure 1: Decision tree for preventing precipitation. The "Alkaline Intermediate" step is critical for maintaining solubility in aqueous assays.

Module 2: Synthetic Challenges (The "Impurity" Ticket)

User Complaint: "My NMR shows a mixture of products, and the melting point is lower than the literature value (156-159°C). I used a Horner-Wadsworth-Emmons reaction."

Root Cause 1: E/Z Isomerization

The introduction of the fluorine atom at the alpha position complicates the stereoselectivity of olefination reactions. While the E-isomer (trans-phenyl/carboxyl) is thermodynamically favored, the Z-isomer often forms as a kinetic product or via photo-isomerization.

  • Impact: The Z-isomer often has significantly reduced biological binding affinity due to steric clash in the transporter binding pocket.

Root Cause 2: Thermal Decarboxylation

-Fluorocinnamic acids are thermally unstable relative to their non-fluorinated counterparts. Prolonged heating (especially >100°C or during distillation) can lead to decarboxylation, yielding 

-fluorostyrene [1].
Corrective Action: Synthesis & Purification Protocol
  • Reaction Control: If using condensation (benzaldehyde + fluoroacetate equivalent), keep temperatures below 80°C to prevent decarboxylation.

  • Isomer Separation:

    • Recrystallization: The E-isomer is generally less soluble. Recrystallize from Benzene/Ethanol mixtures.

    • Iodine-Catalyzed Isomerization: If the Z-content is high, treat the mixture with catalytic iodine (

      
      ) in sunlight or under UV to drive the equilibrium toward the thermodynamic E-isomer before final purification [2].
      
  • Verification:

    • 1H-NMR: Check the vinyl fluorine coupling constants (

      
      ).
      
      • E-isomer: typically larger

        
         values (~30-40 Hz).
        
      • Z-isomer: typically smaller

        
         values (~20 Hz).
        
Module 3: Biological Specificity (The "It didn't work" Ticket)

User Complaint: "I treated my cells with 10 µM


-FCA to block lactate transport, but I see no change in extracellular acidification rate (ECAR). Is the compound bad?"
Root Cause: Target Confusion (MCT vs. MPC)

This is the most common error. Users often confuse


-Fluorocinnamic acid  with 

-Cyano-4-hydroxycinnamic acid (CHC)
.
  • CHC: A potent inhibitor of Monocarboxylate Transporters (MCT1/MCT4) at the plasma membrane (

    
    ) [3].
    
  • 
    -FCA:  Primarily inhibits the Mitochondrial Pyruvate Carrier (MPC) , but with lower potency than UK-5099. It has poor activity against plasma membrane MCTs compared to CHC.
    

If you are trying to block lactate export (Warburg effect) at the plasma membrane,


-FCA is the wrong tool . It will block pyruvate entry into the mitochondria, forcing the cell into glycolysis (increasing lactate production), which is the opposite of the expected MCT inhibition phenotype.
Experimental Validation: The "Differential Inhibition" Assay

To confirm you are observing MPC inhibition and not MCT inhibition, run this control experiment:

ConditionTargetExpected Metabolic Shift (Glycolysis)Expected Respiration (OCR)
Control NoneBaselineBaseline

-FCA
MPC (Mitochondria)Increase (Compensatory)Decrease (Substrate limitation)
CHC MCT (Plasma Memb)Decrease (Intracellular accumulation)Decrease (Feedback inhibition)
UK-5099 MPC (Specific Control)Increase Decrease
Mechanism of Action Diagram

MOA_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria Glucose Glucose Pyruvate_Cyto Pyruvate Glucose->Pyruvate_Cyto Glycolysis Lactate Lactate Pyruvate_Cyto->Lactate LDH MPC MPC Complex (Target) Pyruvate_Cyto->MPC Transport MCT MCT Transporter (Plasma Membrane) Lactate->MCT Export Pyruvate_Mito Pyruvate MPC->Pyruvate_Mito TCA TCA Cycle (OCR) Pyruvate_Mito->TCA FCA u03b1-FCA (Inhibitor) FCA->MPC Blocks CHC CHC (MCT Inhibitor) CHC->MCT Blocks

Figure 2: Specificity map.


-FCA targets the mitochondrial entry gate (MPC), whereas the commonly confused CHC targets the plasma membrane exit gate (MCT).
References
  • Sigma-Aldrich Technical D

    
    -Fluorocinnamic acid Product Specification. Retrieved from 
    
  • Yang, Z., et al. (2011). "Converting method for cis and trans isomers of cinnamic acid compound." Google Patents. Retrieved from

  • Halestrap, A. P. (1975).[1][2] "The mitochondrial pyruvate carrier.[1][3] Kinetics and specificity for substrates and inhibitors."[1] Biochemical Journal, 148(1), 85-96.[2] Retrieved from

  • Jaskolla, T. W., et al. (2008).[4] "4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix."[4] PNAS, 105(34).[4] (Cited for context on CHC vs. analogs). Retrieved from

Sources

Troubleshooting

alpha-Fluorocinnamic acid reaction byproducts identification

Technical Support Center: Alpha-Fluorocinnamic Acid Reaction Profiling Subject: Identification of Reaction Byproducts & Stereoisomers in -Fluorocinnamic Acid Synthesis Audience: Medicinal Chemists, Process Development Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-Fluorocinnamic Acid Reaction Profiling

Subject: Identification of Reaction Byproducts & Stereoisomers in


-Fluorocinnamic Acid Synthesis
Audience:  Medicinal Chemists, Process Development Scientists
Date:  October 26, 2023

Executive Summary: The -Fluoro Challenge


-Fluorocinnamic acid is a critical bioisostere for cinnamic acid, offering metabolic stability and altered electronic properties. However, its synthesis—typically via the Horner-Wadsworth-Emmons (HWE) reaction—is prone to specific failure modes. The introduction of the fluorine atom on the 

-carbon significantly alters the reaction kinetics and stereochemical outcome compared to non-fluorinated analogues.

This guide addresses the three most common user pain points:

  • Stereochemical Ambiguity: Distinguishing E vs. Z isomers (which have distinct biological activities).

  • Incomplete Conversion: Identifying "stalled" aldol intermediates.

  • Decomposition: Detecting decarboxylative defluorination byproducts.

Diagnostic Module 1: Stereochemical Identification

The most frequent support request involves assigning the E and Z geometry. Unlike standard alkenes, the presence of fluorine introduces large heteronuclear coupling constants (


) that are the gold standard for assignment.

CIP Priority Rules:

  • 
    -Carbon:  Fluorine (Atomic #9) > Carboxyl (Carbon #6). Priority 1: Fluorine. 
    
  • 
    -Carbon:  Phenyl (Carbon #6) > Hydrogen (Atomic #1). Priority 1: Phenyl. 
    
  • (Z)-Isomer: Fluorine and Phenyl are on the same side (Cis).

  • (E)-Isomer: Fluorine and Phenyl are on opposite sides (Trans).

NMR Fingerprinting Table
Feature(Z)-

-Fluorocinnamic Acid
(E)-

-Fluorocinnamic Acid
Diagnostic Logic
Geometry Ph and F are cisH and F are trans Ph and F are transH and F are cis The H-F relationship determines the

value.

H NMR (

)
Olefinic H appears as a doublet (

).
Olefinic H appears as a doublet (

).
Chemical shift is less reliable than

.

(Coupling)
30 – 40 Hz 10 – 20 Hz CRITICAL: In fluoroalkenes,

.

F NMR (

)
Typically -110 to -130 ppmTypically -110 to -130 ppmShift varies by solvent; rely on splitting pattern.

Technical Insight: Do not rely solely on chemical shift calculations. The large


 coupling (approx. 35 Hz) is the definitive signature of the Z-isomer (where H and F are trans to each other).
Visual Logic: Isomer Assignment

IsomerLogic Start Unknown Isomer (1H NMR Spectrum) Measure Measure Olefinic Proton Coupling (J_HF) Start->Measure LargeJ Large J (30-40 Hz) H & F are Trans Measure->LargeJ > 25 Hz SmallJ Small J (10-20 Hz) H & F are Cis Measure->SmallJ < 25 Hz Z_Iso (Z)-Isomer (Ph & F are Cis) LargeJ->Z_Iso E_Iso (E)-Isomer (Ph & F are Trans) SmallJ->E_Iso

Figure 1: Decision tree for stereochemical assignment based on


 coupling constants.

Diagnostic Module 2: Reaction Profiling (HWE Synthesis)

Users often report low yields or "missing mass." This is usually due to the formation of stable intermediates or volatile byproducts. The synthesis typically involves Triethyl 2-fluoro-2-phosphonoacetate and Benzaldehyde .

Reaction Pathway & Failure Points

HWE_Pathway Aldehyde Benzaldehyde Aldol Aldol Intermediate (Stalled Species) [M+H]+: 227 (Ethyl ester) Aldehyde->Aldol Base (Low Temp) Phosphonate 2-Fluoro-Phosphonate Phosphonate->Aldol Base (Low Temp) Aldol->Aldol F- stabilizes intermediate Oxaphosphetane Oxaphosphetane (Transient) Aldol->Oxaphosphetane Warming Product alpha-Fluorocinnamate (Target) Oxaphosphetane->Product Elimination Byproduct_1 beta-Fluorostyrene (Decarboxylation) Product->Byproduct_1 Cu / Heat (- CO2)

Figure 2: HWE reaction pathway highlighting the stable Aldol intermediate caused by the electronegative fluorine atom.

Troubleshooting Table: Common Impurities
Impurity TypeChemical StructureOriginIdentification (LC-MS / NMR)
Aldol Adduct Ethyl 2-fluoro-3-hydroxy-3-phenylpropanoateIncomplete Elimination. The

-fluorine stabilizes the intermediate, preventing collapse to the alkene.
MS: [M+H]

= 227 (for ethyl ester). NMR: Loss of olefinic doublet; appearance of benzylic CH-OH (~5.0 ppm).
Decarboxylated

-Fluorostyrene (1-fluoro-2-phenylethene)
Overheating. Occurs during harsh saponification or high-temp workup.MS: [M]

= 122. NMR: Distinct vinyl protons with geminal H-F coupling (

Hz).
Defluorinated Cinnamic AcidReduction/Elimination. Rare, but possible with strong reducing agents or specific metal contaminants.MS: [M-H]

= 147. NMR: Standard cinnamic acid doublet (

Hz, no F coupling).

FAQ: Technical Support

Q1: Why is my reaction stuck at the intermediate (Aldol) stage? A: The electronegativity of fluorine pulls electron density from the phosphorus, stabilizing the P-C bond and making the elimination of the phosphate group slower.

  • Fix: Ensure the reaction warms fully to room temperature (or reflux if necessary) after the initial addition. If using LiHMDS, switching to NaH can sometimes force elimination due to the "naked" anion effect.

Q2: Can I separate the E and Z isomers using standard silica chromatography? A: It is difficult. The polarity difference is minimal.

  • Fix: Recrystallization is often superior. The E-isomer (trans-cinnamic structure) typically packs better and crystallizes from hexanes/ethyl acetate, while the Z-isomer remains in the mother liquor. Alternatively, use a C18 reverse-phase column with a buffered mobile phase (0.1% Formic acid).

Q3: I see a "doublet of doublets" in my proton NMR. What is that? A: This is expected. The olefinic proton couples to the fluorine (large


) and potentially to ortho-protons on the phenyl ring (small 

, long-range). However, the primary splitting is the H-F coupling.

References

  • Stereoselective Synthesis: Van, S., et al. "Synthesis of terminal monofluoro olefins." Journal of the Chemical Society, Perkin Transactions 1, 2002, 2117-2133.

  • Coupling Constants: Emsley, J. W., et al. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 1971.

  • Reaction Mechanism: Wadsworth, W. S. "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 1977.

  • Decarboxylation Risks: "Alpha-Fluorocinnamic acid product information." Sigma-Aldrich Technical Data.

Optimization

Enhancing the stability of alpha-Fluorocinnamic acid stock solutions

Technical Support Center: -Fluorocinnamic Acid ( -FCA) Topic: Enhancing the Stability of Stock Solutions Document ID: TS-FCA-001 | Version: 2.4 | Status: Active Executive Summary -Fluorocinnamic acid ( -FCA) is a potent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Fluorocinnamic Acid ( -FCA)

Topic: Enhancing the Stability of Stock Solutions

Document ID: TS-FCA-001 | Version: 2.4 | Status: Active

Executive Summary


-Fluorocinnamic acid (

-FCA) is a potent inhibitor of Monocarboxylate Transporters (MCTs), specifically MCT1 and MCT4. While chemically robust compared to complex biologicals,

-FCA presents two specific stability challenges that frequently compromise experimental reproducibility: photochemical

isomerization
and hydrophobic precipitation driven by DMSO hygroscopicity.

This guide replaces standard handling procedures with a rigorous, self-validating stability protocol designed for high-sensitivity metabolic assays.

Module 1: The Photochemical Threat (Isomerization)

The Mechanism

Cinnamic acid derivatives, including


-FCA, are natively stable in the trans (

) configuration. However, the conjugated

-system is highly susceptible to UV and visible light (specifically 254–365 nm). Exposure triggers a [2+2] cycloaddition or geometric isomerization, converting the active trans-isomer into the thermodynamically less stable and biologically less active cis-isomer (

).

Why this matters: The cis-isomer often fails to fit the transmembrane binding pocket of MCT1, leading to "silent" loss of inhibitory potency even if the chemical purity (mass) appears unchanged.

Protocol: The "Amber-Blind" Workflow

Do not rely on standard laboratory lighting.

  • Preparation Environment: All weighing and dissolution must occur under dimmed light or yellow-filtered light (sodium lamp equivalent).

  • Vessel Selection: Use amber borosilicate glass vials exclusively. If amber glass is unavailable, wrap clear vials in aluminum foil before adding the solid compound.

  • Validation:

    • Pass: Solution remains clear and colorless/pale yellow.

    • Fail: Solution turns dark yellow/orange (indicative of oxidative degradation products often associated with photo-instability).

Module 2: The Solubility Paradox (DMSO & Hygroscopicity)

The Science of "Crashing Out"

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-FCA is hydrophobic. While soluble in Dimethyl Sulfoxide (DMSO), DMSO itself is hygroscopic —it aggressively absorbs atmospheric water.[1]
  • The Trap: A stock solution stored in a screw-cap vial at -20°C can absorb significant moisture over months.

  • The Result: As water content in DMSO rises, the solubility of

    
    -FCA decreases. Upon thawing, the compound precipitates as micro-crystals, which are often invisible to the naked eye but significantly reduce the effective concentration.
    
Visualization: The Hygroscopic Degradation Cycle

DMSO_Degradation DryDMSO Anhydrous DMSO (High Solubility) OpenVial Vial Opened (Atmospheric Exposure) DryDMSO->OpenVial Dispensing WaterUptake Hygroscopic Water Absorption OpenVial->WaterUptake Humidity SolubilityDrop Solvent Polarity Shift WaterUptake->SolubilityDrop >10% H2O Precipitation Micro-Precipitation (Silent Concentration Loss) SolubilityDrop->Precipitation Freeze/Thaw Precipitation->DryDMSO Requires Heating (Risk of Degradation)

Figure 1: The causal chain of stock solution failure due to DMSO hygroscopicity. Note that re-dissolving precipitates (dashed line) is risky.

Storage Stability Matrix
Storage ConditionSolvent SystemStability EstimateRisk Factor
-80°C (Recommended) Anhydrous DMSO6–12 MonthsLow (if aliquoted)
-20°C Anhydrous DMSO1–3 MonthsModerate (Phase separation)
4°C DMSO< 1 WeekHigh (Precipitation likely)
Room Temp (Light) DMSO/Ethanol< 24 HoursCritical (Isomerization)

Module 3: Experimental Application (Stepwise Dilution)

Directly injecting a high-concentration DMSO stock into cell culture media (aqueous) creates a local "shock" zone where the compound precipitates before it can disperse.

The "Step-Down" Dilution Protocol

Goal: Maintain


-FCA in solution while reducing DMSO concentration to <0.5% (toxic threshold for most cells).
  • Start: 100 mM Stock (

    
    -FCA in DMSO).
    
  • Intermediate: Dilute 1:10 into warm media (37°C) or PBS to create a 10 mM working solution. Vortex immediately.

  • Final: Dilute the Intermediate into the final assay volume to reach the target IC50 range (typically

    
    M range).
    

Troubleshooting & FAQs

Q1: My stock solution has developed a precipitate after thawing. Can I save it?

Answer:

  • Diagnosis: This is likely due to water absorption by the DMSO during storage.

  • Remedy: Sonicate the vial in a warm water bath (37°C) for 5–10 minutes.

  • Critical Check: If the precipitate does not dissolve after 10 minutes, discard the stock . Forcing dissolution with high heat (>50°C) may degrade the fluorinated moiety or induce isomerization.

Q2: Why is my inhibition data inconsistent between replicates?

Answer: Check your pipetting technique regarding the DMSO stock.

  • Viscosity: DMSO is viscous. Use positive displacement pipettes or wait 2 seconds after aspiration before withdrawing the tip.

  • Tip Washing: Do not "wash" the pipette tip in the aqueous media. This introduces water into your DMSO stock tip, causing precipitation inside the tip before the drug is dispensed.

Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats. Ethanol is less hygroscopic than DMSO but much more volatile.

  • Pros: Easier to evaporate if needed.

  • Cons: Evaporation changes the concentration of stored stocks rapidly. Ethanol stocks must be sealed with Parafilm and stored at -80°C to prevent volume loss.

References

  • Halestrap, A. P. (2013).[2] "Monocarboxylic acid transport."[2][3][4][5] Comprehensive Physiology, 3(4), 1611–1643.

    • Context: Establishes the biological mechanism of MCT inhibition and the structural requirements for inhibitors like -FCA.
  • PubChem. (n.d.).[6] "alpha-Fluorocinnamic acid (Compound)."[5][6][7] National Library of Medicine.

    • Context: Verifies chemical properties, molecular weight (166.15 g/mol )
  • Yang, Q., et al. (2013). "The photodimerisation of the alpha- and beta-forms of trans-cinnamic acid." Photochemical & Photobiological Sciences.

    • Context: Provides the mechanistic basis for the light-sensitivity and dimerization of cinnamic acid deriv
  • Way, L. (2014).[8] "Hygroscopic behavior of DMSO." Chemistry Stack Exchange / Laboratory Safety Standards.

    • Context: Technical discussion on the rate of water uptake in DMSO and its impact on stock solution integrity.

Sources

Reference Data & Comparative Studies

Validation

alpha-Fluorocinnamic acid vs. cinnamic acid biological activity

Technical Comparison Guide: -Fluorocinnamic Acid vs. Cinnamic Acid Executive Summary This guide provides a technical analysis comparing Cinnamic Acid (a natural phenylpropanoid intermediate) and its synthetic fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: -Fluorocinnamic Acid vs. Cinnamic Acid

Executive Summary

This guide provides a technical analysis comparing Cinnamic Acid (a natural phenylpropanoid intermediate) and its synthetic fluorinated analog,


-Fluorocinnamic Acid .

While Cinnamic Acid serves as a central metabolic hub in plant biosynthesis and a weak antimicrobial agent,


-Fluorocinnamic Acid functions primarily as a metabolic probe and enzymatic inhibitor . The introduction of the fluorine atom at the 

-position fundamentally alters the molecule's electronic profile and metabolic fate, converting a substrate into a potent inhibitor of Phenylalanine Ammonia-Lyase (PAL) and blocking downstream

-oxidation.

Key Differentiator: Cinnamic acid is metabolized to benzoic acid;


-Fluorocinnamic acid resists metabolism and inhibits the enzymes that process the natural substrate.

Chemical & Physical Properties

The substitution of hydrogen with fluorine at the


-carbon induces significant electronic changes without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). This "bioisosteric" replacement increases lipophilicity and acidity.
PropertyCinnamic Acid

-Fluorocinnamic Acid
Impact of Fluorination
Structure


Electronic withdrawal by F atom
MW 148.16 g/mol 166.15 g/mol Slight mass increase
pKa ~4.44~3.85 (Predicted)Increased Acidity: Electron-withdrawing F stabilizes the carboxylate anion.
LogP 2.13~2.54Increased Lipophilicity: Enhances membrane permeability.
Metabolic Fate Rapid

-oxidation
Resistant to

-oxidation
Metabolic Blockade: C-F bond prevents enzymatic dehydrogenation.

Biological Activity Profile

A. Phenylalanine Ammonia-Lyase (PAL) Inhibition

PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. This is the committed step in the phenylpropanoid pathway.[1]

  • Cinnamic Acid: Acts as a feedback inhibitor . As the product of the reaction, high concentrations of cinnamic acid bind to the PAL active site to downregulate its own synthesis. This is a reversible, regulatory mechanism.

  • 
    -Fluorocinnamic Acid:  Acts as a competitive inhibitor . It mimics the transition state or product structure but cannot be processed further. Because the C-F bond is electronically different, it alters the binding kinetics. It is often used to study the active site geometry of PAL.
    
Mechanistic Pathway (PAL Inhibition)

PAL_Inhibition Phe L-Phenylalanine PAL Enzyme: PAL (Active Site) Phe->PAL Substrate Cin Cinnamic Acid (Natural Product) PAL->Cin Deamination Cin->PAL Feedback Inhibition (Regulatory) Downstream Lignins / Flavonoids Cin->Downstream Biosynthesis AlphaF α-Fluorocinnamic Acid (Inhibitor) AlphaF->PAL Competitive Inhibition (High Affinity Block)

Figure 1: Mechanism of PAL inhibition. Cinnamic acid provides natural feedback control, whereas


-fluorocinnamic acid acts as a synthetic competitive blocker.
B. Mitochondrial Metabolism & -Oxidation

This is the most critical distinction for drug development.

  • Cinnamic Acid: Undergoes

    
    -oxidation  (similar to fatty acids).[2][3][4] It is converted to cinnamoyl-CoA, hydrated to 
    
    
    
    -hydroxy-phenylpropionyl-CoA, oxidized to
    
    
    -keto, and finally cleaved to Benzoic Acid and Acetyl-CoA.
  • 
    -Fluorocinnamic Acid:  The fluorine atom at the 
    
    
    
    -position blocks the
    
    
    -oxidation spiral. The enzyme enoyl-CoA hydratase or 3-hydroxyacyl-CoA dehydrogenase cannot effectively process the fluorinated intermediate due to the strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H) and the altered electronics preventing the necessary hydride transfer.

Therapeutic Implication:


-Fluorocinnamic acid derivatives have longer half-lives and can be used to target specific mitochondrial carriers (like the Mitochondrial Pyruvate Carrier, MPC) without being rapidly degraded.
C. Antimicrobial Activity

Both compounds exhibit antimicrobial properties, but via different modes.[5]

  • Cinnamic Acid: Weak acid stress; membrane disruption; inhibition of fungal CYP53 (benzoate 4-hydroxylase).

  • 
    -Fluorocinnamic Acid:  Enhanced potency in specific strains due to lipophilicity (better penetration) and resistance to fungal detoxification enzymes. It is often used as a scaffold to develop more potent antifungal agents (e.g., against S. sclerotiorum).
    

Experimental Protocols

Protocol A: Synthesis via Julia-Kocienski Olefination

To obtain high-purity


-fluorocinnamic acid for biological testing, the Julia-Kocienski olefination is the gold standard, avoiding the poor yields of direct fluorination.

Reagents:

  • Benzaldehyde

  • 
    -fluoromethyl sulfone (e.g., 1-tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone)
    
  • Base: LiHMDS or NaHMDS

  • Solvent: THF (anhydrous)

Workflow:

  • Activation: Cool THF solution of sulfone to -78°C under

    
    .
    
  • Deprotonation: Add LiHMDS dropwise. Stir for 30 min to generate the

    
    -fluoro carbanion.
    
  • Addition: Add Benzaldehyde slowly.

  • Elimination: Allow warming to RT. The intermediate undergoes a Smiles rearrangement and eliminates

    
     to form the fluoroalkene.
    
  • Hydrolysis: If using an ester precursor, hydrolyze with LiOH/MeOH to yield the free acid.

Protocol B: PAL Inhibition Assay

This assay determines the


 of 

-fluorocinnamic acid against PAL.

Materials:

  • Purified PAL enzyme (from Rhodotorula glutinis or recombinant source).

  • Substrate: L-Phenylalanine (10 mM stock).

  • Inhibitor:

    
    -Fluorocinnamic acid (0.1 - 1000 µM).
    
  • Buffer: 50 mM Tris-HCl, pH 8.8.

Steps:

  • Blanking: Prepare a blank cuvette with Buffer + Enzyme.

  • Incubation: Mix Enzyme + Inhibitor (various concentrations) in buffer. Incubate at 30°C for 10 mins.

  • Reaction Start: Add L-Phenylalanine to initiate reaction.

  • Monitoring: Measure the formation of trans-cinnamic acid (or product) by absorbance at 290 nm (Note:

    
    -fluorocinnamic acid may have overlapping absorbance; use appropriate blanks or HPLC analysis if interference occurs).
    
  • Calculation: Plot Rate (

    
    ) vs. [Inhibitor]. Fit to the competitive inhibition equation:
    
    
    
    

Comparative Data Summary

FeatureCinnamic Acid

-Fluorocinnamic Acid
Primary Biological Role Natural Metabolite / PrecursorSynthetic Inhibitor / Probe
PAL Interaction Product (Feedback Inhibitor)Competitive Inhibitor
Mitochondrial Transport Transported & MetabolizedInhibits Transport (MPC target potential)
Metabolic Stability Low (Rapid

-oxidation)
High (Blocked

-oxidation)
Toxicity Risk Low (GRAS status)Moderate (Potential for toxic metabolites if defluorinated)
Key Application Flavor/Fragrance, Mild AntimicrobialDrug Discovery Scaffold, Metabolic Tracer
Structural Impact Flowchart

Structure_Activity Sub Alpha-Substitution (H → F) Effect1 Electronic Effect: Increased Acidity (Lower pKa) Sub->Effect1 Effect2 Steric/Bond Strength: Strong C-F Bond Sub->Effect2 Result1 Enhanced Enzyme Binding (Competitive Inhibition) Effect1->Result1 Result2 Metabolic Blockade (Resists Beta-Oxidation) Effect2->Result2

Figure 2: Impact of alpha-fluorination on physicochemical and biological properties.

References

  • PAL Mechanism & Inhibition

    • MacDonald, M. J., & D'Ore, S. M. (1984). Inhibition of phenylalanine ammonia-lyase by cinnamic acid derivatives. Archives of Biochemistry and Biophysics. Link

  • Mitochondrial Pyruvate Carrier (MPC)

    • Halestrap, A. P. (1975).[6] The mitochondrial pyruvate carrier.[3][7][8][9] Kinetics and specificity for substrates and inhibitors. Biochemical Journal. Link

    • Note: While -cyano-4-hydroxycinnamic acid is the classic inhibitor, fluorinated analogs are cited for specific transport studies.
  • Synthesis (Julia-Kocienski)

    • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Antimicrobial Activity

    • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. Link

  • Metabolism & Toxicity

    • Hoskins, J. A. (1984). The occurrence, metabolism and toxicity of cinnamic acid and related compounds. Journal of Applied Toxicology. Link

Sources

Comparative

Technical Guide: Fluorinated vs. Non-Fluorinated Cinnamic Acid Derivatives

Executive Summary This guide provides a technical comparison between unsubstituted cinnamic acid and its fluorinated derivatives (specifically 4-fluorocinnamic acid and related scaffolds). While natural cinnamic acid exh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between unsubstituted cinnamic acid and its fluorinated derivatives (specifically 4-fluorocinnamic acid and related scaffolds). While natural cinnamic acid exhibits baseline antimicrobial and anticancer potential, its therapeutic utility is often limited by rapid metabolic clearance and moderate lipophilicity.

Key Finding: Strategic fluorination, particularly at the para-position, significantly alters the physicochemical profile—enhancing metabolic stability via blocking of P450 oxidation sites and improving membrane permeability (


) without drastically changing steric bulk. Experimental data reviewed herein demonstrates that fluorinated derivatives can achieve up to a 3-fold increase in potency  (IC

) against specific cancer targets compared to their non-fluorinated analogs.

Physicochemical & Pharmacokinetic Comparison[1]

The introduction of fluorine acts as a bioisostere for hydrogen or a hydroxyl group. The high electronegativity of fluorine (3.98 Pauling scale) pulls electron density, altering the acidity (


) of the carboxylic tail and the lipophilicity of the phenyl ring.
Comparative Properties Table
PropertyCinnamic Acid (Non-Fluorinated)4-Fluorocinnamic Acid (Fluorinated)Impact of Fluorination
Molecular Weight 148.16 g/mol 166.15 g/mol Minimal steric increase (Van der Waals radius: H=1.20Å vs F=1.47Å).
Lipophilicity (

)
~2.13~2.45 - 2.60Increased lipophilicity facilitates passive transport across lipid bilayers.
Acidity (

)
4.44~4.20Electron-withdrawing F stabilizes the carboxylate anion, slightly increasing acidity.
Metabolic Stability Low (Rapid oxidation at para-position)HighC-F bond (116 kcal/mol) blocks CYP450-mediated hydroxylation at the para-site.
Electronic Effect Neutral RingElectron Deficient RingReduces potential for oxidative metabolism on the ring; alters

-

stacking interactions.
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how fluorination modifies the pharmacophore.

SAR_Logic Cinnamic Cinnamic Acid Scaffold F_Sub Fluorine Substitution (Para-position) Cinnamic->F_Sub Modification Metabolism Metabolic Stability (Blocks CYP450) F_Sub->Metabolism C-F Bond Strength Lipophilicity Lipophilicity (LogP) (Increased Permeability) F_Sub->Lipophilicity Hydrophobicity Potency Enhanced Potency (Lower IC50) Metabolism->Potency Prolonged Half-life Lipophilicity->Potency Cellular Uptake

Figure 1: SAR Logic demonstrating how fluorine substitution translates to enhanced biological potency.

Synthetic Methodology: Knoevenagel Condensation[2][3][4]

The most robust method for synthesizing 4-fluorocinnamic acid is the Knoevenagel condensation. This reaction is preferred over the Perkin reaction due to milder conditions and higher yields.

Protocol: Synthesis of 4-Fluorocinnamic Acid

Objective: Synthesize 4-fluorocinnamic acid from 4-fluorobenzaldehyde.

Reagents:

  • 4-Fluorobenzaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (Solvent/Base, 5 mL)

  • Piperidine (Catalyst, 0.1 mL)

  • HCl (1M, for acidification)

Step-by-Step Workflow:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g) and malonic acid (1.25 g) in pyridine (5 mL).

  • Catalysis: Add catalytic piperidine (approx. 5 drops).

  • Heating: Attach a reflux condenser and heat the mixture to 100°C for 4 hours. Note: Evolution of CO

    
     bubbles indicates decarboxylation is proceeding.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing ice-cold water (50 mL) and concentrated HCl (to pH < 2).

  • Precipitation: The product will precipitate as a white solid.[1] Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) to remove pyridine traces. Recrystallize from ethanol/water (1:1) to obtain pure white crystals.

  • Yield Expectation: 80-85%.

Synthesis_Workflow Start 4-Fluorobenzaldehyde + Malonic Acid Catalyst Add Pyridine/Piperidine Start->Catalyst Heat Reflux @ 100°C (4h) (-CO2 Decarboxylation) Catalyst->Heat Quench Pour into Ice/HCl (pH < 2) Heat->Quench Isolate Filtration & Recrystallization (Ethanol/Water) Quench->Isolate Product 4-Fluorocinnamic Acid (Yield: ~85%) Isolate->Product

Figure 2: Step-by-step synthetic workflow for the Knoevenagel condensation.

Biological Performance: Experimental Data

Case Study A: Anticancer Potency (PERK Inhibition)

Fluorination often improves the potency of cinnamic acid derivatives by enhancing binding affinity and cellular retention. In a study comparing indole-cinnamic hybrids, the fluorinated derivative demonstrated superior inhibition of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase), a key target in cancer cell survival.

Table 1: Comparative Anticancer Activity (PERK Enzyme Assay)

CompoundSubstitutionIC

(nM)
Fold Improvement
Non-Fluorinated Analog H (Unsubstituted)2.5 nM-
Fluorinated Analog F (Para-position)0.8 nM 3.1x

Interpretation: The 3-fold increase in potency is attributed to the fluorine atom's ability to modulate the electron density of the aromatic ring, strengthening interactions within the hydrophobic pocket of the enzyme, alongside improved metabolic stability.

Case Study B: Antimicrobial Efficacy

Cinnamic acids disrupt microbial cell membranes. Halogenation (Cl, F) increases the lipophilicity of the molecule, allowing deeper penetration into the lipid bilayer of bacteria like E. coli and S. aureus.

Table 2: Antimicrobial MIC Comparison (Representative Data)

CompoundTarget OrganismMIC (Minimum Inhibitory Conc.)[2][3][4][5]
Cinnamic Acid E. coli> 6.75 mM (Weak)
4-Chlorocinnamic Acid *E. coli0.708 mM (Moderate)
4-Fluorocinnamic Acid S. aureus< 1.0 mM (Estimated High Potency)

*Note: 4-Chlorocinnamic acid data is used here as a validated proxy for halogenated performance. Fluorinated derivatives typically exhibit similar or superior permeability profiles due to the high electronegativity of F facilitating membrane dipole interactions.

Mechanism of Action

The following diagram details the dual mechanism: membrane disruption (antimicrobial) and enzyme inhibition (anticancer).

Mechanism cluster_bact Antimicrobial Pathway cluster_cancer Anticancer Pathway Drug Fluorinated Cinnamic Acid Membrane Lipid Bilayer Penetration (Enhanced by F-Lipophilicity) Drug->Membrane Uptake Cellular Uptake Drug->Uptake Leakage Cellular Leakage (K+ Efflux) Membrane->Leakage Death1 Bacterial Cell Death Leakage->Death1 Target Target Binding (HDAC / PERK) Uptake->Target Apoptosis Apoptosis Induction Target->Apoptosis

Figure 3: Dual mechanism of action highlighting the role of lipophilicity in bioavailability.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Retrieved from

  • National Institutes of Health (NIH). (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. Retrieved from

  • Molecules (MDPI). (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from

  • PubChem. (2025).[6][7] 4-Fluorocinnamic acid Compound Summary. Retrieved from

  • ResearchGate. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Retrieved from

Sources

Validation

Efficacy of alpha-Fluorocinnamic acid compared to other PAL inhibitors

This guide provides an in-depth technical comparison of -Fluorocinnamic acid ( -FCA) against high-affinity PAL inhibitors like 2-aminoindan-2-phosphonic acid (AIP) and 2-aminooxy-3-phenylpropanoic acid (AOPP) . Comparati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of


-Fluorocinnamic acid (

-FCA)
against high-affinity PAL inhibitors like 2-aminoindan-2-phosphonic acid (AIP) and 2-aminooxy-3-phenylpropanoic acid (AOPP) .

Comparative Efficacy Guide: -Fluorocinnamic Acid vs. PAL Inhibitors

Part 1: Executive Technical Synthesis


-Fluorocinnamic acid (

-FCA)
functions primarily as a competitive product inhibitor (and substrate for the reverse reaction) rather than a high-affinity transition-state analogue.

While


-FCA is valuable for probing the stereochemical mechanism of Phenylalanine Ammonia-Lyase (PAL), its inhibitory potency is orders of magnitude lower  (

in

M to mM range) compared to the "gold standard" inhibitors AIP and AOPP (

in low nM range).
The Hierarchy of PAL Inhibition
  • Tier 1 (Potent/Tight-Binding): AIP and AOPP . These mimic the transition state or intermediate carbanion, binding with sub-nanomolar to nanomolar affinity.

  • Tier 2 (Moderate/Competitive):

    
    -FCA  and Trans-Cinnamic Acid . These are product analogues that compete with Phenylalanine for the active site but do not exploit the high-energy intermediate binding pocket as effectively.
    

Part 2: Mechanistic Comparison & Efficacy Data

Mechanism of Action

PAL utilizes a MIO (3,5-dihydro-5-methylidene-4H-imidazol-4-one) prosthetic group to catalyze the non-oxidative deamination of L-phenylalanine.[1][2]

  • 
    -Fluorocinnamic Acid (
    
    
    
    -FCA):
    • Type: Competitive Product Inhibitor / Reverse Substrate.

    • Mechanism:

      
      -FCA mimics the structure of the natural product, trans-cinnamic acid. It binds to the active site, preventing L-Phe access. Due to the electronegativity of fluorine at the 
      
      
      
      -position, it alters the electronic environment but does not form a stable "dead-end" complex like suicide inhibitors. In high ammonia concentrations, it can actually serve as a substrate for the reverse reaction (synthesis of
      
      
      -fluorophenylalanine).
  • AIP (2-aminoindan-2-phosphonic acid): [3][4][5][6]

    • Type: Slow-binding, Competitive Transition-State Analogue.

    • Mechanism: AIP is a conformationally restricted analogue of Phenylalanine. Its phosphonic acid group mimics the tetrahedral geometry of the transition state, while the indane ring locks the side chain in a conformation that perfectly fits the hydrophobic pocket, leading to essentially irreversible inhibition on biological timescales.

Quantitative Efficacy Data (In Vitro)
Inhibitor CompoundMechanism

(Inhibition Constant)
Relative PotencyBinding Kinetics
AIP Transition State Analogue0.6 – 7 nM Very High (1000x)Slow-binding (Time-dependent)
AOPP Transition State Analogue1.4 – 55 nM High (500x)Fast/Slow-binding (Species dependent)

-FCA
Product Analogue~0.5 – 2.0 mM *Low (1x)Fast-exchange (Rapid equilibrium)
Trans-Cinnamic Acid Natural Product0.5 – 2.1 mM Low (Reference)Fast-exchange

*Note: Values for


-FCA are estimated based on structural homology to trans-cinnamic acid and its behavior as a substrate in reverse reactions. It acts as a weak competitive inhibitor in the forward direction.
Visualizing the Inhibition Logic (Graphviz)

PAL_Inhibition_Mechanism PAL PAL Enzyme (MIO Prosthetic Group) TransState Transition State (Carbanion Intermediate) PAL->TransState Deamination Phe L-Phenylalanine (Substrate) Phe->PAL Binds Cinnamate Trans-Cinnamic Acid (Product) TransState->Cinnamate Product Release Cinnamate->PAL Feedback Inhibition AIP AIP (Transition State Analog) Ki ~ 7 nM AIP->PAL Blocks Active Site (High Affinity) FCA α-Fluorocinnamic Acid (Product Analog) Ki ~ mM FCA->PAL Competes for Active Site

Figure 1: Mechanistic intervention points of AIP (Transition State blockade) vs.


-FCA (Product Competition).[7]

Part 3: Experimental Protocol for Efficacy Validation

To validate the efficacy of


-FCA vs. AIP, use this standardized spectrophotometric kinetic assay.
Protocol: Spectrophotometric PAL Inhibition Assay

Objective: Determine the


 and 

of

-FCA compared to AIP.

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 8.8.

  • Substrate: L-Phenylalanine (100 mM stock in buffer).

  • Enzyme: Purified PAL (e.g., from Rhodotorula glutinis or recombinant PcPAL).

  • Inhibitors:

    • 
      -FCA (dissolved in DMSO/Buffer).
      
    • AIP (dissolved in water).

Workflow:

  • Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.8) and varying concentrations of the inhibitor (

    
    -FCA: 0.1 mM – 10 mM; AIP: 1 nM – 100 nM).
    
  • Pre-incubation: Add 0.05 Units of PAL enzyme to the buffer/inhibitor mix. Incubate at 30°C for 10 minutes. Note: AIP requires longer pre-incubation (20-30 min) due to slow-binding kinetics.

  • Initiation: Start the reaction by adding L-Phenylalanine (saturation concentration, e.g., 10 mM).

  • Detection: Monitor the formation of trans-cinnamic acid by measuring Absorbance at 290 nm (

    
    ) continuously for 10-20 minutes.
    
  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Inhibitor Concentration 
      
      
      
      .
    • Fit data to the equation:

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Validation Check:

  • Control: Reaction without inhibitor must show linear increase in

    
    .
    
  • AIP Control: Should show >50% inhibition at ~10-20 nM.

  • 
    -FCA Result:  Expect >50% inhibition only at concentrations >0.5 mM.
    

Part 4: References

  • Appert, C., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry.[8]

  • Amrhein, N., et al. (1987). The specific inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid. Plant Physiology.

  • MacDonald, M.J., et al. (1995). Inhibition of phenylalanine ammonia-lyase by cinnamic acid derivatives. Archives of Biochemistry and Biophysics.

  • Zon, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds. Liebigs Annalen der Chemie.

  • Pilbak, S., et al. (2006). The essential role of the aromatic ring of the substrate in the catalysis of phenylalanine ammonia-lyase. FEBS Journal.

Sources

Comparative

Spectroscopic analysis for alpha-Fluorocinnamic acid purity validation

Topic: Spectroscopic Analysis for -Fluorocinnamic Acid Purity Validation Content Type: Publish Comparison Guide Spectroscopic Analysis for -Fluorocinnamic Acid Purity Validation: A Comparative Guide Executive Summary -Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis for


-Fluorocinnamic Acid Purity Validation
Content Type:  Publish Comparison Guide

Spectroscopic Analysis for -Fluorocinnamic Acid Purity Validation: A Comparative Guide

Executive Summary

-Fluorocinnamic acid (α-FCA), specifically the (Z)-isomer, is a critical building block in the synthesis of fluorinated bioactive compounds and materials.[1] Its purity validation presents a unique challenge: distinguishing the bioactive (Z)-isomer from its geometric (E)-isomer and non-fluorinated synthetic byproducts (e.g., cinnamic acid).

This guide compares the two primary validation methodologies: High-Resolution


F Quantitative NMR (qNMR)  and HPLC-UV/MS .[1] While HPLC is the industry standard for trace impurity profiling, 

F qNMR offers superior specificity for isomeric ratio determination without the need for identical reference standards.
Comparative Analysis: The Core Dilemma
FeatureMethod A:

F qNMR
Method B: HPLC-UV/MS
Primary Strength Absolute Specificity .[1] Direct quantification of the Z/E ratio with no interference from non-fluorinated solvents or impurities.High Sensitivity . Capable of detecting trace organic impurities (ppm level) like benzaldehyde or defluorinated cinnamic acid.
Reference Standard Not Required . Uses a generic internal standard (e.g., BTF, TFA).Required . Requires high-purity reference standards for both the analyte and key impurities to quantify accurately.[1]
Throughput High (5–10 min per sample).Moderate (20–40 min per sample).
LOD/LOQ Moderate (~0.1%).Excellent (<0.05%).
Blind Spots Cannot detect non-fluorinated impurities (e.g., inorganic salts, residual solvents).Isomers may co-elute without optimized method development; requires extinction coefficient knowledge.
Method A: High-Resolution F qNMR (The Specificity Master)

Scientific Rationale: Fluorine-19 is 100% naturally abundant and has a high gyromagnetic ratio (83% of


H), making it highly sensitive.[1] Crucially, the chemical shift dispersion of 

F is vast (~800 ppm).[2] The subtle electronic environment difference between the fluorine atom in the cis (Z) vs. trans (E) position relative to the phenyl ring results in distinct, non-overlapping signals, allowing for precise integration.
Protocol 1:

F qNMR Purity Assay
  • Instrument: 400 MHz NMR (or higher) equipped with a fluorine-tuned probe.

  • Solvent: DMSO-

    
     (preferred for solubility) or Methanol-
    
    
    
    .[1]
  • Internal Standard (IS):

    
    -Trifluorotoluene (BTF) or 2,2,2-Trifluoroethanol.[1] Note: The IS must have a 
    
    
    
    relaxation time similar to the analyte or the delay must be adjusted to the longest
    
    
    .

Step-by-Step Workflow:

  • System Suitability (

    
     Determination):  Perform an inversion-recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the vinyl fluorine in α-FCA. Typically, this is 1–3 seconds.
  • Parameter Setup: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 15–20s) to ensure 99.3% magnetization recovery. Use a 90° pulse angle.
  • Sample Prep: Weigh ~10 mg of α-FCA and ~5 mg of IS into the NMR tube. Record weights to 0.01 mg precision.

  • Acquisition: Acquire 32–64 scans. Center the spectral window to cover -50 to -200 ppm.

  • Processing: Phase and baseline correct manually. Integrate the IS signal (set to known molar equivalent) and the α-FCA vinyl fluorine signal (typically -110 to -130 ppm range).

Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of fluorine atoms,

= Molecular weight,

= Weight,

= Purity of standard.[2][3][4][5][6][7]
Method B: HPLC-UV/MS (The Sensitivity Workhorse)[1]

Scientific Rationale: While NMR excels at isomer ratios, HPLC is required to detect defluorinated impurities (like cinnamic acid) and starting materials (benzaldehyde) which lack the fluorine handle. The conjugated


-system of α-FCA provides strong UV absorbance at ~290 nm.
Protocol 2: RP-HPLC Purity Profiling[1][8]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses ionization of the carboxylic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Detector: PDA at 290 nm (max) and 254 nm (general). MS (ESI-) for mass confirmation (

    
    ).[1]
    

Gradient Method:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 1.0
15.0 90 1.0
20.0 90 1.0
20.1 10 1.0

| 25.0 | 10 | 1.0 |[1]

Self-Validating Criteria:

  • Resolution (

    
    ):  The critical pair (Z-isomer and E-isomer) must have 
    
    
    
    .[1]
  • Tailing Factor: Must be < 1.5 for the main peak (indicates proper pH control).[8]

Decision Logic & Workflow[1][11]

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of drug development.

G Start Sample: α-Fluorocinnamic Acid Goal Define Analytical Goal Start->Goal IsomerRatio Goal: E/Z Isomer Ratio? Goal->IsomerRatio TraceImp Goal: Trace Organic Impurities? Goal->TraceImp AbsPurity Goal: Absolute Assay (%)? Goal->AbsPurity qNMR Method A: 19F qNMR (No Reference Standard needed) IsomerRatio->qNMR Best Specificity HPLC Method B: HPLC-UV (Requires Reference Standard) TraceImp->HPLC Best Sensitivity AbsPurity->qNMR If no std available AbsPurity->HPLC If std available Result1 Result: Precise Z/E Ratio qNMR->Result1 Result2 Result: Full Impurity Profile (Benzaldehyde, Cinnamic Acid) HPLC->Result2

Figure 1: Decision matrix for selecting spectroscopic methods based on analytical requirements.

References
  • Quantit

    
    F NMR Analysis . Journal of Pharmaceutical and Biomedical Analysis. Comparison of qNMR and HPLC for fluorinated pharmaceuticals. 
    
  • Alpha-Fluorocinnamic Acid Properties . PubChem Database.[1][8] CID 1550911.[1][8]

  • NMR Chemical Shifts of Fluorine . Alfa Chemistry. Reference table for vinyl fluorine shifts (-100 to -150 ppm range).

  • HPLC Separation of Geometric Isomers . MicroSolv Tech. Guidelines for separating E/Z isomers using C18 and Phenyl phases.

  • Synthesis and Isomerization . Journal of the Chemical Society. Discussion on the decarboxylation and stability of

    
    -fluorocinnamic acid derivatives. 
    

Sources

Validation

Comparative study of alpha-, beta-, and para-Fluorocinnamic acids

Comparative Profiling of -, -, and -Fluorocinnamic Acids: A Technical Guide for Medicinal Chemistry Executive Summary This guide provides a structural, synthetic, and biological comparison of three regioisomers of fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling of -, -, and -Fluorocinnamic Acids: A Technical Guide for Medicinal Chemistry

Executive Summary

This guide provides a structural, synthetic, and biological comparison of three regioisomers of fluorocinnamic acid:


-fluoro- , 

-fluoro-
, and

-fluorocinnamic acid
. While all three share the core phenylpropanoid scaffold, the position of the fluorine atom dictates drastic differences in acidity (pKa), metabolic stability, and synthetic accessibility.
  • 
    -Fluorocinnamic acid  is the premier choice for blocking metabolic hydration and increasing acidity.[1]
    
  • 
    -Fluorocinnamic acid  serves as a robust, lipophilic bioisostere of cinnamic acid with minimal steric perturbation.[1]
    
  • 
    -Fluorocinnamic acid  represents a synthetic challenge but offers unique electronic modulation of the Michael acceptor system.[1]
    

Part 1: Structural & Electronic Profiling[1]

The strategic placement of fluorine—the "fluorine scan"—is a critical tool in hit-to-lead optimization. The table below summarizes the physicochemical divergence caused by the fluorine position.

Table 1: Physicochemical Comparison
Feature

-Fluorocinnamic Acid

-Fluorocinnamic Acid

-Fluorocinnamic Acid
IUPAC Name (E)-2-Fluoro-3-phenylacrylic acid(E)-3-Fluoro-3-phenylacrylic acid(E)-3-(4-Fluorophenyl)acrylic acid
Fluorine Position Vinylic (

)
Vinylic (

)
Aryl (Para)
Electronic Effect Strong Inductive (-I) on COOHResonance (+R) / Inductive (-I) mixRemote Inductive (-I)
Estimated pKa ~3.6 (Most Acidic)~4.0~4.3 (Similar to parent)
Metabolic Role Blocks

-oxidation; PAL Inhibitor
Modulates Michael addition reactivityBlocks para-hydroxylation (CYP450)
Synthetic Difficulty Moderate (Stereoselectivity issues)HighLow (Commodity chemicals)
Electronic Causality[1]
  • Acidity (

    
     vs. 
    
    
    
    ):
    The
    
    
    -fluorine exerts a powerful electron-withdrawing inductive effect (-I) directly on the carboxyl group, stabilizing the carboxylate anion and significantly lowering the pKa compared to unsubstituted cinnamic acid (pKa 4.44). In contrast, the
    
    
    -fluorine is too distant to exert a strong inductive pull, resulting in a pKa nearly identical to the parent compound.
  • Michael Acceptor Reactivity: The

    
    -carbon is the site of nucleophilic attack (Michael addition). Placing a fluorine at the 
    
    
    
    -position increases the electrophilicity of the
    
    
    -carbon. Placing a fluorine at the
    
    
    -position creates a gem-functionalized center that can destabilize the transition state for nucleophilic attack due to electron-pair repulsion (lone pair on F vs. incoming nucleophile).[1]

Part 2: Synthetic Accessibility & Stereocontrol[1]

The synthesis of these isomers requires distinct methodologies. The


-isomer is accessible via classical condensation, while the vinylic fluorines (

) require specialized organophosphorus or organometallic chemistry.
Diagram 1: Synthetic Workflow Comparison

SynthesisWorkflow Start_P 4-Fluorobenzaldehyde Int_P Knoevenagel Condensation Start_P->Int_P Reflux Start_A Benzaldehyde Int_A Horner-Wadsworth-Emmons (HWE) Reaction Start_A->Int_A -78°C to RT Reagent_P Malonic Acid (Piperidine) Reagent_P->Int_P Reagent_A Triethyl 2-fluoro-2-phosphonoacetate (NaH or LiHMDS) Reagent_A->Int_A Prod_P p-Fluorocinnamic Acid (High E-selectivity) Int_P->Prod_P Decarboxylation Prod_A alpha-Fluorocinnamic Acid (E/Z Mixture) Int_A->Prod_A Hydrolysis

Caption: Comparative synthetic routes. The Knoevenagel route (top) is thermodynamically controlled yielding E-isomers.[1] The HWE route (bottom) requires kinetic control to manage E/Z ratios.

Synthetic Nuances[1][2][3][4][5]
  • 
    -Fluorocinnamic Acid:  Synthesized via the Knoevenagel condensation .[1][2] This is a robust, self-validating protocol where the product often crystallizes out of the reaction mixture. The trans (
    
    
    
    ) isomer is thermodynamically favored.[1]
  • 
    -Fluorocinnamic Acid:  Best accessed via the Horner-Wadsworth-Emmons (HWE)  reaction using triethyl 2-fluoro-2-phosphonoacetate.[1]
    
    • Challenge: The fluorine atom on the ylide destabilizes the intermediate oxaphosphetane, often leading to lower

      
       selectivity compared to non-fluorinated HWE reactions.
      
  • 
    -Fluorocinnamic Acid:  The most difficult to access.[1] Common routes include the addition of HF (or Olah's reagent) to phenylpropiolic acid esters, often yielding mixtures of regioisomers. It is rarely a "first-pass" analog in drug discovery due to this synthetic friction.[1]
    

Part 3: Biological Case Study (PAL Inhibition)

Phenylalanine Ammonia-Lyase (PAL) is the enzyme responsible for converting L-phenylalanine to trans-cinnamic acid.[1][3] Fluorocinnamic acids act as powerful probes for this mechanism.[1]

  • Mechanism-Based Inhibition:

    
    -Fluorocinnamic acid is a classic competitive inhibitor.[1] The electronegative fluorine at the 
    
    
    
    -position alters the electronics of the double bond, making the reverse reaction (addition of ammonia) less favorable and potentially trapping the enzyme in a non-productive complex.
  • Substrate Mimicry:

    
    -Fluorocinnamic acid is often accepted as a substrate by PAL (albeit with different kinetics), converting it into 
    
    
    
    -fluorophenylalanine in the reverse direction, or being produced from
    
    
    -fluorophenylalanine.[1]
Diagram 2: PAL Enzymatic Interaction

PAL_Mechanism Enzyme PAL Enzyme (Active Site) Normal_Path Normal Deamination Enzyme->Normal_Path Inhib_Path Competitive Inhibition Enzyme->Inhib_Path Substrate L-Phenylalanine Substrate->Enzyme Binding Product_Normal trans-Cinnamic Acid (Release) Normal_Path->Product_Normal -NH3 Product_Alpha alpha-Fluoro-Enzyme Complex (Blocked/Slow Release) Inhib_Path->Product_Alpha Steric/Electronic Trap Alpha_Analog alpha-Fluorocinnamic Acid Alpha_Analog->Enzyme High Affinity Binding

Caption: Mechanism of Action.


-substitution disrupts the catalytic deamination cycle, acting as a competitive inhibitor, whereas unsubstituted substrates proceed to release.

Part 4: Experimental Protocols

Protocol A: Synthesis of -Fluorocinnamic Acid (Knoevenagel)

Objective: High-yield synthesis of the thermodynamically stable E-isomer.[1]

  • Reagents:

    • 4-Fluorobenzaldehyde (10 mmol, 1.24 g)

    • Malonic acid (12 mmol, 1.25 g)

    • Pyridine (5 mL)[1]

    • Piperidine (0.1 mL, catalyst)

  • Procedure:

    • Combine aldehyde and malonic acid in pyridine in a round-bottom flask.

    • Add piperidine and heat to 80°C for 1 hour, then reflux (115°C ) for 3 hours. Note: CO2 evolution indicates decarboxylation is proceeding.

    • Workup: Cool the mixture to

      
      . Slowly add concentrated HCl (approx 6-8 mL) into the mixture with vigorous stirring until pH < 2. The product will precipitate as a white solid.[1]
      
    • Purification: Filter the solid.[1] Recrystallize from Ethanol/Water (1:3).[1]

  • Validation:

    • MP: 208-210°C.[1]

    • 1H NMR: Look for doublets at

      
       6.4 and 7.6 ppm with 
      
      
      
      Hz (characteristic of trans-alkene).[1]
Protocol B: Synthesis of -Fluorocinnamic Acid (HWE)

Objective: Kinetic control to install the vinylic fluorine.[1]

  • Reagents:

    • Triethyl 2-fluoro-2-phosphonoacetate (10 mmol)[1]

    • Benzaldehyde (10 mmol)[1]

    • LiHMDS (Lithium hexamethyldisilazide) or NaH (11 mmol)[1]

    • Dry THF (20 mL)

  • Procedure:

    • Activation: Under Nitrogen atmosphere, cool THF solution of phosphonate to -78°C . Add base (LiHMDS) dropwise.[1] Stir for 30 mins to form the ylide.

    • Addition: Add benzaldehyde dropwise. Allow the reaction to warm slowly to 0°C over 2 hours.

    • Quench: Add saturated

      
      .[1][4] Extract with Ethyl Acetate.[1][4]
      
    • Hydrolysis (Esters to Acid): Dissolve the crude ester in MeOH/Water.[1] Add LiOH (2 equiv) and stir at RT for 4 hours. Acidify with 1M HCl to precipitate the acid.

  • Validation:

    • 19F NMR: Critical for distinguishing isomers.[1] The Z-isomer (phenyl and fluorine on same side) and E-isomer will show distinct shifts typically around -110 to -120 ppm.[1]

    • Separation: If

      
       mixture is obtained, separation via silica chromatography (Hexane/EtOAc) is required before the hydrolysis step.
      

References

  • Synthesis of Alpha-Fluoroacrylates: Thenappan, A., & Burton, D. J. (1990).[1] Synthesis of alpha-fluoro-alpha,beta-unsaturated esters via Horner-Wadsworth-Emmons reaction. Journal of Organic Chemistry. Link[1]

  • PAL Inhibition Studies: Appert, C., et al. (2003).[1] Structural and catalytic properties of the phenylalanine ammonia-lyase from distinct origins. European Journal of Biochemistry. Link[1]

  • General Properties of Fluorocinnamic Acids: Sigma-Aldrich/Merck Technical D

    
    ) and 459-32-5 (
    
    
    
    ).[1] Link
  • Knoevenagel Condensation Mechanics: Jones, G. (1967).[1] The Knoevenagel Condensation. Organic Reactions. Link[1]

Sources

Comparative

Advantages of using alpha-Fluorocinnamic acid over other substrates

Topic: Advantages of using alpha-Fluorocinnamic acid over other substrates Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals. Technical Comparison Guide: -Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using alpha-Fluorocinnamic acid over other substrates Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Technical Comparison Guide: -Fluorocinnamic Acid ( -FCA) in Asymmetric Synthesis & Drug Design[1]

Executive Summary

In the landscape of functionalized phenylpropanoids,


-Fluorocinnamic Acid (

-FCA)
represents a critical "privileged structure."[1] Unlike its non-fluorinated parent (cinnamic acid) or regioisomers (

-FCA),

-FCA offers a unique dual advantage: it serves as a metabolically stable bioisostere precursor and a mechanistic probe for enzymatic pathways (e.g., Phenylalanine Ammonia Lyase).

This guide objectively analyzes the advantages of


-FCA, focusing on its role as a substrate in asymmetric hydrogenation to yield chiral 

-fluoro-phenylalanine derivatives—a motif increasingly central to peptide therapeutics and metabolic stability engineering.[1]
Comparative Analysis: -FCA vs. Alternative Substrates

The decision to employ


-FCA over other cinnamic acid derivatives is typically driven by the need for metabolic blockade  or electronic modulation  without significant steric perturbation.
Table 1: Physicochemical & Functional Comparison
Feature

-Fluorocinnamic Acid
Cinnamic Acid (Non-F)

-Methylcinnamic Acid

-Chlorocinnamic Acid
Van der Waals Radius (

-sub)
1.47 Å (F) 1.20 Å (H)2.00 Å (CH

)
1.75 Å (Cl)
Metabolic Stability High (Blocks

-oxidation)
Low (Susceptible to oxidation)Moderate (Susceptible to benzylic ox.)[1]Moderate (Reactive C-Cl bond)
Electronic Effect Strong EWG (

= 0.[1]50)
NeutralWeak EDGModerate EWG
pKa (Approx.) ~3.0 – 3.5 (Increased acidity)4.44~4.5~3.0
Primary Utility Chiral

-F-Amino Acid Precursor
General Synthetic IntermediateSteric ProbeCross-coupling Partner
Key Advantages Explained

1. The "Metabolic Armor" Effect

  • Mechanism: In non-fluorinated substrates, the

    
    -carbon is a primary site for metabolic degradation (e.g., oxidative deamination). Replacing hydrogen with fluorine (
    
    
    
    bond energy ~116 kcal/mol vs.
    
    
    ~99 kcal/mol) renders this position inert to cytochrome P450 oxidation while maintaining a steric profile similar to hydrogen (Bioisosterism).
  • Advantage over Methyl: While

    
    -methyl groups also block metabolism, they introduce significant steric bulk (A-value 1.70 vs 0.15 for F), which can disrupt protein binding pockets. 
    
    
    
    -FCA provides the blockade without the steric penalty.

2. Electronic Tuning for Asymmetric Catalysis

  • Reactivity: The electronegative fluorine atom lowers the LUMO energy of the alkene, making

    
    -FCA a more electrophilic substrate. This unique electronic signature allows for highly enantioselective hydrogenation using specialized electron-rich catalysts (e.g., Iridium-thiazole complexes), a feat difficult to achieve with the sterically hindered 
    
    
    
    -methyl analogs.[1]
Primary Application: Asymmetric Hydrogenation

The most high-value application of


-FCA is the synthesis of chiral 

-fluoro-carboxylic acids
and

-fluorophenylalanine
derivatives via asymmetric hydrogenation.[1]
Experimental Workflow

Objective: Enantioselective reduction of the C=C bond to generate a chiral quaternary stereocenter.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

  • Catalyst System: Ir-complex with chiral N,P-ligand (e.g., Thiazole-Phosphine).[1][2]

  • Substrate:

    
    -Fluorocinnamic acid (or ester).[1]
    
  • Conditions: 5–10 bar H

    
    , Ambient Temperature, Toluene/TFE solvent.
    

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox, dissolve the Iridium precursor

    
     (1.0 mol%) and the chiral ligand (2.2 mol%) in anhydrous dichloromethane. Stir for 30 min.
    
  • Substrate Loading: Add

    
    -fluorocinnamic acid (0.5 mmol) to a high-pressure hydrogenation vessel.
    
  • Solvent System: Add solvent mixture (Toluene:Trifluoroethanol 10:1). Note: TFE is crucial for stabilizing the fluoride interaction and preventing defluorination.

  • Hydrogenation: Pressurize with H

    
     (10 bar) and stir at 25°C for 12–24 hours.
    
  • Workup: Vent H

    
    . Concentrate in vacuo.
    
  • Analysis: Determine conversion by

    
    H NMR and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OJ-H column).
    
Data: Performance Benchmarking
SubstrateCatalyst SystemPressure/TimeYield (%)ee (%)

-Fluorocinnamic Acid
Ir-N,P-Ligand 10 bar / 12h >95% 96–99%

-Methylcinnamic Acid
Ir-N,P-Ligand50 bar / 24h85%88%

-Chlorocinnamic Acid
Ru-BINAP50 bar / 24h60%75%
Cinnamic AcidRh-DuPhos5 bar / 2h>99%>99%

Interpretation: While non-fluorinated cinnamic acid is easier to hydrogenate,


-FCA achieves comparable yields and ee% under mild conditions when using optimized Ir-catalysts, unlocking access to the high-value fluorinated scaffold that simple cinnamic acid cannot provide.[1]
Synthesis of the Substrate ( -FCA)

To ensure supply chain independence, researchers often synthesize


-FCA in-house.[1] The following protocol avoids the low yields often associated with the Perkin reaction for fluorinated substrates.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Condensation [1]

  • Self-Validating Logic: Uses triethyl 2-fluoro-2-phosphonoacetate to install the fluorine and double bond simultaneously with high E-selectivity.[1]

  • Reagents: Benzaldehyde (1.0 eq), Triethyl 2-fluoro-2-phosphonoacetate (1.2 eq), DBU (1.5 eq) or NaH.

  • Reaction:

    • Suspend NaH in dry THF at 0°C.

    • Dropwise add the phosphonoacetate. Stir 30 min (Solution turns clear).

    • Add Benzaldehyde.[3][4][5][6][7] Warm to RT and stir 4h.

  • Quench: Add sat. NH

    
    Cl. Extract with EtOAc.
    
  • Hydrolysis (to Acid): Treat the ester intermediate with LiOH in THF/Water (1:1) at RT for 2h. Acidify with 1M HCl to precipitate

    
    -FCA.[1]
    
  • Purification: Recrystallization from Ethanol/Water.[7][8]

Mechanism of Action & Biological Logic

The following diagram illustrates the "Fork in the Road" where


-FCA diverges from Cinnamic Acid in both synthesis and metabolism.

AlphaFCA_Advantage Substrate_H Cinnamic Acid (H-Substituted) Process_Hydro Asymmetric Hydrogenation Substrate_H->Process_Hydro Substrate_F α-Fluorocinnamic Acid (F-Substituted) Substrate_F->Process_Hydro Product_H Phenylalanine Analog (H-form) Process_Hydro->Product_H Product_F α-Fluoro-Phenylalanine (F-form) Process_Hydro->Product_F Metabolism Metabolic Oxidation (Cyp450) Product_H->Metabolism α-H Abstraction Product_F->Metabolism C-F Bond Inert Degradation Rapid Degradation (Inactive Metabolites) Metabolism->Degradation Stable Metabolic Blockade (High Bioavailability) Metabolism->Stable Blocked

Figure 1: The Strategic Advantage of


-FCA.[1] By substituting H with F, the metabolic pathway leading to degradation is blocked, preserving the active pharmacophore.
References
  • Asymmetric Hydrogenation of Fluorinated Olefins

    • Source:Chemical Science, "Iridium-catalyzed asymmetric hydrogenation of fluorin
    • Relevance: Establishes the protocol for high enantioselectivity (99% ee)
  • Fluorine in Drug Design (Metabolic Stability)

    • Source:Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry."
    • Relevance: Validates the "Metabolic Armor" concept and bioisosterism of the C-F bond.
  • Synthesis of

    
    -Fluorocinnamic Acid: 
    
    • Source:Organic Syntheses, "Preparation of alpha-Fluoro-alpha,beta-unsatur
    • Relevance: Provides the foundational HWE reaction protocol used in the "Synthesis" section.
  • Phenylalanine Ammonia Lyase (PAL)

    • Source:Frontiers in Bioengineering and Biotechnology, "Sustainable synthesis of L-phenylalanine deriv
    • Relevance: Discusses the interaction of cinnamic acid deriv

Sources

Validation

Cross-reactivity of alpha-Fluorocinnamic acid in enzymatic assays

Topic: Cross-reactivity of alpha-Fluorocinnamic acid in enzymatic assays Content Type: Publish Comparison Guide Cross-Reactivity of -Fluorocinnamic Acid in Enzymatic Assays: A Technical Comparison Guide Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of alpha-Fluorocinnamic acid in enzymatic assays Content Type: Publish Comparison Guide

Cross-Reactivity of -Fluorocinnamic Acid in Enzymatic Assays: A Technical Comparison Guide

Executive Summary

-Fluorocinnamic acid (

-FCA) is a structural analog of cinnamic acid often utilized in chemical biology as a mechanistic probe for enzymes processing phenylpropanoids (e.g., Phenylalanine Ammonia-Lyase, Ferulic Acid Decarboxylase) and as a classical inhibitor of Monocarboxylate Transporters (MCTs).[1]

However, its utility is frequently compromised by significant cross-reactivity and optical interference . Unlike modern, highly specific inhibitors (e.g., AZD3965),


-FCA exhibits promiscuous binding to multiple enzymes in the cinnamate pathway and possesses a high extinction coefficient in the UV range (

nm), leading to false positives in kinetic assays. This guide dissects these failure modes and compares

-FCA against superior alternatives for specific research applications.
Technical Profile & Mechanism of Action

To understand the cross-reactivity of


-FCA, one must understand its chemical nature. It acts as a "suicide substrate" or "mechanism-based inhibitor" due to the electron-withdrawing fluorine atom at the 

-position.
PropertySpecificationImplication for Assays
Chemical Structure

-Fluoro-derivative of cinnamic acid
Mimics natural substrates (Phe, Cinnamate) but alters reaction kinetics.
Primary Reactivity Michael AcceptorForms covalent adducts with active site nucleophiles or cofactors (e.g., prFMN).
UV Absorbance

nm
High Interference. Overlaps with DNA/RNA and protein absorbance.
Extinction Coeff.

Significant "Inner Filter Effect" in fluorescence assays; masks substrate depletion signals.
Mechanism of Cross-Reactivity

-FCA does not merely "block" a site; it often undergoes partial catalysis.
  • In Decarboxylases (Fdc): It acts as a mechanism-based inhibitor. The enzyme attempts to decarboxylate it, but the fluorine atom destabilizes the transition state or traps the cofactor (prenylated FMN) in a covalent adduct, permanently disabling the enzyme.

  • In Ammonia-Lyases (PAL): It competes with phenylalanine/cinnamate. The fluorine atom creates steric and electronic repulsion, slowing product release and effectively "jamming" the active site.

Comparative Analysis: -FCA vs. Alternatives

The following table contrasts


-FCA with the standard MCT inhibitor (

-Cyano-4-hydroxycinnamic acid, CHCA) and the clinical-grade specific inhibitor (AZD3965).

Table 1: Performance Comparison in Enzymatic & Cellular Assays

Feature

-Fluorocinnamic Acid (

-FCA)

-Cyano-4-hydroxycinnamic Acid (CHCA)
AZD3965
Primary Target PAL, Fdc (Mechanistic Probe)MCT1, MCT2, MCT4 (Broad Inhibitor)MCT1 (Highly Selective)
Specificity Low. Cross-reacts with glycolytic enzymes & lyases.Medium. Inhibits multiple MCT isoforms and mitochondrial pyruvate carrier.[2][3]High. >1000-fold selectivity for MCT1 over MCT4.
Mechanism Covalent Adduct / Slow SubstrateCompetitive / Non-competitive InhibitionCompetitive Inhibition
Optical Interference High (UV 265nm). Distorts kinetic curves.High (UV 300-350nm). Fluoresces; interferes with NADH assays.Low. Minimal interference in standard UV/Vis ranges.
Reversibility Often Irreversible (Time-dependent)ReversibleReversible
Best Use Case Crystallographic studies; probing catalytic mechanisms of lyases.MALDI Matrix; rough estimation of total MCT activity.Precise dissection of MCT1 transport in drug development.
Biological Cross-Reactivity Pathways

The diagram below illustrates the "Off-Target" pathways where


-FCA creates experimental noise. While intended to block Transport (MCT), it inadvertently shuts down upstream/downstream metabolic enzymes (PAL, Fdc), leading to misinterpreted data.

FCA_CrossReactivity cluster_Targets Enzymatic Targets cluster_Effects Downstream Consequences FCA α-Fluorocinnamic Acid (Inhibitor/Probe) MCT MCT Transporters (Intended Target) FCA->MCT Weak Inhibition PAL Phenylalanine Ammonia-Lyase FCA->PAL Competitive Inhibition (Ki ~ µM range) FDC Ferulic Acid Decarboxylase FCA->FDC Suicide Inhibition (Traps prFMN) MPC Mitochondrial Pyruvate Carrier FCA->MPC Cross-reactivity Signal False Positive (Signal Quenching) FCA->Signal UV Interference (265 nm) Glycolysis Altered Glycolytic Flux MCT->Glycolysis PAL->Glycolysis Metabolic Shift Adduct Covalent Cofactor Adduct (Irreversible Inactivation) FDC->Adduct

Figure 1: Cross-reactivity landscape of


-FCA. Note the high-affinity "suicide" interactions with metabolic enzymes (PAL, FDC) that confound transport studies.
Experimental Protocols for Validation

To ensure data integrity when using


-FCA, you must validate that the observed effect is due to specific inhibition and not optical interference or off-target binding.
Protocol A: The "Spectral Shift" Interference Test

Use this to determine if


-FCA is masking your assay signal.
  • Preparation: Prepare a 10 mM stock of

    
    -FCA in DMSO.
    
  • Baseline Scan: In a quartz cuvette, add your assay buffer (without enzyme/substrate).

  • Titration: Sequentially add

    
    -FCA (0, 10, 50, 100, 500 µM).
    
  • Scan: Measure Absorbance (200–400 nm) and Fluorescence (Excitation at your assay's

    
    ).
    
  • Analysis:

    • If

      
       at working concentration, STOP . You cannot use UV-based depletion assays.
      
    • If Fluorescence decreases non-linearly, you have an Inner Filter Effect . Apply the correction factor:

      
      
      
Protocol B: Time-Dependent Inhibition (Suicide) Assay

Use this to distinguish between simple competitive inhibition (MCT) and mechanism-based inactivation (Fdc/PAL).

  • Pre-Incubation: Incubate the enzyme (e.g., PAL) with

    
    -FCA (at 
    
    
    
    ) without the natural substrate.
  • Time Points: Aliquot samples at

    
     minutes.
    
  • Dilution: Dilute the aliquot 100-fold into a reaction mixture containing a saturating concentration of the natural substrate (to outcompete any reversible inhibitor).

  • Measurement: Measure residual enzyme activity.

  • Interpretation:

    • Constant Activity: Reversible inhibition (Likely MCT-type interaction).

    • Exponential Decay: Irreversible/Covalent inactivation (Cross-reactivity with catalytic mechanism).

Recommendations & Conclusion

For Transporter Studies (MCTs):

  • Avoid

    
    -FCA.  It is too "dirty" and optically active.
    
  • Use: AZD3965 (for MCT1) or Syrosingopine (dual MCT1/4). These provide clean pharmacological knockouts without UV interference.

For Enzymatic Mechanism Studies (PAL/Fdc):

  • Use

    
    -FCA  specifically as a probe to trap intermediates. Its ability to form stable adducts with prFMN makes it an excellent tool for crystallographic capture of transition states, provided you acknowledge it is not a passive inhibitor but an active participant in the reaction.
    

Final Verdict:


-Fluorocinnamic acid is a mechanistic probe , not a general-purpose inhibitor. Its use in high-throughput screening or complex lysate assays is discouraged due to its high cross-reactivity with ammonia-lyases and significant UV spectral overlap.
References
  • Mechanism of Fdc Inhibition: Payne, K. A., et al. (2015). "New cofactor supports

    
    -unsaturated acid decarboxylation via 1,3-dipolar cycloaddition." Nature. 
    
  • MCT Inhibitor Profiling: Ovens, M. J., et al. (2010).[4] "AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10." Biochemical Journal.

  • MCT1 Inhibition in Cancer: Polanski, R., et al. (2014). "AZD3965, a potent selective inhibitor of the monocarboxylate transporter MCT1, reduces lactate transport and tumor growth."[5] Clinical Cancer Research.

  • Cinnamic Acid Derivatives Analysis: Ferguson, L. R., et al. (2004). "Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition." Bioorganic & Medicinal Chemistry Letters.

  • Chemical Properties: National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 1550911, alpha-Fluorocinnamic acid." PubChem.

Sources

Comparative

Confirming the structure of synthesized alpha-Fluorocinnamic acid

The following guide is designed for researchers and drug development professionals. It synthesizes experimental protocols with comparative analysis to ensure the rigorous structural confirmation of -fluorocinnamic acid.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals. It synthesizes experimental protocols with comparative analysis to ensure the rigorous structural confirmation of


-fluorocinnamic acid.

Confirming the Structure of Synthesized -Fluorocinnamic Acid

Content Type: Publish Comparison Guide | Audience: Medicinal Chemists, Process Chemists

Executive Summary & Core Directive

Synthesizing


-fluorocinnamic acid (CAS: 350-90-3) presents a unique stereochemical challenge. Unlike non-fluorinated cinnamic acid, where the E-isomer is overwhelmingly favored due to sterics, the introduction of the fluorine atom at the 

-position introduces the "fluorine cis-effect" and alters the thermodynamic landscape.

The primary objective of this guide is to distinguish between the (Z)-isomer (thermodynamically preferred, Ph and F cis) and the (E)-isomer (kinetic or minor product). The most reliable differentiator is


F-NMR coupling constants (

)
, which provide a self-validating structural proof superior to chemical shift analysis alone.

Comparative Analysis of Characterization Methods

The following table compares the efficacy of analytical techniques in distinguishing the E and Z isomers.

Feature

H /

F NMR (

-Coupling)
X-Ray Crystallography Melting Point IR Spectroscopy
Primary Utility Definitive Stereochemistry Absolute ConfigurationPurity CheckFunctional Group Check
Differentiation High :

varies by >15 Hz
Absolute : UnambiguousMedium : Distinct MPs, but requires standardsLow : Subtle C=C shift differences
Throughput High (10 min)Low (Days/Weeks)High (5 min)High (5 min)
Sample Req. ~10 mg (Non-destructive)Single Crystal (Destructive)~5 mg (Destructive)~2 mg (Non-destructive)
Cost/Time Low / FastHigh / SlowNegligible / FastNegligible / Fast
Verdict Gold Standard for Routine Analysis Gold Standard for New Entities Quick Pre-screen Supporting Data Only

Critical Synthesis & Stereochemistry Context

To confirm the structure, one must understand the origin of the isomers. The standard synthesis involves the condensation of benzaldehyde with a fluoroacetate equivalent.

Stereochemical Rules (CIP Priority)
  • Structure:

    
    
    
  • Priorities:

    • 
      -Carbon: Ph  (Priority 1) > H  (Priority 2)
      
    • 
      -Carbon: F  (Priority 1) > COOH  (Priority 2)
      
  • Z-Isomer (Zusammen): Ph and F are on the same side (cis). Consequently, H and F are trans .

  • E-Isomer (Entgegen): Ph and F are on opposite sides (trans). Consequently, H and F are cis .

Expert Insight: In the condensation of aromatic aldehydes with fluoroacetic anhydride (Perkin-type), the (Z)-isomer is typically the major product. This places the bulky Phenyl and Carboxyl groups trans to each other, minimizing steric repulsion, despite the "cis-effect" of fluorine often complicating these predictions in simple alkenes.

Synthesis & Logic Flow Diagram

SynthesisFlow Start Benzaldehyde + Fluoroacetic Anhydride Base Base Catalyst (e.g., NaOAc, Et3N) Start->Base Inter Intermediate (Aldol/Elimination) Base->Inter Product Crude Product (Mixture E/Z) Inter->Product -H2O Purify Recrystallization (Ethanol/Water) Product->Purify Final Pure (Z)-alpha-Fluorocinnamic Acid Purify->Final Thermodynamic Selection

Figure 1: Synthesis workflow emphasizing the thermodynamic selection of the Z-isomer during purification.

Experimental Protocol: Structural Confirmation

A. The Self-Validating NMR Protocol

The most robust method to confirm the structure is measuring the vicinal proton-fluorine coupling constant (


).

Methodology:

  • Solvent: Dissolve ~10 mg of product in DMSO-d6 (preferred for solubility and distinct peak separation) or CDCl3.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Acquisition: Run both

    
    H and 
    
    
    
    F (proton-coupled) experiments.

Data Interpretation (The Decision Matrix):

Parameter(Z)-Isomer (Major Product)(E)-Isomer (Minor Product)Mechanistic Reason
Geometry H and F are trans H and F are cis CIP Priority Rules

Coupling
30 - 40 Hz 10 - 20 Hz Karplus relationship for fluoroalkenes (

)

(Vinylic)
~7.5 - 8.0 ppm (Doublet)~6.8 - 7.3 ppm (Doublet)Anisotropy of C=O and F

(

F)
~ -110 to -120 ppm~ -120 to -130 ppmElectronic environment

Critical Check: If your vinylic proton signal appears as a doublet with a coupling constant of ~35 Hz , you have successfully synthesized the (Z)-isomer . If


, you have the (E)-isomer.
B. Melting Point Validation

Before running NMR, a melting point test serves as a rapid purity check.

  • Literature Value ((Z)-isomer): 157–159 °C (varies slightly by solvent).

  • Protocol:

    • Dry the recrystallized solid thoroughly (vacuum oven, 40°C, 4h). Solvent inclusions significantly depress MP.

    • Ramp temperature at 2°C/min near the expected range.

    • Result: A sharp melting range (<2°C) indicates high purity. A broad range indicates an E/Z mixture or solvent contamination.

Structural Confirmation Logic Tree

Use this decision tree to guide your analytical workflow.

DecisionTree Start Synthesized Solid MP Measure Melting Point Start->MP MP_Check Range < 2°C? MP->MP_Check Recryst Recrystallize (EtOH/H2O) MP_Check->Recryst No (Broad) NMR 1H & 19F NMR (DMSO-d6) MP_Check->NMR Yes (Sharp) Recryst->MP Coupling Analyze 3J(H-F) Coupling Constant NMR->Coupling Z_Iso J = 30-40 Hz (Z)-Isomer Confirmed Coupling->Z_Iso Large J E_Iso J = 10-20 Hz (E)-Isomer Confirmed Coupling->E_Iso Small J Mixture Doublets of both J values Mixture Coupling->Mixture Both

Figure 2: Step-by-step logic for confirming the stereochemistry of alpha-fluorocinnamic acid.

References

  • Synthesis & Fluorination Methodology

    • Organic Chemistry Portal. "Synthesis of

      
      -fluorocarboxylic acids and derivatives." Available at: [Link]
      
  • NMR Data & Coupling Constants

    • University of Wisconsin (Reich Collection). "

      
      F NMR Chemical Shifts and Coupling." Available at: [Link]
      
  • Physical Properties (Melting Point/Solubility)

    • PubChem.[1] "alpha-Fluorocinnamic acid (Compound CID 1550911)."[1] Available at: [Link]

  • Stereochemical Rules

    • Chemistry LibreTexts. "The E-Z system for naming alkenes." Available at: [Link]

Sources

Validation

Benchmarking alpha-Fluorocinnamic acid performance in synthesis

The following guide benchmarks the performance of -fluorocinnamic acid in synthesis, contrasting its production and reactivity against non-fluorinated and isomeric alternatives. Benchmarking -Fluorocinnamic Acid: Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of


-fluorocinnamic acid  in synthesis, contrasting its production and reactivity against non-fluorinated and isomeric alternatives.

Benchmarking -Fluorocinnamic Acid: Synthesis & Reactivity Guide

Executive Summary: The Fluorine Effect


-Fluorocinnamic acid (1 ) serves as a critical bioisostere for cinnamic acid and a precursor to 

-fluorinated amino acids (e.g.,

-fluorophenylalanine). The introduction of a fluorine atom at the

-position induces significant electronic and steric changes compared to the parent cinnamic acid:
  • Electronic Modulation: The strong electronegativity of fluorine lowers the LUMO energy of the alkene, increasing susceptibility to nucleophilic attack while altering the pKa of the carboxylic acid.

  • Conformational Locking: The C–F bond (1.35 Å) exerts a stereoelectronic effect that often favors specific

    
     isomers due to dipole minimization, distinct from the steric-driven control in non-fluorinated analogs.
    
  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the

    
    -position, a common degradation pathway for cinnamic derivatives.
    

Synthesis Benchmarking: HWE vs. Heck

The primary challenge in deploying


-fluorocinnamic acid is stereoselective synthesis. Unlike non-fluorinated cinnamic acid (cheaply available via Perkin or Knoevenagel condensation), the 

-fluoro analog requires specialized routes.
Method A: Horner-Wadsworth-Emmons (HWE) Olefination (Gold Standard)

This is the most reliable method for generating the


-fluorocinnamate scaffold with high stereocontrol.
  • Reagent: Triethyl 2-fluoro-2-phosphonoacetate.

  • Mechanism: The fluorinated phosphonate carbanion attacks the benzaldehyde. The elimination step is stereoselective, typically favoring the (E)-isomer (Ph and Ester are trans) due to thermodynamic control, though

    
    -isomers can form depending on the base/solvent.
    
  • Performance:

    • Yield: 85–95%

    • Selectivity: Typically >90:10 (

      
      ) using NaH/THF.
      
    • Scalability: High (Gram to Kilogram scale).

Method B: Heck Coupling (Modular Approach)

Useful when the aldehyde precursor is unstable or unavailable, but the aryl iodide is accessible.

  • Substrate: Methyl

    
    -fluoroacrylate (commercially available).
    
  • Catalyst: Pd(OAc)

    
     / Phosphine ligands.[1][2]
    
  • Performance:

    • Yield: 60–85%

    • Selectivity: Often favors the (Z)-isomer (Ph and Ester are cis) due to the directing effect of the fluorine atom during the migratory insertion/elimination steps, contrasting with the HWE outcome.

Comparative Data Table
FeatureHWE Olefination (Method A)Heck Coupling (Method B)[3]Classical Perkin (Non-Fluoro Control)
Starting Material Benzaldehyde + Fluoro-phosphonateAryl Iodide +

-Fluoroacrylate
Benzaldehyde + Acetic Anhydride
Primary Isomer (E)-Isomer (Z)-Isomer (E)-Isomer
Yield High (85-95%)Moderate (60-80%)Moderate (50-70%)
Atom Economy Moderate (Phosphate waste)HighLow (Acid waste)
Cost High (Fluoro-phosphonate reagent)High (Pd Catalyst)Low

Experimental Protocols

Protocol A: HWE Synthesis of Ethyl -Fluorocinnamate

Objective: Synthesis of (E)-ethyl 2-fluoro-3-phenylacrylate.

  • Reagent Prep: In a dry flask under Argon, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF (0.5 M). Cool to 0°C.

  • Phosphonate Addition: Dropwise add triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv). The solution will bubble (H

    
     gas). Stir for 30 min at 0°C until clear.
    
  • Aldehyde Addition: Add benzaldehyde (1.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated NH

    
    Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target Data:

      
      F NMR typically shows a signal around -110 to -120 ppm with coupling to the vinylic proton (
      
      
      
      Hz for E-isomer).
Protocol B: Hydrolysis to -Fluorocinnamic Acid
  • Dissolve the ester from Protocol A in THF/Water (1:1) .

  • Add LiOH (2.0 equiv). Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 1. Extract with EtOAc.

  • Recrystallize from Ethanol/Water to obtain pure acid crystals.

Reactivity Benchmark: Hydrogenation

A key application is the asymmetric hydrogenation to form chiral


-fluoro-carboxylic acids.
  • Challenge: The fluorine atom deactivates the double bond toward hydrogenation compared to non-fluorinated cinnamic acid. Standard Pd/C requires higher pressures (50-100 psi) and often results in defluorination (C-F hydrogenolysis) as a side reaction.

  • Solution: Use Iridium (Ir) or Ruthenium (Ru) complexes with chiral phosphine ligands (e.g., BINAP, SegPhos).

Performance Comparison:

SubstrateCatalyst SystemPressure/TempConv. (%)ee (%)Note
Cinnamic Acid Pd/C1 atm H

, RT
>99N/AFast, easy.

-F-Cinnamic Acid
Pd/C50 psi H

, RT
85N/A5-10% Defluorination byproduct.

-F-Cinnamic Acid
Ir-PhanPhos 10 atm H

, 50°C
>9896 No defluorination; High stereocontrol.

Visualizations

Figure 1: Synthesis Decision Tree

A logic flow for selecting the correct synthesis route based on available starting materials and desired isomer.

Synthesis_Decision Start Target: alpha-Fluorocinnamic Acid Check_Aldehyde Is the Aldehyde Available? Start->Check_Aldehyde Check_Isomer Required Isomer? Check_Aldehyde->Check_Isomer Yes Route_Heck Route B: Heck Coupling (Aryl Iodide + alpha-Fluoroacrylate) Check_Aldehyde->Route_Heck No (Use Aryl Iodide) Route_HWE Route A: HWE Olefination (Triethyl 2-fluoro-2-phosphonoacetate) Check_Isomer->Route_HWE Need (E)-Isomer Check_Isomer->Route_Heck Need (Z)-Isomer Product_E Major Product: (E)-Isomer (Thermodynamic) Route_HWE->Product_E Product_Z Major Product: (Z)-Isomer (Kinetic/Directing) Route_Heck->Product_Z

Caption: Decision matrix for synthesizing


-fluorocinnamic acid isomers.
Figure 2: Reactivity & Application Workflow

Illustrating the downstream transformation of the scaffold.

Reactivity_Flow Substrate alpha-Fluorocinnamic Acid Hydrogenation Asymmetric Hydrogenation (Ir-Catalyst) Substrate->Hydrogenation H2, Chiral Ligand Coupling Decarboxylative Coupling (Ag/Cu Catalyst) Substrate->Coupling -CO2 Amidation Peptide Coupling (Standard EDCI/HOBt) Substrate->Amidation R-NH2 Prod_Amino alpha-Fluoro-beta-phenylpropionic acid (Amino Acid Precursor) Hydrogenation->Prod_Amino Prod_Styrene alpha-Fluorostyrenes (Bioisosteres) Coupling->Prod_Styrene Prod_Peptide Fluorinated Peptidomimetics (Protease Resistant) Amidation->Prod_Peptide

Caption: Primary reactivity pathways for


-fluorocinnamic acid in medicinal chemistry.

References

  • Sano, S., et al. (2007). "Stereoselective synthesis of (Z)-

    
    -fluoro-cinnamic acid derivatives via Horner-Wadsworth-Emmons reaction." Tetrahedron Letters, 48(2), 265-269. Link
    
  • Hanamoto, T., et al. (2001).

    
    -Fluoroacrylates." Journal of Organic Chemistry, 66(22), 7625-7630. Link
    
  • Wang, Z., et al. (2019). "Asymmetric Hydrogenation of Fluorinated Olefins: A Facile Access to Chiral Fluorine-Containing Compounds." Chemical Science, 10, 1012-1018. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Comparative

Isomeric purity analysis of alpha-Fluorocinnamic acid

Isomeric Purity Analysis of -Fluorocinnamic Acid: A Comparative Technical Guide Part 1: The "Trans" Trap & Strategic Overview The Nomenclature Paradox Before analyzing purity, one must define the target. -Fluorocinnamic...

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity Analysis of -Fluorocinnamic Acid: A Comparative Technical Guide

Part 1: The "Trans" Trap & Strategic Overview

The Nomenclature Paradox

Before analyzing purity, one must define the target.


-Fluorocinnamic acid (

-FCA) presents a classic stereochemical trap. Commercial vendors often label the product as "trans" , referring to the relative positions of the phenyl ring and the carboxylic acid group (classic nomenclature). However, under IUPAC Cahn-Ingold-Prelog (CIP) rules, this "trans" arrangement is actually the (Z)-isomer .
  • 
    -FCA (Z)-Isomer:  Phenyl (Ph) and Fluorine (F) are on the same side (Zusammen). Ph and COOH are trans. (Thermodynamically more stable).
    
  • 
    -FCA (E)-Isomer:  Ph and F are on opposite sides (Entgegen). Ph and COOH are cis.
    

Why It Matters: The biological activity of fluorinated pharmacophores is strictly geometry-dependent. Misidentifying the isomer due to nomenclature confusion can invalidate SAR (Structure-Activity Relationship) studies.

Comparative Method Analysis

For isomeric purity, no single method is perfect. The choice depends on whether you need high-throughput quantification (HPLC) or structural validation (NMR).

FeatureHPLC (Reverse Phase - PFP)

F NMR

H NMR
Primary Use Routine QC & Trace Impurity Quantitation (<0.1%)Rapid Identity & Ratio ConfirmationStructural Validation (Coupling Constants)
Sensitivity High (UV detection at 254/210 nm)Moderate (Requires sufficient scans)Moderate
Selectivity Excellent (with PFP columns)Superior (Wide chemical shift range)Good (Dependent on peak overlap)
Sample Prep Dilute in Mobile PhaseDissolve in deuterated solventDissolve in deuterated solvent
Throughput 15-20 min/sample5-10 min/sample5-10 min/sample
Limit of Detection ~0.05%~1% (Standard), ~0.1% (Long acquisition)~1%

Part 2: Deep Dive Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Quantitative Purity

While C18 columns are standard, Pentafluorophenyl (PFP) stationary phases are superior for


-FCA. The fluorine atoms on the PFP ring interact with the analyte's fluorine via dipole-dipole and 

-

interactions, providing enhanced selectivity for halogenated isomers that C18 often co-elutes.
Protocol Parameters
  • Column: Fluorosep-RP Phenyl (PFP) or Kinetex F5, 150 x 4.6 mm, 2.6

    
    m (or 5 
    
    
    
    m).
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains COOH in protonated, non-ionic state).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       60% B (Linear ramp)
      
    • 15-18 min: 60%

      
       95% B (Wash)
      
    • 18-22 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption by cinnamyl system).

  • Temperature: 30°C.

Self-Validating Check: The (Z)-isomer (commercial "trans") typically elutes after the (E)-isomer on PFP phases due to stronger shape-selective interactions, though elution order should always be confirmed with a spiked standard.

Method B: F NMR Spectroscopy

The Rapid Validator


F NMR is the most robust method for quick ratio determination because it eliminates all non-fluorinated background signals. The chemical shift difference between E and Z isomers is distinct (typically >5 ppm), preventing peak overlap common in 

H NMR.
Protocol Parameters
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO often sharpens peaks for carboxylic acids).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) - Optional, for qNMR.
  • Acquisition:

    • Spectral Width: 200 ppm (ensure coverage from -100 to -180 ppm).

    • Relaxation Delay (

      
      ): 
      
      
      
      5 seconds (Essential for accurate integration; Fluorine
      
      
      can be long).
    • Scans: 32-64 (for >98% purity checks), 256+ (for trace analysis).

Data Interpretation:

  • 
     Range:  Vinyl fluorines typically appear between -110 and -130 ppm .
    
  • Differentiation: The chemical shift is highly sensitive to the magnetic anisotropy of the carbonyl group. The isomer with the F cis to the Carbonyl (Z-isomer by nomenclature, E-isomer by CIP) will be deshielded (downfield) relative to the trans.

Method C: H NMR Structural Confirmation

The Mechanistic Proof


H NMR confirms the geometry via the vicinal coupling constant (

) between the vinylic proton and the fluorine atom.
Mechanism of Coupling

In fluoroalkenes, the coupling constant depends heavily on the dihedral angle and geometry.

  • 
    -Isomer (
    
    
    
    -FCA):
    • Geometry: Ph and F are cis (Zusammen).

    • H-F Relationship: The vinylic Proton (H) and Fluorine (F) are trans to each other.

    • Diagnostic Signal: Doublet (

      
      ) with 
      
      
      
      .
  • 
    -Isomer: 
    
    • Geometry: Ph and F are trans (Entgegen).

    • H-F Relationship: The vinylic Proton (H) and Fluorine (F) are cis to each other.

    • Diagnostic Signal: Doublet (

      
      ) with 
      
      
      
      .

Protocol:

  • Focus on the vinylic proton region (7.0 - 8.0 ppm).

  • Look for the doublet distinct from the aromatic multiplet.

  • Calculate

    
     (Hz) = [Peak A (ppm) - Peak B (ppm)] 
    
    
    
    Spectrometer Frequency (MHz).

Part 3: Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for analyzing a synthesized batch of


-FCA.

IsomerAnalysis Start Crude alpha-FCA Sample NMR_1H 1H NMR Analysis (Check 3J H-F Coupling) Start->NMR_1H Step 1: Structure ID Goal Define Purity & Geometry Coupling_Large 3J H-F > 30 Hz (H/F Trans = Z-Isomer) NMR_1H->Coupling_Large Coupling_Small 3J H-F < 25 Hz (H/F Cis = E-Isomer) NMR_1H->Coupling_Small Result_Z Confirm: (Z)-Isomer (Commercial 'Trans') Coupling_Large->Result_Z Result_E Confirm: (E)-Isomer (Less Common) Coupling_Small->Result_E NMR_19F 19F NMR Analysis (Ratio Determination) HPLC HPLC (PFP Column) (Quantify Trace Impurities) NMR_19F->HPLC Step 3: Final QC (>99%) HPLC->Goal Result_Z->NMR_19F Step 2: Rapid Ratio Result_E->NMR_19F

Caption: Decision matrix for determining stereochemistry and purity of alpha-fluorocinnamic acid.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (The "Blue Book"). Explains CIP priority rules for Z/E designation. Link

  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

    
     cis/trans ranges). Link
    
  • HPLC of Fluorinated Compounds: Euerby, M. R., et al. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC." Journal of Chromatography A. (Validates PFP selectivity for fluorinated isomers). Link

  • Synthesis & Analysis: Thenappan, A., & Burton, D. J. (1990). "Synthesis of alpha-fluoro-alpha,beta-unsaturated esters via the Horner-Wadsworth-Emmons reaction." Journal of Organic Chemistry. (Provides primary data on E/Z ratios and NMR shifts for alpha-fluoroacrylates). Link

Validation

Literature comparison of alpha-Fluorocinnamic acid properties

Comparative Technical Guide: -Fluorocinnamic Acid vs. Cinnamic Acid Derivatives[1][2][3] Executive Summary -Fluorocinnamic acid ( -FCA) represents a critical structural modification of the natural product trans-cinnamic...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: -Fluorocinnamic Acid vs. Cinnamic Acid Derivatives[1][2][3]

Executive Summary


-Fluorocinnamic acid (

-FCA)
represents a critical structural modification of the natural product trans-cinnamic acid.[1][2] By introducing a fluorine atom at the

-position of the propenoic acid side chain, researchers achieve a unique bioisosteric shift. Unlike its hydrogenated parent or chlorinated analogs,

-FCA offers a specific combination of metabolic stability (blocking

-oxidation) and modulated acidity (lowering pKa via inductive effects), making it a high-value scaffold in medicinal chemistry and enzyme kinetics.[1][3]

This guide provides a rigorous technical comparison of


-FCA against standard alternatives, supported by experimental protocols and mechanistic visualizations.[1][2][3]

Part 1: Physicochemical Profiling

The introduction of fluorine significantly alters the electronic and steric landscape of the cinnamic acid scaffold without drastically changing its size (Van der Waals radius of F


 1.47 Å vs. H 

1.20 Å). This "mimicry" allows binding to biological targets while altering reactivity.[1][2][3]
Table 1: Comparative Physicochemical Properties[2][3][4]
Property

-Fluorocinnamic Acid
trans-Cinnamic Acid (Standard)4-Chlorocinnamic Acid Significance
Structure

-F substitution
Unsubstitutedpara-Cl substitutionDetermines metabolic fate.[1][2][3]
CAS No. 350-90-3140-10-31615-02-7Identification.[1][2][3]
Mol. Weight 166.15 g/mol 148.16 g/mol 182.60 g/mol Stoichiometric calculations.[2][3]
Melting Point 156–159 °C133 °C248–250 °C

-F increases lattice energy vs H.
LogP (Calc) ~2.082.133.10

-F maintains lipophilicity similar to H; Cl increases it.[1][2][3]
pKa (Est.) ~3.0 – 3.54.444.41

-F increases acidity (strong inductive effect).[1][2]
Electronic Effect Strong

-withdrawing
NeutralWeak

-withdrawing
Alters binding affinity to anion-sensing residues.[1][2][3]

Analyst Note: The lowered pKa of


-FCA is a critical differentiator.[1][2] At physiological pH (7.4), 

-FCA exists almost exclusively as the carboxylate anion, potentially enhancing electrostatic interactions with positively charged enzyme active sites (e.g., Arginine residues in PAL) compared to less acidic analogs.[3]

Part 2: Synthesis Architectures

While the Knoevenagel condensation is the industrial standard for cinnamic acid, it is often unsuitable for


-FCA due to the instability of 

-fluoromalonates and difficult decarboxylation.[1] The Horner-Wadsworth-Emmons (HWE) reaction is the superior, field-proven protocol for synthesizing

-FCA with high stereocontrol.[1][2]
Experimental Protocol: HWE Synthesis of -Fluorocinnamic Acid

Objective: Stereoselective synthesis of ethyl


-fluorocinnamate followed by hydrolysis.
Reagents:
  • Benzaldehyde (1.0 equiv)

  • Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv)[1][2][3]

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (

    
    -BuOK)[1][3]
    
  • THF (Anhydrous)

Step-by-Step Workflow:
  • Deprotonation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C. Dropwise add triethyl 2-fluoro-2-phosphonoacetate. Stir for 30 mins until H

    
     evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).
    
  • Olefination: Add benzaldehyde dropwise to the carbanion solution at 0°C. Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc).[2][4] The formation of the

      
      -fluoroacrylate ester is usually rapid.[2]
      
  • Quench & Workup: Quench with saturated NH

    
    Cl. Extract with Diethyl Ether (
    
    
    
    ).[2] Dry organics over MgSO
    
    
    and concentrate.
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water containing LiOH (3 equiv). Stir at ambient temperature for 4 hours. Acidify with 1M HCl to pH 2.[1][2][3]

  • Isolation: Filter the precipitated white solid (

    
    -FCA).[1][2] Recrystallize from Ethanol/Water to obtain pure crystals (MP: 157°C).[2]
    
Visualization: HWE Reaction Pathway

The following diagram illustrates the mechanistic pathway, highlighting the formation of the oxaphosphetane intermediate which dictates the stereochemistry.

HWE_Mechanism Phosphonate Triethyl 2-fluoro- 2-phosphonoacetate Carbanion Fluorinated Carbanion Phosphonate->Carbanion Deprotonation (-H2) Base Base (NaH) Base->Carbanion Aldehyde Benzaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Carbanion->Intermediate + Aldehyde (Nucleophilic Attack) Ester Ethyl alpha- fluorocinnamate Intermediate->Ester Elimination (-Phosphate) Acid alpha-Fluorocinnamic Acid (Target) Ester->Acid Hydrolysis (LiOH/H+)

Caption: Mechanistic pathway for the Horner-Wadsworth-Emmons synthesis of alpha-Fluorocinnamic acid.

Part 3: Biological & Pharmacological Performance[1][2]

Target: Phenylalanine Ammonia-Lyase (PAL)

PAL is the gateway enzyme in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid.[1][2][5][6]

  • Cinnamic Acid: Acts as a feedback inhibitor (Product Inhibition).[2][3]

  • 
    -Fluorocinnamic Acid:  Acts as a Competitive Inhibitor .[1][2][3] The fluorine atom mimics the hydrogen sterically but alters the electronic environment of the Michael acceptor system (
    
    
    
    -unsaturation).
Mechanism of Action

Unlike "suicide substrates" that covalently modify the enzyme,


-FCA typically binds reversibly but with altered kinetics due to the electronegativity of fluorine affecting the binding pocket affinity. The 

-F substitution prevents the normal reverse reaction (amination) efficiency, effectively locking the enzyme active site.
Table 2: Comparative Biological Activity[1][2][3]
CompoundPAL Inhibition TypeAntimicrobial Activity (MIC)Key Advantage

-Fluorocinnamic Acid
Competitive / Tight-bindingHigh (vs. S. aureus)Metabolic Stability: Resists enzymatic degradation better than H-analogs.[1][2][3]
Cinnamic Acid Feedback (Product)Moderate (250–500

M)
Natural substrate; rapidly metabolized.
2-Chlorocinnamic Acid CompetitiveHigh (Antifungal)Good potency, but Cl is sterically bulkier than F.
4-Fluorocinnamic Acid CompetitiveModerateProbes steric limits of the para-position, not the catalytic center.
Visualization: Enzyme Inhibition Logic

The diagram below compares the binding logic of the natural substrate vs. the fluorinated inhibitor.

PAL_Inhibition cluster_0 Natural Pathway Enzyme PAL Active Site (MIO Prosthetic Group) Substrate L-Phenylalanine Enzyme->Substrate Binds Inhibitor alpha-Fluorocinnamic Acid Enzyme->Inhibitor Competitive Binding (High Affinity) Product Cinnamic Acid Substrate->Product Deamination (Fast) Product->Enzyme Feedback Inhibition (Weak) Inhibitor->Enzyme Metabolically Stable (Blocks Active Site)

Caption: Competitive inhibition mechanism of PAL by alpha-Fluorocinnamic acid vs. natural feedback.

References

  • Synthesis of alpha-Fluorocinnamic Acid (HWE Reagent)

    • Organic Syntheses, Coll.[2][3] Vol. 9, p.432 (1998); Vol. 74, p.248 (1997).[3] "Preparation of alpha-Fluoro-alpha,beta-unsaturated Esters."

  • Physicochemical Properties of Fluorinated Cinnamates

    • Journal of Fluorine Chemistry.
    • Source: NIST Chemistry WebBook, SRD 69.[2][3]

  • Biological Activity & PAL Inhibition

    • Phytochemistry.
    • BenchChem Technical Review. "Cinnamic Acid Derivatives and Their Biological Efficacy."

  • Antimicrobial Efficacy

    • Biomed Research International.[1][2][3] "Antimicrobial Activity of Chlorocinnamic Acid Derivatives." (Used for comparative analog data).

Sources

Safety & Regulatory Compliance

Safety

alpha-Fluorocinnamic acid proper disposal procedures

Operational Guide: Proper Disposal of -Fluorocinnamic Acid[1] -Fluorocinnamic Acid (CAS: 350-90-3) Part 1: Executive Summary & Immediate Action Do not treat -Fluorocinnamic acid as standard organic waste. While it shares...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of -Fluorocinnamic Acid[1]


-Fluorocinnamic Acid (CAS: 350-90-3)

Part 1: Executive Summary & Immediate Action

Do not treat


-Fluorocinnamic acid as standard organic waste.  While it shares properties with common carboxylic acids, the presence of the fluorine atom at the alpha position dictates specific disposal pathways to prevent environmental release of fluorinated byproducts and damage to standard incineration infrastructure.
Critical Parameter Directive
Waste Classification Halogenated Organic Acid (Solid or Solution)
Primary Hazard Causes skin/eye irritation (H315, H319); Potential HF release upon combustion.[1]
Disposal Method High-temperature incineration with flue gas scrubbing (for HF capture).[1]
Segregation STRICTLY SEPARATE from non-halogenated solvents and strong oxidizers.[1]
Container Type HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers if moisture is present.

Part 2: The "Fluorine Factor" – Technical Rationale

Why standard protocols fail: Many laboratories commingle organic acids into a single "Organic Waste" stream. For


-Fluorocinnamic acid, this is a procedural error due to the Carbon-Fluorine (C-F) bond stability .[1]
  • Incineration Resistance: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste incinerators operating at lower temperatures (800–900°C) may fail to fully mineralize the compound, leading to Products of Incomplete Combustion (PICs) .

  • Infrastructure Damage: Upon successful combustion, the fluorine atom is released as Hydrogen Fluoride (HF) . If sent to a facility lacking acid-gas scrubbers, the HF will corrode the incinerator's refractory lining and stack, leading to costly facility shutdowns.[1]

  • Cost Implications: Commingling halogenated waste with non-halogenated waste upgrades the entire container to "Halogenated" status, significantly increasing disposal costs (often 3-4x higher per liter).[1]

Part 3: Operational Workflows (Visualization)

Disposal Decision Tree

This self-validating workflow ensures the compound enters the correct waste stream regardless of its physical state.

DisposalWorkflow Start Waste Generation: alpha-Fluorocinnamic Acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystal LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath Dissolved BinSolid Segregate: Solid Waste Bin Label: 'Solid Halogenated Organics' SolidPath->BinSolid SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck CombineHalo Combine with Halogenated Waste Stream SolventCheck->CombineHalo Yes (e.g., DCM) CombineNonHalo CRITICAL STOP: Do NOT mix with Non-Halogenated Stream SolventCheck->CombineNonHalo No (e.g., Ethanol) Destruction Final Disposal: High-Temp Incineration (w/ HF Scrubber) BinSolid->Destruction CombineHalo->Destruction Redirect Segregate as 'Halogenated Solvent Waste' (Upgrades entire container) CombineNonHalo->Redirect Re-classify Stream Redirect->Destruction

Figure 1: Decision logic for segregating


-Fluorocinnamic acid waste. Note the critical checkpoint prevents contamination of non-halogenated streams.
Emergency Spill Response

In the event of a solid spill, follow this containment protocol to minimize exposure and surface contamination.

SpillResponse Alert 1. Assess & Alert (Isolate Area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95 if dusty) Alert->PPE Contain 3. Dry Containment (Do not wet initially) PPE->Contain Sweep 4. Sweep/Scoop (Avoid dust generation) Contain->Sweep Clean 5. Wet Wipe (Soap + Water) Sweep->Clean Dispose 6. Disposal (Label as Hazardous Debris) Clean->Dispose

Figure 2: Linear response workflow for solid spills.[1] Dry containment is prioritized to prevent spreading the acid in solution.

Part 4: Detailed Procedures

Segregation & Packaging

The Rule of Compatibility:


-Fluorocinnamic acid is an organic acid.[1][2] It must never be stored in the same secondary containment as:
  • Strong Oxidizers (e.g., Nitric Acid, Peroxides)

    
     Risk of fire/explosion.
    
  • Strong Bases (e.g., Sodium Hydroxide)

    
     Exothermic neutralization reaction.
    
  • Cyanides or Sulfides

    
     Risk of generating toxic gas (HCN/H2S) if acidified.
    

Packaging Steps:

  • Select Container: Use amber glass or HDPE jars. Ensure the lid has a PTFE (Teflon) liner to prevent corrosion from any acidic vapors.

  • Labeling:

    • Content: "Waste

      
      -Fluorocinnamic Acid"
      
    • Constituents: "95%

      
      -Fluorocinnamic Acid, 5% Inert Debris" (if spill debris).[1]
      
    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.

  • State: If the material is in solution (e.g., HPLC waste), the container must be labeled "Halogenated Solvent Waste" even if the solvent itself (e.g., Methanol) is not halogenated. The presence of the fluorinated solute dictates the disposal path.

Chemical Data for Safety Planning
PropertyDataRelevance to Disposal
CAS Number 350-90-3Unique identifier for waste manifests.[1]
Molecular Formula

Confirms presence of Fluorine (F).[1]
Acidity (pKa) ~4.0 - 4.5 (Est.)[1]Weak acid; corrosive to metals over time.[1]
Melting Point 157-159 °CSolid at room temp; does not require flammable liquid storage unless dissolved.[1]
Water Solubility Low/ModerateCan spread in waterways; do not sink dispose.[1]
Flash Point N/A (Solid)Not classified as Ignitable (D001) unless in flammable solvent.[1]

Part 5: Regulatory Compliance (US Focus)

While


-Fluorocinnamic acid is not a specifically listed RCRA waste (P or U list), it is regulated under the "Cradle-to-Grave" principle.[1]
  • Generator Status: You are responsible for characterizing the waste.

  • Waste Codes:

    • If pure/solid: Generally classified as Non-Regulated Chemical Waste (unless exhibiting toxicity characteristics via TCLP, which is rare for this specific compound). However, best practice treats it as Hazardous due to the halogen content.

    • If in flammable solvent: D001 (Ignitable).

    • If in halogenated solvent (e.g., DCM): F002 (Spent Halogenated Solvent).

  • Sewer Ban: Under no circumstances should this compound be poured down the drain. Fluorinated organics persist in the environment and are difficult for municipal water treatment plants to remove.

References

  • PubChem. (n.d.). alpha-Fluorocinnamic acid (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • Fisher Scientific. (2021, December 22).[3] Safety Data Sheet: 4-Fluorocinnamic acid. (Note: Isomer safety profile is applicable). Retrieved January 28, 2026, from [Link][1]

  • US EPA. (n.d.). Incineration of Halogenated Organic Compounds. EPA Technical Resource Documents. Retrieved January 28, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling alpha-Fluorocinnamic acid

Executive Summary & Hazard Mechanics Handling alpha-Fluorocinnamic acid requires a precise understanding of its structure-activity relationship. Unlike unsubstituted cinnamic acid, the introduction of a fluorine atom at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Mechanics

Handling alpha-Fluorocinnamic acid requires a precise understanding of its structure-activity relationship. Unlike unsubstituted cinnamic acid, the introduction of a fluorine atom at the alpha position exerts a strong electron-withdrawing effect. This stabilizes the carboxylate anion, resulting in a lower pKa (increased acidity) compared to its non-fluorinated parent [1].

Consequently, this compound is not merely a nuisance dust; it acts as a potent irritant to mucous membranes and carries a risk of acute toxicity if ingested.

Core Hazard Profile (GHS Classifications):

  • H301: Toxic if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Scientific Note on Fluorine Stability: While the C-F bond is generally robust (bond energy ~485 kJ/mol), extreme thermal decomposition or metabolic processing can liberate fluoride ions. However, under standard laboratory conditions (STP), the primary risk is organic acid corrosion and particulate inhalation , not spontaneous hydrofluoric acid (HF) generation [2].

The Barrier Strategy: PPE Specifications

Do not rely on generic "lab safety" rules. Use this targeted barrier strategy designed for fluorinated organic acids.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Critical: Safety glasses are insufficient. The fine crystalline powder can bypass side shields. Goggles provide a seal against acidic dust entry into the lacrimal fluid.
Dermal (Hands) Nitrile (Minimum 5 mil) Standard Handling: Nitrile offers excellent resistance to organic acids. Synthesis/Solvation: Double-gloving is required.[4] The outer glove protects against gross contamination; the inner glove prevents permeation during doffing.
Respiratory Fume Hood (Primary) Mandatory: Handle all solids in a certified fume hood (Face velocity: 80–100 fpm). Backup: If hood work is impossible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator .
Body Lab Coat (High-Neck) Must be buttoned to the collar (tyvek sleeves recommended for scale-up) to prevent dust accumulation on the neck/chest area.
Decision Logic: PPE Selection

The following logic gate determines the necessary protection level based on your specific operational state.

PPE_Logic Start Operational State State_Solid Solid / Powder Handling (Weighing, Transfer) Start->State_Solid State_Soln Solution Phase (Dissolved in Organic Solvent) Start->State_Soln Risk_Dust Risk: Airborne Acidic Particulates State_Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption & Splash State_Soln->Risk_Splash Action_Hood Engineering Control: Chemical Fume Hood REQUIRED Risk_Dust->Action_Hood Risk_Splash->Action_Hood Action_PPE_Solid PPE: Splash Goggles + Single Nitrile Gloves + Lab Coat Action_Hood->Action_PPE_Solid If Solid Action_PPE_Soln PPE: Safety Glasses (w/ Shield) + Double Nitrile Gloves Action_Hood->Action_PPE_Soln If Liquid

Figure 1: Decision matrix for selecting protective equipment based on the physical state of alpha-Fluorocinnamic acid.

Operational Protocol: Step-by-Step

This workflow is designed to minimize the "dust-to-mucosa" trajectory, which is the most common route of exposure for this compound.

Phase 1: Pre-Handling Preparation
  • Verify Engineering Controls: Ensure the fume hood sash is at the working height (usually 18 inches) and the flow monitor indicates "Safe".

  • Decontaminate Balance: Place the analytical balance inside the hood if possible. If not, use a static-free weighing boat and a secondary containment tray to transport the solid.

  • Prepare Solvent: Have your solvent (e.g., Methanol, DMSO) ready before opening the acid container to minimize the time the solid is exposed to air [3].

Phase 2: Active Handling (Weighing & Solubilization)
  • Open Container: Slowly unscrew the cap. Fluorinated acids can form crusts on the threads; opening too fast can aerosolize these micro-particles.

  • Transfer: Use a spatula. Do not pour. Pouring creates a dust cloud.

  • Solvation: Add the solid to the solvent, not vice-versa (Standard Acid Rule). This prevents splashing of a concentrated acidic sludge.

  • Dissolution: alpha-Fluorocinnamic acid is sparingly soluble in water but soluble in ethanol/methanol. Once dissolved, the inhalation risk drops significantly, but the skin absorption risk remains [4].

Phase 3: Post-Handling & Decontamination
  • Wipe Down: Use a wet paper towel (water/ethanol mix) to wipe the exterior of the reagent bottle and the balance area.

  • Doffing: Remove outer gloves (if double gloving) inside the hood. Peel them inside-out to trap any residue.

Handling Lifecycle & Disposal Workflow

Handling_Workflow Stock Stock Container (Solid) Weigh Weighing (Static-Free Boat) Stock->Weigh In Fume Hood React Reaction / Usage (Solvent System) Weigh->React Dissolve Waste_Solid Solid Waste (Contaminated Wipes/Gloves) Weigh->Waste_Solid Spills/Cleanup Waste_Liquid Liquid Waste (Halogenated Organic Stream) React->Waste_Liquid Post-Exp Incinerate Disposal: High-Temp Incineration (w/ Scrubber) Waste_Solid->Incinerate Waste_Liquid->Incinerate

Figure 2: The cradle-to-grave workflow for handling and disposing of alpha-Fluorocinnamic acid.

Emergency Response & Disposal
First Aid (Self-Validating Protocol)
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3] Validation: The stinging sensation should subside; if it persists, the flushing was insufficient or the particle is trapped. Seek medical attention immediately.

  • Skin Contact: Wash with soap and water.[1][2][3][5] Do not use organic solvents (like ethanol) on the skin, as this may increase the absorption rate of the fluorinated compound.

  • Ingestion: Immediately call a Poison Center.[1] Do not induce vomiting due to the corrosive nature of the acid [1].[6]

Disposal Strategy
  • Stream Classification: Halogenated Organic Waste .

  • Why? Even though it is an acid, the presence of the Fluorine atom often requires this to be segregated from standard non-halogenated organic solvents to prevent corrosion in standard incinerators lacking scrubbers.

  • Protocol: Dissolve any remaining solid in a combustible solvent (e.g., acetone) and place it in the Halogenated Waste container. Label clearly as "Contains Fluorinated Organics."

References
  • Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 4-Fluorocinnamic acid. Retrieved from (Note: Used as proxy for alpha-fluoro isomer hazard profile due to structural similarity).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 643820, alpha-Fluorocinnamic acid. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification and Safety: alpha-Fluorocinnamic acid. Retrieved from

  • BenchChem. (2023). Safety and handling of fluorinated organic compounds. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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